2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8-15(7-10(16)17)9-12(19)21-14(4,5)6/h7-9H2,1-6H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUFNPOTWJNGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441555 | |
| Record name | [Bis(2-tert-butoxy-2-oxoethyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171557-31-6 | |
| Record name | [Bis(2-tert-butoxy-2-oxoethyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic Acid: A Key Bifunctional Linker in Bioconjugation and Drug Development
Abstract
This technical guide provides a comprehensive overview of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid, a pivotal bifunctional chelating agent used extensively in chemical biology, drug delivery, and diagnostics. Structurally, it is a derivative of nitrilotriacetic acid (NTA) where two of the three carboxyl groups are protected as tert-butyl esters. This strategic protection scheme leaves a single carboxylic acid available for covalent conjugation to biomolecules, while the latent NTA moiety can be unmasked under acidic conditions to chelate metal ions. This guide delves into its molecular structure, physicochemical properties, synthesis, and characterization. Furthermore, it details the mechanistic basis of its primary application as a linker for immobilizing histidine-tagged proteins and provides validated, step-by-step protocols for its conjugation and subsequent use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their workflows.
Introduction: The Strategic Importance of a Protected Chelator
In the intricate fields of proteomics, targeted drug delivery, and advanced diagnostics, the ability to selectively and stably link different molecular entities is paramount. This compound, hereafter referred to as NTA(OtBu)₂, serves as a cornerstone molecule for this purpose. It is a synthetic derivative of Nitrilotriacetic Acid (NTA), a tripodal chelator renowned for its high-affinity coordination with metal ions, most notably Nickel(II) (Ni²⁺) and Copper(II) (Cu²⁺).[1]
The genius of NTA(OtBu)₂ lies in its bifunctional nature, which is enabled by differential protection of its functional groups. The two tert-butyl esters render two of the three carboxylic arms of the NTA core inert to standard coupling chemistries. The causality behind this choice is the stability of the tert-butyl ester group to a wide range of reaction conditions, yet its clean, quantitative removal (deprotection) under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[2][3] This leaves a single, free carboxylic acid as a reactive handle for covalent attachment to a molecule of interest—be it an antibody, a peptide, a nanoparticle, or a solid support—via a stable amide bond.
Once conjugated, the latent chelating function can be revealed. The subsequent deprotection unmasks the full NTA moiety, which can then be "charged" with a metal ion. This platform is most famously exploited for its interaction with polyhistidine-tags (His-tags), a common feature engineered into recombinant proteins for purification and detection.[4] This guide provides the foundational knowledge and practical protocols to effectively utilize NTA(OtBu)₂ in advanced scientific applications.
Molecular Structure and Physicochemical Properties
2.1 Chemical Structure
The structure of NTA(OtBu)₂ features a central tertiary amine linked to three separate acetic acid residues. Two of these residues are esterified with tert-butyl groups, while one remains a free carboxylic acid.
-
IUPAC Name: this compound
-
Core Scaffold: Nitrilotriacetic Acid (NTA)
-
Key Functional Groups:
-
Tertiary Amine: The central nitrogen atom.
-
Free Carboxylic Acid (-COOH): The primary point of attachment for bioconjugation.
-
Two Tert-butyl Esters (-COO-tBu): Acid-labile protecting groups that mask the chelating functionality.
-
The presence of the bulky, lipophilic tert-butyl groups significantly influences the molecule's solubility and reactivity profile compared to its parent compound, NTA.
2.2 Physicochemical Properties
The quantitative data for NTA(OtBu)₂ are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 171557-31-6 | [5] |
| Molecular Formula | C₁₄H₂₅NO₆ | [5] |
| Molecular Weight | 303.35 g/mol | [5] |
| Appearance | White to light yellow solid | [5] |
| Solubility | Soluble in DMSO, DCM, DMF | [5] |
| SMILES | CC(C)(C)OC(=O)CN(CC(=O)O)CC(=O)OC(C)(C)C | |
| InChI Key | DEUFNPOTWJNGNL-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of NTA(OtBu)₂ is a critical process that establishes the purity and reactivity of the final product. While several routes exist, a common and logical strategy involves the selective alkylation of a glycine derivative.
3.1 Synthetic Strategy: The Logic of Sequential Alkylation
A robust synthesis relies on the controlled, sequential addition of the acetate arms to a central nitrogen. A common approach involves the reaction of a glycine ester with two equivalents of an alkylating agent bearing the protected carboxylate.
The causality for this approach is twofold:
-
Starting Material Availability: Glycine derivatives and bromoacetates are readily available and cost-effective.
-
Reaction Control: The reaction conditions can be tuned to favor dialkylation of the primary amine of the glycine starting material.
3.2 Representative Synthetic Protocol
This protocol is a self-validating system; successful synthesis is confirmed by standard analytical techniques.
Reaction: Glycine tert-butyl ester hydrochloride + 2 eq. tert-Butyl bromoacetate
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend Glycine tert-butyl ester hydrochloride (1.0 eq.) in anhydrous acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (2.5 eq.), to the suspension and stir until the solution becomes clear. The base deprotonates the amine hydrochloride, making the nitrogen nucleophilic.
-
Alkylation: Add tert-Butyl bromoacetate (2.2 eq.) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. The nucleophilic nitrogen of the glycine ester attacks the electrophilic carbon of the bromoacetate, displacing bromide.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield NTA(OtBu)₂ as a solid.
3.3 Workflow for Synthesis and Purification
The logical flow from starting materials to the final, pure product is depicted below.
Caption: Workflow for the synthesis and purification of NTA(OtBu)₂.
Application as a Bifunctional Linker for His-Tag Recognition
The primary and most powerful application of NTA(OtBu)₂ is in the creation of surfaces, probes, or drug-delivery systems capable of specifically and reversibly capturing His-tagged proteins.[6][7]
4.1 Mechanism of Action: A Three-Step Process
The utility of NTA(OtBu)₂ unfolds in a logical, three-stage sequence: Conjugation, Deprotection, and Chelation.
-
Conjugation: The single free carboxylic acid on NTA(OtBu)₂ is activated (e.g., as an NHS ester) and reacted with a primary amine on a molecule of interest (e.g., a carrier protein, a nanoparticle surface) to form a stable amide bond.[8]
-
Deprotection: The conjugated molecule is treated with a strong acid, typically Trifluoroacetic Acid (TFA), often in a solvent like Dichloromethane (DCM).[2][9] The acid catalyzes the cleavage of the tert-butyl esters, releasing isobutylene and regenerating the two carboxylic acid groups.[10][11] This unmasks the NTA chelating moiety.
-
Metal Chelation & Protein Binding: The surface-immobilized NTA is then incubated with a solution of a metal salt (e.g., NiCl₂ or NiSO₄). The NTA moiety coordinates with the Ni²⁺ ion through its three carboxylates and the central nitrogen. This Ni²⁺-NTA complex presents open coordination sites that are perfectly arranged to bind with high affinity to the imidazole side chains of the two histidine residues in a His-tag, enabling specific protein capture.[4][12]
4.2 Application Workflow Diagram
This diagram illustrates the logical progression from the bifunctional linker to a functional protein-capture system.
References
- 1. Nitrilotriacetic Acid | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Capsid Constructors [capsidconstructors.github.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor-specific targeting of polymer drug delivery systems with recombinant proteins bound via tris(nitrilotriacetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Tris(tert-butoxycarbonylmethyl)amine: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive overview of tris(tert-butoxycarbonylmethyl)amine, a versatile molecule with significant applications in synthetic chemistry and drug development. We will delve into its core chemical properties, provide detailed synthetic protocols, and explore its utility as a key building block for complex molecular architectures.
Introduction: Defining the Structure and Role of Tris(tert-butoxycarbonylmethyl)amine
Tris(tert-butoxycarbonylmethyl)amine, systematically named N,N-bis(2-tert-butoxy-2-oxoethyl)glycine tert-butyl ester, is a tertiary amine bearing three tert-butoxycarbonylmethyl substituents. This unique structure provides a masked, tripodal scaffold of carboxylic acids, which can be revealed under specific chemical conditions. Its primary utility lies in its role as a precursor to nitrilotriacetic acid (NTA) and its derivatives, which are powerful chelating agents, and as a versatile building block in the synthesis of complex organic molecules, including linkers for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]
The tert-butoxycarbonyl (Boc) protecting groups are a key feature of this molecule.[2] They offer robust protection of the carboxylic acid functionalities under a wide range of reaction conditions while being readily removable under acidic conditions.[3] This "on-off" capability is fundamental to its application in multi-step syntheses where precise control over reactive groups is paramount.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of tris(tert-butoxycarbonylmethyl)amine is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₃NO₆ | - |
| Molecular Weight | 359.46 g/mol | - |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | - |
| Boiling Point | Not readily available due to potential decomposition at high temperatures | - |
| Density | ~1.065 g/cm³ | [1] |
-
¹H NMR: A singlet corresponding to the nine protons of the three equivalent tert-butyl groups would be expected around δ 1.4-1.5 ppm. A singlet for the six methylene protons adjacent to the carbonyl groups would likely appear around δ 3.3-3.5 ppm.
-
¹³C NMR: Characteristic signals would include those for the quaternary carbons of the tert-butyl groups (~80-82 ppm), the methyl carbons of the tert-butyl groups (~28 ppm), the methylene carbons (~55-58 ppm), and the carbonyl carbons (~170 ppm).
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of tris(tert-butoxycarbonylmethyl)amine is typically achieved through the alkylation of a primary amine or ammonia with a suitable tert-butyl haloacetate. The following protocol is a generalized procedure based on established synthetic methodologies for similar compounds.[6]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for tris(tert-butoxycarbonylmethyl)amine.
Detailed Experimental Protocol
Materials:
-
Ammonia (as a solution in a suitable solvent, e.g., dioxane) or glycine tert-butyl ester hydrochloride
-
tert-Butyl bromoacetate
-
Potassium carbonate (anhydrous) or sodium hydride
-
Acetonitrile (anhydrous) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add a solution of ammonia in dioxane (1.0 eq). If starting with glycine tert-butyl ester hydrochloride, it should be neutralized with a suitable base first.
-
Addition of Base and Alkylating Agent: Add anhydrous potassium carbonate (3.5 eq) to the flask, followed by the dropwise addition of tert-butyl bromoacetate (3.3 eq) in anhydrous acetonitrile.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tris(tert-butoxycarbonylmethyl)amine.
Chemical Reactivity and Mechanistic Insights
The reactivity of tris(tert-butoxycarbonylmethyl)amine is dominated by the chemistry of the tert-butyl ester groups.
Deprotection of the Boc Groups
The most critical reaction of this molecule is the acid-catalyzed hydrolysis of the tert-butyl esters to reveal the corresponding carboxylic acids, forming nitrilotriacetic acid (NTA).[3]
Reaction Mechanism:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine | 175724-30-8 | Benchchem [benchchem.com]
- 4. cis-3-((tert-butoxycarbonyl)(methyl)amino)cyclobutyl methanesulfonate(1033718-11-4) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of Tris(tert-butoxycarbonylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(tert-butoxycarbonylmethyl)amine, a tripodal ligand, is a molecule of significant interest in the fields of coordination chemistry and drug development. Its unique trifunctional structure, featuring a central tertiary amine scaffold adorned with three tert-butoxycarbonylmethyl arms, imparts specific steric and electronic properties that are crucial for its application in the synthesis of complex molecules and as a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the core physical properties of Tris(tert-butoxycarbonylmethyl)amine, offering field-proven insights into its characterization and handling. Understanding these properties is paramount for its effective utilization in research and development, ensuring reproducibility and the rational design of experimental protocols.
Chemical Identity and Core Physical Characteristics
Tris(tert-butoxycarbonylmethyl)amine is chemically identified as a tertiary amine with three ester-containing side chains. The presence of the bulky tert-butyl groups and the ester functionalities significantly influences its physical behavior.
| Property | Value | Source(s) |
| Chemical Name | Tris(tert-butoxycarbonylmethyl)amine | N/A |
| Synonyms | N,N-Bis(2-tert-butoxy-2-oxoethyl)glycine tert-butyl ester | N/A |
| CAS Number | 146599-52-8 | N/A |
| Molecular Formula | C₁₈H₃₃NO₆ | N/A |
| Molecular Weight | 375.46 g/mol | N/A |
| Physical State | Solid | N/A |
| Melting Point | 75-77 °C | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
Solubility Profile
The solubility of Tris(tert-butoxycarbonylmethyl)amine is a critical parameter for its use in various synthetic transformations and purification protocols. Its structure, containing both polar (ester and amine groups) and nonpolar (tert-butyl and methylene groups) regions, results in a nuanced solubility profile.
Qualitative Solubility:
Based on its structure, Tris(tert-butoxycarbonylmethyl)amine is anticipated to be soluble in a range of common organic solvents. Preliminary data indicates solubility in methanol and water. A systematic approach to determining its solubility in other solvents is crucial for practical applications.
Experimental Protocol: Determination of Qualitative Solubility
This protocol outlines a standardized method for assessing the solubility of Tris(tert-butoxycarbonylmethyl)amine in various laboratory solvents.
Objective: To determine the qualitative solubility of Tris(tert-butoxycarbonylmethyl)amine in a range of common organic solvents.
Materials:
-
Tris(tert-butoxycarbonylmethyl)amine
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Solvents: Water, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Hexane, Toluene, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Procedure:
-
Place approximately 10 mg of Tris(tert-butoxycarbonylmethyl)amine into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube in 0.2 mL increments.
-
After each addition, vigorously agitate the mixture using a vortex mixer for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the compound as "soluble," "sparingly soluble," or "insoluble" based on the following criteria:
-
Soluble: No visible solid particles remain after the addition of 1 mL of solvent.
-
Sparingly soluble: A portion of the solid dissolves, but some remains undissolved.
-
Insoluble: No apparent dissolution of the solid is observed.
-
Causality Behind Experimental Choices: The choice of a range of solvents with varying polarities provides a comprehensive understanding of the compound's solubility behavior, which is dictated by the "like dissolves like" principle. The incremental addition of solvent and vigorous mixing ensure that the system reaches equilibrium, providing an accurate assessment of solubility.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of Tris(tert-butoxycarbonylmethyl)amine. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of Tris(tert-butoxycarbonylmethyl)amine.
¹H NMR: The proton NMR spectrum is expected to show two key signals:
-
A singlet at approximately 1.45 ppm, integrating to 27 protons, corresponding to the nine chemically equivalent methyl groups of the three tert-butyl esters. The high integration value of this peak is a strong diagnostic indicator of the compound's identity.
-
A singlet at approximately 3.4 ppm, integrating to 6 protons, corresponding to the three methylene groups adjacent to the central nitrogen atom.
¹³C NMR: The carbon NMR spectrum should exhibit characteristic signals for the different carbon environments:
-
Signals for the methyl carbons of the tert-butyl groups around 28 ppm.
-
A signal for the methylene carbons adjacent to the nitrogen around 55-60 ppm.
-
A signal for the quaternary carbons of the tert-butyl groups around 80-82 ppm.
-
A signal for the carbonyl carbons of the ester groups around 170-172 ppm.
Experimental Protocol: ¹H NMR Analysis
Objective: To obtain a high-resolution ¹H NMR spectrum of Tris(tert-butoxycarbonylmethyl)amine for structural confirmation.
Materials:
-
Tris(tert-butoxycarbonylmethyl)amine (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube
-
Pasteur pipette
-
Cotton wool
Procedure:
-
Accurately weigh 5-10 mg of Tris(tert-butoxycarbonylmethyl)amine and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the solid.
-
Prepare a filter by placing a small plug of cotton wool into a Pasteur pipette.
-
Filter the solution through the cotton plug directly into a clean NMR tube to remove any particulate matter.[1]
-
Acquire the ¹H NMR spectrum on a spectrometer, typically at a frequency of 400 MHz or higher, using standard acquisition parameters.[2]
Causality Behind Experimental Choices: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks. Filtering the sample is a critical step to ensure good spectral resolution by removing any suspended particles that can disrupt the magnetic field homogeneity.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in Tris(tert-butoxycarbonylmethyl)amine. As a tertiary amine, it will not exhibit the characteristic N-H stretching vibrations seen in primary and secondary amines.[3][4]
Expected IR Absorptions:
-
C-H stretching: Strong absorptions in the 2950-2850 cm⁻¹ region due to the numerous C-H bonds in the alkyl groups.
-
C=O stretching: A very strong and sharp absorption band around 1735 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O stretching: Strong absorptions in the 1250-1150 cm⁻¹ region corresponding to the C-O single bonds of the ester groups.
-
C-N stretching: A medium to weak absorption in the 1250–1020 cm⁻¹ range for the aliphatic amine.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 376.47.
Fragmentation: The fragmentation of tertiary amines in mass spectrometry often involves cleavage of the C-C bond beta to the nitrogen atom.[5][6] For Tris(tert-butoxycarbonylmethyl)amine, fragmentation is likely to involve the loss of one or more of the tert-butoxycarbonylmethyl arms. The loss of isobutylene (56 Da) from the tert-butyl group is also a common fragmentation pathway for Boc-protected compounds.
Crystal Structure
As of the current literature survey, the single-crystal X-ray structure of Tris(tert-butoxycarbonylmethyl)amine has not been reported. The determination of its crystal structure would provide invaluable insights into its solid-state conformation, intermolecular interactions, and packing arrangement. The tripodal nature of the molecule suggests a complex three-dimensional structure.[1][7][8][9]
Applications in Research and Drug Development
The physical properties of Tris(tert-butoxycarbonylmethyl)amine are directly relevant to its applications. Its defined structure and the presence of three ester groups make it an ideal tripodal ligand for the synthesis of well-defined metal complexes. In drug development, the Boc-protecting groups can be readily removed under acidic conditions, revealing three carboxylic acid functionalities. This tri-acid derivative can be used as a versatile linker or scaffold in the design of targeted drug delivery systems, imaging agents, and other therapeutic constructs.
Conclusion
This technical guide has provided a detailed overview of the known and expected physical properties of Tris(tert-butoxycarbonylmethyl)amine. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and scientists working with this important molecule. A thorough understanding of its physical characteristics, from solubility to spectroscopic signatures, is essential for its successful application in the synthesis of novel compounds and the development of advanced therapeutic agents. Further research to determine its boiling point, density, and crystal structure will undoubtedly enhance its utility in the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. youtube.com [youtube.com]
- 7. inorgchemres.org [inorgchemres.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of the novel amine (R*,R*,R*)-tris(α-methylbenzyl)amine. X-Ray crystal structures of racemic and enantiomerically pure forms - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Solubility of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid (CAS: 171557-31-6), a key intermediate in the synthesis of bifunctional chelating agents. Commonly referred to as DTPA-bis(t-butyl ester), the solubility of this compound is a critical parameter for researchers and drug development professionals in reaction setup, purification, and formulation. This document elucidates the molecular features governing its solubility, presents known quantitative data, and provides detailed, field-proven protocols for researchers to determine solubility in their own experimental systems.
Introduction: The Pivotal Role of DTPA-bis(t-butyl ester) in Bioconjugation
This compound is a derivative of Diethylenetriaminepentaacetic acid (DTPA), a powerful chelating agent. The parent DTPA molecule is highly polar and primarily water-soluble.[1][2] However, the introduction of two tert-butyl ester groups fundamentally alters its physicochemical properties. These bulky, nonpolar ester groups act as protecting groups for the carboxylic acid moieties, preventing them from participating in reactions until desired and, crucially, rendering the molecule significantly more lipophilic.
This enhanced lipophilicity makes DTPA-bis(t-butyl ester) soluble in a range of organic solvents, facilitating its use in organic-phase peptide synthesis and other conjugation reactions where aqueous solvents are unsuitable.[3] Understanding its solubility profile is therefore not merely a matter of practicality but a cornerstone of designing successful synthetic and purification strategies.
Molecular Structure and Its Influence on Solubility
The solubility of a compound is dictated by the interplay of its functional groups and the overall molecular architecture. The principle of "like dissolves like" is paramount: polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[4]
DTPA-bis(t-butyl ester) is an amphiphilic molecule, possessing both polar and nonpolar regions:
-
Polar Moieties: The molecule contains a central tertiary amine and a free carboxylic acid. These groups can engage in hydrogen bonding and dipole-dipole interactions with polar solvents.
-
Nonpolar Moieties: The two tert-butyl ester groups are large, hydrophobic, and dominate a significant portion of the molecular surface. These groups interact favorably with nonpolar organic solvents through van der Waals forces.
The overall solubility in a given solvent is a balance between these competing characteristics. The bulky tert-butyl groups effectively shield the polar core, leading to poor solubility in highly polar solvents like water, but excellent solubility in moderately polar to nonpolar organic solvents that can accommodate the hydrophobic esters.
Quantitative and Qualitative Solubility Data
| Solvent | Chemical Formula | Relative Polarity | Solubility (mg/mL) | Classification | Source |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | 100 | Very Soluble | [5] |
Note: The high solubility in DMSO makes it an excellent solvent for preparing concentrated stock solutions for experimental use.[2]
Based on the solubility of structurally similar molecules, such as DTPA-tetra(t-butyl ester) and other PEGylated tert-butyl esters, a qualitative solubility profile in other common laboratory solvents can be predicted. This information should be confirmed experimentally for precise applications.[2][4][6]
| Solvent | Predicted Qualitative Solubility | Rationale |
| Dichloromethane (DCM) | Soluble to Very Soluble | Effective at solvating both moderately polar and nonpolar compounds. |
| Chloroform | Soluble to Very Soluble | Similar properties to DCM. |
| Tetrahydrofuran (THF) | Soluble | A moderately polar ether capable of solvating the molecule. |
| Ethyl Acetate | Soluble | A moderately polar solvent commonly used in chromatography for similar compounds. |
| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
| Methanol / Ethanol | Moderately Soluble to Soluble | The polar hydroxyl group can interact with the polar core, while the alkyl chain interacts with the esters. Solubility may be limited compared to aprotic solvents. |
| Hexane / Heptane | Sparingly Soluble to Insoluble | These nonpolar aliphatic solvents are unlikely to effectively solvate the polar amine and carboxylic acid groups. |
| Water | Insoluble | The large hydrophobic ester groups prevent dissolution in water. The parent compound, DTPA, is only slightly soluble in water (5 g/L).[7][8] |
Experimental Protocol for Solubility Determination
Given the necessity for precise solubility data in specific applications, researchers must often determine this parameter empirically. The following protocol provides a robust, self-validating method for determining the solubility of DTPA-bis(t-butyl ester) at room temperature.
Materials and Equipment
-
This compound (solid, white to off-white powder)[5]
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps (e.g., 2 mL or 4 mL)
-
Vortex mixer
-
Orbital shaker or rotator
-
Water bath sonicator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Pipettes
Step-by-Step Methodology
This protocol is based on the equilibrium shake-flask method, a gold standard for solubility determination.[9]
-
Preparation: Add an excess amount of DTPA-bis(t-butyl ester) (e.g., 25-50 mg) to a pre-weighed glass vial. Record the exact mass of the compound added.
-
Solvent Addition: Add a known volume of the chosen solvent (e.g., 0.5 mL) to the vial. This creates a starting concentration well above the expected solubility limit, ensuring a saturated solution with excess solid.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24 hours. This extended mixing time is crucial to ensure the solution reaches thermodynamic equilibrium.
-
Mechanical Agitation (Optional but Recommended): For compounds that are slow to dissolve, a sequence of mechanical procedures can be employed during the initial mixing phase:
-
Vortex the vial vigorously for 1-2 minutes.
-
If solid remains, place the vial in a water bath sonicator for up to 5 minutes.[10]
-
Caution: Avoid excessive heating during sonication, as this can affect the measurement.
-
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed for at least one hour to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 5000 x g) for 15-20 minutes.
-
Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic, undissolved particles.
-
Solvent Evaporation and Quantification: Determine the mass of the collected filtrate. Carefully evaporate the solvent from the filtrate vial under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound. Once the solvent is fully removed, weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated as follows:
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant collected in mL)
Self-Validation and Trustworthiness
To ensure the trustworthiness of the results, the following checks should be performed:
-
Visual Confirmation: Before and after equilibration, visually confirm that excess, undissolved solid remains at the bottom of the vial. The absence of solid indicates that the compound is fully soluble at that concentration, and the experiment should be repeated with a greater amount of solute.
-
Time to Equilibrium: To confirm that 24 hours is sufficient for equilibration, a second time point (e.g., 48 hours) can be tested. If the solubility values are consistent, equilibrium has been reached.
Visualization of Key Concepts
Molecular Structure and Functional Groups
The following diagram illustrates the key functional groups of DTPA-bis(t-butyl ester) that dictate its solubility behavior.
Caption: Polarity map of DTPA-bis(t-butyl ester).
Experimental Workflow Diagram
The following workflow outlines the logical steps for the empirical determination of solubility.
Caption: Workflow for equilibrium solubility determination.
Conclusion
This compound exhibits a solubility profile dominated by its hydrophobic tert-butyl ester moieties. It is highly soluble in polar aprotic solvents like DMSO and is expected to be readily soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and THF. Conversely, it is insoluble in water. For applications requiring precise solubility values, the provided experimental protocol offers a reliable and validated method. A thorough understanding of these solubility characteristics is essential for the effective use of this versatile chelator intermediate in research and development.
References
- 1. shivchem.com [shivchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. nanopartikel.info [nanopartikel.info]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide on the Design and Evaluation of Tris(tert-butoxycarbonylmethyl)amine as a Hypothetical Glycine Analogue
For Distribution To: Researchers, scientists, and drug development professionals.
Disclaimer: This document explores the conceptual design, theoretical evaluation, and potential challenges of using tris(tert-butoxycarbonylmethyl)amine as a glycine analogue. It is important to note that this specific molecule, N(CH₂COOtBu)₃, is not a widely recognized or characterized compound in the existing scientific literature. Therefore, this guide utilizes it as a hypothetical case study to illustrate the principles of medicinal chemistry and neuropharmacology in drug design.
Introduction: The Rationale for Glycine Analogues
Glycine is the simplest amino acid, yet it plays a complex and dual role in the central nervous system (CNS). It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs) to dampen neuronal excitability.[1][2] Concurrently, it serves as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, facilitating excitatory neurotransmission throughout the brain. This dichotomy makes the glycinergic system a compelling target for therapeutic intervention in a range of disorders, from chronic pain and epilepsy to psychiatric conditions.
The development of glycine analogues—molecules designed to mimic or modulate the action of glycine—is a key strategy for targeting these pathways. This guide uses a hypothetical molecule, tris(tert-butoxycarbonylmethyl)amine , to explore the multifaceted process of designing and evaluating such a compound. We will deconstruct its chemical architecture, propose potential mechanisms of action, and outline a rigorous, self-validating experimental workflow to test its viability as a therapeutic candidate.
Section 1: The Biological Target: Glycine Receptors (GlyRs)
To design an effective analogue, one must first deeply understand the target. The primary focus for inhibitory modulation is the GlyR.
Structure and Function of the Glycine Receptor
The GlyR is a pentameric ligand-gated ion channel, belonging to the Cys-loop superfamily, which also includes GABA-A and nicotinic acetylcholine receptors.[1][3]
-
Composition: Functional GlyRs are typically formed from a combination of α (1-4) and β subunits. While α subunits can form functional homomers in expression systems, the majority of native adult GlyRs are heteromeric (e.g., α1β) complexes.[3][4]
-
Mechanism of Action: When glycine binds to the extracellular domain of the GlyR, it triggers a conformational change that opens a central ion pore.[2] This pore is selectively permeable to chloride ions (Cl⁻). In most mature neurons, the influx of Cl⁻ leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.[1][2]
Pharmacological Modulation of GlyRs
The GlyR possesses multiple sites for pharmacological intervention:
-
Orthosteric Site: This is the binding site for the endogenous agonist, glycine. Direct agonists (like taurine and β-alanine) and competitive antagonists (like strychnine) bind here.[2]
-
Allosteric Sites: These are distinct sites on the receptor where modulators can bind to either enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the receptor's response to glycine. Many compounds, including neurosteroids, zinc, and certain anesthetics, act as allosteric modulators.[3]
The existence of allosteric sites is critical, as it allows for the development of drugs that can fine-tune inhibitory neurotransmission without directly competing with the natural ligand.
Caption: Basic mechanism of inhibitory glycinergic neurotransmission.
Section 2: Molecular Design of Tris(tert-butoxycarbonylmethyl)amine
Structural Analysis
The structure of our hypothetical analogue is N(CH₂COOC(CH₃)₃)₃. Key features include:
-
A Tertiary Amine Core: The central nitrogen atom is fully substituted, lacking the primary amine (-NH₂) group characteristic of glycine.
-
Three Carboxylate Arms: It possesses three acetate-like side chains.
-
tert-Butyl Esters: Each carboxylic acid is masked as a tert-butyl ester. This imparts significant steric bulk and high lipophilicity (fat-solubility) to the molecule.
Hypothetical Synthesis Protocol
A plausible synthesis can be designed based on standard alkylation reactions used to produce similar compounds, such as DOTA precursors.[5]
Reaction: N-alkylation of ammonia with tert-butyl bromoacetate.
Caption: Proposed workflow for the synthesis of the target molecule.
Detailed Steps:
-
Reaction Setup: Dissolve ammonia (or an ammonia equivalent) and a non-nucleophilic base (e.g., proton sponge, to prevent base-catalyzed ester hydrolysis) in an anhydrous aprotic solvent like acetonitrile.
-
Addition of Alkylating Agent: Slowly add three equivalents of tert-butyl bromoacetate to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of mono-, di-, and the desired tri-substituted products.
-
Workup: Upon completion, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product using silica gel column chromatography to isolate the target compound from incompletely alkylated byproducts.
Causality Behind Choices:
-
Excess Alkylating Agent: Using a precise stoichiometry is crucial, but a slight excess of the bromoacetate may be needed to drive the reaction to completion.
-
Non-nucleophilic Base: A strong, non-nucleophilic base is chosen to scavenge the HBr formed during the reaction without competing in the alkylation or promoting side reactions like ester hydrolysis.
-
Aprotic Solvent: An aprotic solvent is essential to prevent it from reacting with the alkylating agent.
Predicted Physicochemical Properties
| Property | Predicted Value/State | Rationale & Implication for Drug Development |
| Molecular Weight | ~375.5 g/mol | Within the typical range for small molecule drugs ("Rule of 5"). |
| Lipophilicity (LogP) | High (Estimated > 3) | The three tert-butyl groups significantly increase lipid solubility. This could enhance penetration of the blood-brain barrier (BBB) but may also lead to poor aqueous solubility and potential off-target binding.[6][7] |
| Hydrogen Bonding | 0 H-bond donors, 7 H-bond acceptors | The lack of H-bond donors and multiple acceptors will influence solubility and receptor binding interactions. |
| Chemical Stability | Stable at neutral pH. Labile to strong acid. | The tert-butyl esters are classic protecting groups that are readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). They are generally stable to base. |
Section 3: A Critical Evaluation as a Glycine Analogue
The structure of tris(tert-butoxycarbonylmethyl)amine presents immediate challenges to its function as a direct glycine mimetic.
Unsuitability as a Direct Agonist
Glycine binds to the orthosteric site of the GlyR via its charged amino (-NH₃⁺) and carboxylate (-COO⁻) groups. Our hypothetical molecule lacks both of these critical pharmacophores.
-
The nitrogen is a tertiary amine , which is uncharged at physiological pH and sterically hindered, making it incapable of forming the necessary ionic and hydrogen bonds within the glycine binding pocket.
-
The carboxylic acids are masked as bulky, neutral esters , preventing any electrostatic interaction with receptor residues.
Hypothesis 1: A CNS-Targeted Prodrug
A more compelling hypothesis is that the molecule functions as a prodrug .
Caption: The prodrug concept for CNS delivery and activation.
Mechanism:
-
BBB Penetration: The high lipophilicity of the tert-butyl esters allows the intact molecule to passively diffuse across the blood-brain barrier.[6][8] This is a common strategy for improving CNS delivery of drugs containing carboxylic acids.[8][9]
-
CNS Bioactivation: Once in the brain, endogenous esterase enzymes would cleave the three tert-butyl ester groups.
-
Active Metabolite: This hydrolysis would unmask the carboxylic acids, releasing the active metabolite: Nitrilotriacetic Acid (NTA) , N(CH₂COOH)₃.
The Critical Question: What is the biological activity of NTA? NTA is a well-known tripodal chelating agent for various metal ions, including Ca²⁺, Cu²⁺, and Fe³⁺.[10] Its primary biological activities are related to this metal sequestration.[11] Crucially, NTA is classified as a rodent carcinogen, with toxicity and tumor formation linked to its effects on metal ion homeostasis in the kidney and urinary tract.[12][13] There is no evidence in the literature to suggest NTA directly or allosterically modulates glycine receptors. Its action as a chelator could indirectly affect neuronal function, but this would be a non-specific and potentially toxic mechanism.
Trustworthiness Check: The prodrug hypothesis, while chemically sound, leads to the formation of a metabolite with a known toxicity profile and no established beneficial activity at the target receptor. This raises significant safety concerns and undermines its potential as a therapeutic.
Hypothesis 2: An Allosteric Modulator
An alternative, albeit less likely, hypothesis is that the intact, lipophilic molecule acts as an allosteric modulator . Its bulky structure might allow it to bind to a hydrophobic pocket on the GlyR, distinct from the glycine binding site, and influence channel gating. This would be consistent with the diverse structures of known GlyR modulators.[3] However, without any experimental evidence, this remains purely speculative.
Section 4: A Self-Validating Experimental Workflow for Evaluation
To rigorously test these hypotheses, a multi-stage validation process is required.
Stage 1: Synthesis, Purification, and Characterization
-
Objective: To successfully synthesize the target compound and confirm its identity and purity.
-
Methodology:
-
Perform the synthesis as outlined in Section 2.2.
-
Purify the final product by flash chromatography or preparative HPLC.
-
Characterize the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine purity using HPLC (>95% purity required for biological assays).
-
Stage 2: In Vitro Pharmacological Profiling
-
Objective: To determine if the compound or its metabolite interacts with the glycine receptor.
-
Methodology:
| Experiment | Cell System | Protocol | Expected Outcome & Interpretation |
| Radioligand Binding Assay | Membranes from HEK293 cells expressing human α1 GlyR | Assess the ability of the compound to displace [³H]strychnine. | No displacement: The compound does not bind to the orthosteric site. Displacement: Suggests binding at or near the strychnine site (unlikely). |
| Electrophysiology (Two-Electrode Voltage Clamp) | Xenopus oocytes or HEK293 cells expressing human α1 GlyR | 1. Apply glycine (at its EC₅₀) to elicit a baseline current. 2. Co-apply glycine with the test compound. | Potentiation of current: Positive allosteric modulator (PAM). Inhibition of current: Negative allosteric modulator (NAM). No change: No allosteric activity. |
| Metabolite Activity Test | Same as above | Synthesize authentic NTA and test its activity in the electrophysiology assay. | Determine if NTA has any direct or allosteric effect on GlyR. Based on literature, no effect is expected. |
| Prodrug Conversion Assay | Incubate the compound with mouse brain homogenates. | Analyze samples over time by LC-MS to quantify the parent compound and the appearance of NTA. | Detection of NTA: Confirms the compound is metabolized by brain enzymes. Rate of conversion: Provides data on the prodrug's half-life in a relevant biological matrix. |
Stage 3: In Vivo Pharmacokinetic and Target Engagement Studies
-
Objective: To assess BBB penetration and confirm the prodrug hypothesis in a living system.
-
Methodology:
-
Administer the compound to mice via intravenous (IV) injection.
-
Collect blood and brain samples at multiple time points.
-
Analyze both plasma and brain homogenates by LC-MS/MS to measure the concentrations of the parent prodrug and its metabolite, NTA.[6]
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) for both the prodrug and NTA. A high Kp for the prodrug would confirm BBB penetration.
-
Observe the time course of NTA formation in the brain to validate the CNS-specific conversion.
Conclusion
Tris(tert-butoxycarbonylmethyl)amine serves as an excellent academic model for exploring the principles of drug design for CNS targets. While its structure makes it a poor candidate for a direct glycine agonist, it presents a chemically plausible design for a CNS-targeted prodrug.
However, a rigorous, science-first evaluation reveals a critical flaw: its active metabolite, nitrilotriacetic acid, is a metal chelator with a known toxicity profile and no documented therapeutic action at glycine receptors.[11][12] The alternative hypothesis of the parent compound acting as an allosteric modulator is highly speculative and would require substantial experimental validation.
Therefore, based on this in-depth analysis, tris(tert-butoxycarbonylmethyl)amine is not a viable candidate for development as a glycine analogue. The principles illustrated here—understanding the target, predicting metabolism, and prioritizing safety based on known metabolite toxicity—are fundamental to the successful and ethical development of novel therapeutics.
References
- 1. The inhibitory neuronal glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine receptor - Wikipedia [en.wikipedia.org]
- 3. Structure and Pharmacologic Modulation of Inhibitory Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native glycine receptor subtypes and their physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Nitrilotriacetic acid and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid safety and handling
An In-Depth Technical Guide to the Safe Handling of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic Acid
Introduction: Understanding the Molecule
This compound, also known by synonyms such as DTPA-tris(t-bu)ester and its CAS Number 171557-31-6, is a valuable research chemical, often utilized as a chelating agent or a building block in the synthesis of more complex molecules for drug development and biomedical research.[1][2] Its structure features a central nitrilotriacetic acid (NTA) core where two of the carboxylic acid groups are protected as tert-butyl esters. This specific chemical architecture dictates its reactivity, stability, and, consequently, the necessary safety and handling protocols. The presence of the free carboxylic acid makes the compound acidic, while the tert-butyl esters are sensitive to acidic conditions, which can cause them to hydrolyze.[3] Understanding this balance is critical for maintaining the compound's integrity and ensuring user safety.
This guide provides a comprehensive framework for researchers and laboratory professionals, grounding every recommendation in the physicochemical properties of the molecule to ensure both experimental success and a safe laboratory environment.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe handling. This compound is classified with a "Warning" signal word and is associated with specific health risks.
1.1 GHS Hazard Statements
The primary hazards associated with this compound are related to its irritant properties.[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The causality behind these classifications stems from two molecular features. First, the free carboxylic acid group imparts acidic properties, which can irritate tissues upon contact. Second, as a fine powder, the compound can easily become airborne, leading to inhalation and contact with the sensitive mucous membranes of the respiratory tract and eyes.[4][5]
1.2 Physicochemical Properties and Associated Risks
A summary of the key physical and chemical properties is presented below. These properties directly influence the handling and storage requirements.
| Property | Value | Implication for Safety & Handling |
| CAS Number | 171557-31-6 | Unique identifier for accurate tracking and SDS retrieval.[6] |
| Molecular Formula | C₁₄H₂₅NO₆ | Provides elemental composition.[6] |
| Molecular Weight | 303.35 g/mol | Essential for accurate molar calculations when preparing solutions.[6] |
| Appearance | White to off-white powder or crystals | As a powder, it poses an inhalation risk. Handling should minimize dust generation.[4] |
| Stability | Stable under recommended storage conditions. The tert-butyl esters are labile to strong acids.[3] | Avoid contact with acidic contaminants. Store in a dry, controlled environment. |
| Solubility | DMSO: 100 mg/mL (requires sonication) | Dictates solvent choice for reconstitution. Hygroscopic nature of DMSO requires using a fresh, anhydrous grade.[6] |
Section 2: Exposure Control and Personal Protection
Controlling exposure is paramount. This involves a multi-layered approach combining engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).
2.1 Engineering Controls: The First Line of Defense
-
Fume Hood: All weighing and reconstitution of the solid compound should be performed in a certified chemical fume hood. This is the most effective way to control the inhalation hazard posed by the fine powder.[5]
-
Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station. In case of accidental contact, these facilities are critical for rapid decontamination.[7]
2.2 Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of PPE must be appropriate for handling a chemical powder that is a known skin, eye, and respiratory irritant.[8][9]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9] When handling larger quantities where splashing of a reconstituted solution is possible, a face shield should be worn in addition to goggles.[10]
-
Skin Protection: A standard laboratory coat must be worn and fully fastened. Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before each use and changed immediately if contamination occurs.[8][9]
-
Respiratory Protection: When working within a fume hood, additional respiratory protection is typically not required. If a fume hood is unavailable for a brief task, a NIOSH-approved N95 dust mask may be used to minimize inhalation, but this is not a substitute for proper engineering controls.[9]
Caption: PPE selection workflow for handling the compound.
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated protocols minimizes risk and ensures the integrity of the compound for downstream applications.
3.1 Storage and Stability
Proper storage is crucial to prevent degradation, primarily the acid-catalyzed hydrolysis of the tert-butyl ester groups.[3]
-
Long-Term Storage (Powder): Store the solid compound at -20°C in a tightly sealed container.[6] The use of a desiccator is recommended to protect against moisture.
-
Short-Term Storage (Powder): For frequent use, the container can be stored in a refrigerator (2-8°C).[6]
-
Self-Validating Technique: To prevent moisture condensation, which could introduce water and potentially lead to hydrolysis, always allow the container to equilibrate to room temperature before opening.
-
Solution Storage: Prepare solutions fresh for use. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[6]
3.2 Step-by-Step Weighing and Reconstitution Protocol
This protocol is designed to mitigate the risks of inhalation and contamination.
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood sash is at the appropriate working height.
-
Equilibration: Remove the container of this compound from cold storage and allow it to warm completely to room temperature on the benchtop before opening.
-
Weighing: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance. Carefully transfer the desired amount of powder to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
Transfer: Carefully transfer the weighed powder to an appropriate volumetric flask or vial.
-
Solubilization: Add the desired solvent (e.g., fresh, anhydrous DMSO) to the vessel.[6] Cap the vessel and mix. If necessary, use an ultrasonic bath to aid dissolution as the compound may not be freely soluble.[6]
-
Cleanup: Dispose of the contaminated weigh boat and any disposable transfer tools in the designated solid hazardous waste container.
3.3 Spill Response
Immediate and correct response to a spill is critical to prevent exposure and further contamination.[4][11]
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.
-
Assess: Evaluate the extent of the spill and ensure you have the appropriate PPE and materials to clean it up. For a large spill, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Contain & Neutralize (for small spills):
-
Clean Up: Once neutralized, carefully sweep the material into a dustpan and place it, along with any contaminated cleaning materials, into a clearly labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a detergent solution and water. Dispose of all cleaning materials as hazardous waste.[12]
Caption: Decision workflow for spill response.
Section 4: Waste Disposal
Proper disposal is a legal and ethical requirement to protect the environment and public health.
-
Chemical Waste: All unused material and solutions containing this compound must be disposed of as hazardous chemical waste.[12]
-
Containers: Collect waste in a compatible, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[12][13]
-
Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and spill cleanup materials, must be placed in the designated solid hazardous waste container.[14]
-
Empty Bottles: The original product bottle must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but institutional policies may vary.[14]
-
Institutional Procedures: Always follow your institution's specific EHS guidelines for hazardous waste pickup and disposal.[13]
Conclusion
This compound is a compound with a well-defined hazard profile. Its irritant nature and potential for dust formation are the primary risks, while its chemical stability is contingent on avoiding acidic conditions. By understanding the causality behind these risks and implementing the robust engineering controls, personal protective equipment, and standard operating procedures outlined in this guide, researchers can handle this compound safely and effectively, ensuring both personal safety and the integrity of their scientific work.
References
- 1. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 2. This compound [cymitquimica.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. The use of amino acids and their derivates to mitigate against pesticide-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. sams-solutions.com [sams-solutions.com]
- 9. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 10. realsafety.org [realsafety.org]
- 11. ehs.gatech.edu [ehs.gatech.edu]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
An In-depth Technical Guide to Tris(tert-butoxycarbonylmethyl)amine and its Pivotal Role as a Chelator Precursor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a crucial intermediate in the synthesis of advanced chelating agents for medical applications. While the common name "tris(tert-butoxycarbonylmethyl)amine" can be ambiguous, this document focuses on the aforementioned macrocyclic compound, widely known in the field as DO3A-tert-butyl ester. Its molecular formula, weight, synthesis, and applications, particularly in the development of diagnostic and therapeutic agents, are discussed in detail. This guide serves as an essential resource for professionals engaged in radiopharmaceutical chemistry, molecular imaging, and targeted radionuclide therapy.
Introduction and Nomenclature Clarification
The nomenclature "tris(tert-butoxycarbonylmethyl)amine" can refer to more than one chemical structure. However, within the context of drug development and medical research, it is most commonly associated with 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane . This compound is a key precursor for synthesizing derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid).[1][2] These macrocyclic chelators are fundamental in forming stable complexes with metal ions, particularly lanthanides like Gadolinium(III) for Magnetic Resonance Imaging (MRI) contrast agents and various radionuclides for PET/SPECT imaging and targeted therapy.[3][4]
Another related compound is Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, an acyclic molecule used as a linker in antibody-drug conjugates (ADCs) and PROTACs.[5] This guide will focus on the macrocyclic compound due to its widespread and critical use as a chelator intermediate.
Core Compound Specifications
The foundational properties of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | [6] |
| Synonyms | DO3A-t-Bu-ester, Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate | [6] |
| Molecular Formula | C₂₆H₅₀N₄O₆ | [2] |
| Molecular Weight | 514.7 g/mol | [6] |
| Appearance | Colorless, viscous oil which may solidify upon storage at low temperatures | [1][2] |
| Melting Point | 44–47 °C | [1][2] |
Synthesis Pathway and Protocol
The synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a critical process that requires careful control to achieve high purity and yield, primarily by avoiding di- and tetra-alkylation of the cyclen starting material.[1]
Synthesis Rationale
The most common and efficient method involves the selective tris-alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate. The reaction's selectivity is enhanced by controlling the temperature and using a suitable base.[1] Performing the initial addition at a reduced temperature (-20 °C) minimizes the formation of the tetra-alkylated byproduct. The tri-alkylated product, often as a hydrobromide salt, can then be selectively precipitated.[1]
Detailed Experimental Protocol
This protocol is an adaptation of established literature methods.[1]
Part A: Synthesis of the Hydrobromide Salt
-
Suspend cyclen (1 eq.) and sodium acetate (3.3 eq.) in N,N-dimethylacetamide (DMA) in a reaction vessel.
-
Cool the suspension to -20 °C with vigorous stirring.
-
Add a solution of tert-butyl bromoacetate (3.3 eq.) in DMA dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the mixture into water. Add solid potassium bicarbonate until the hydrobromide salt precipitates.
-
Collect the white solid precipitate by filtration.
-
Dissolve the solid in chloroform, wash with water, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the hydrobromide salt.
Part B: Conversion to the Free Base
-
Dissolve the hydrobromide salt (1 eq.) in water at 70 °C.
-
Cool the solution to 40 °C and add a 10% aqueous potassium hydroxide solution (2 eq.).
-
Stir the mixture for 15 minutes. The free base will separate as an oil.
-
Extract the product with hexanes (3x).
-
Combine the organic layers, wash with water (3x), dry over MgSO₄, filter, and concentrate under reduced pressure to yield the final product as a colorless, viscous oil.[1][2]
Analytical Characterization
Confirming the identity and purity of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is essential.
-
NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure. The ¹H NMR spectrum will show characteristic peaks for the tert-butyl protons (a strong singlet around 1.4 ppm) and the methylene protons of the cyclen ring and acetate arms.[2]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight. The expected (M+H)⁺ ion is at m/z 515.3803.[2]
-
Elemental Analysis : Provides confirmation of the elemental composition (C, H, N) of the synthesized compound.[2]
Applications in Drug Development and Research
The primary utility of this compound lies in its role as a protected intermediate for creating bifunctional chelators.[4]
Precursor to DOTA-tris(t-Bu ester)
By reacting the single free secondary amine on the cyclen ring, a fourth functional group can be introduced. For instance, alkylation with ethyl bromoacetate followed by hydrolysis yields 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, also known as DOTA-tris(t-Bu ester).[3] This molecule has a single free carboxylic acid arm that can be activated and conjugated to a targeting biomolecule (e.g., a peptide or antibody) via amide bond formation.[3][4]
Role of tert-Butyl Protecting Groups
The three tert-butoxycarbonylmethyl arms serve as protected forms of the carboxylic acids needed for chelation. The tert-butyl esters are stable under basic and nucleophilic conditions used for conjugation but can be cleanly removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) after the chelator has been attached to the biomolecule.[4] This strategic protection is crucial for preventing unwanted side reactions during the synthesis of the final bioconjugate.
Application in "Theranostics"
The resulting DOTA-conjugates are central to the concept of theranostics, where a single targeting molecule can be used for both diagnosis and therapy. By chelating a diagnostic radioisotope (like Gallium-68 for PET imaging), one can visualize tumor locations. Subsequently, the same targeting molecule, chelated with a therapeutic radioisotope (like Lutetium-177), can be used to deliver a cytotoxic radiation dose to those same locations.[4]
Conclusion
1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a cornerstone molecule in the field of medicinal inorganic chemistry. Its well-defined synthesis and crucial role as a protected precursor for DOTA-based bifunctional chelators make it an indispensable tool for developing next-generation MRI contrast agents, radiopharmaceuticals for molecular imaging, and targeted radionuclide therapies. A thorough understanding of its properties and synthesis is therefore essential for any researcher or professional working in this advanced area of drug development.
References
- 1. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate | C26H50N4O6 | CID 11237632 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) utilizing acid-labile Nα-tert-butyloxycarbonyl (Boc) protecting groups represents a foundational and robust methodology for the chemical synthesis of peptides. This protocol details the principles and practices of Boc-SPPS, a strategy characterized by its reliance on graded acid lability for the differential removal of the temporary Nα-Boc group and more stable, benzyl-based side-chain protecting groups. We provide an in-depth exploration of the core chemical principles, step-by-step experimental protocols, and field-proven troubleshooting guidance to enable both novice and experienced researchers to successfully assemble peptide sequences with high fidelity.
Introduction to the Boc Strategy in SPPS
The pioneering work of R. Bruce Merrifield in the early 1960s revolutionized peptide science by introducing the concept of Solid-Phase Peptide Synthesis (SPPS), a breakthrough for which he was awarded the Nobel Prize in Chemistry in 1984.[][2] The core innovation was the covalent attachment of the C-terminal amino acid to an insoluble polymer resin, allowing for the iterative addition of subsequent amino acids, with excess reagents and byproducts being simply washed away by filtration.[][3]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the first widely adopted chemical scheme for SPPS.[4] Its logic hinges on a gradient of acid stability: the Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the side-chain protecting groups (typically benzyl-based ethers, esters, and carbamates) are stable to TFA but are removed simultaneously with cleavage from the resin by a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6] This graduated lability forms the chemical basis for the selective and sequential construction of the peptide chain.[5]
While the alternative Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which uses a base for Nα-deprotection, has gained widespread popularity, the Boc strategy remains highly relevant, particularly for the synthesis of long or "difficult" sequences where peptide aggregation can be problematic.[3][7]
Core Principles & Chemistry
A successful Boc-SPPS workflow is a cyclical process built on a foundation of well-understood organic chemistry reactions. Each step must be driven to completion to ensure the final peptide product is of high purity.
The Solid Support (Resin)
The choice of resin is dictated by the desired C-terminal functionality of the final peptide.
-
Merrifield Resin (Chloromethylpolystyrene): This is the classic resin for Boc-SPPS and is used to generate C-terminal peptide acids.[8] The first Boc-amino acid is typically attached as a cesium salt to form a benzyl ester linkage.[8] A drawback is the potential for premature cleavage of the peptide from the resin with repeated TFA treatments during a long synthesis.[8]
-
PAM Resin (Phenylacetamidomethyl): To address the instability of the Merrifield linker, the PAM resin incorporates a more acid-stable linker, reducing peptide loss during synthesis.[3][8] Cleavage from PAM resin requires strong acids like HF.[8]
-
BHA and MBHA Resins (Benzhydrylamine and Methylbenzhydrylamine): These resins are used to produce C-terminal peptide amides.[8] The MBHA resin linker is more acid-labile than the BHA linker, making the final cleavage more facile.[8]
The Boc-SPPS Synthesis Cycle
The synthesis of a peptide proceeds through a repeated cycle of deprotection, neutralization, and coupling.
The cycle begins with the removal of the temporary Nα-Boc protecting group to expose a free amine for the next coupling reaction. This is achieved using a moderate acid.
-
Causality: The Boc group is designed to be readily cleaved by acidolysis. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation and release of carbon dioxide.[5] A 25-50% solution of trifluoroacetic acid (TFA) in a swelling solvent like dichloromethane (DCM) is the standard reagent.[8] This concentration is acidic enough to rapidly remove the Boc group (typically in 15-30 minutes) while leaving the more robust benzyl-based side-chain protecting groups intact.[5][8]
-
Expert Insight: A short pre-wash with the TFA/DCM solution (1-5 minutes) is often performed to remove any residual solvent and ensure the resin is fully equilibrated with the acidic environment before the main deprotection step.[8] When the sequence contains sensitive residues like Cysteine, Methionine, or Tryptophan, scavengers such as dithioethane (DTE) may be added to the deprotection solution to trap the liberated tert-butyl cations and prevent alkylation of the side chains.[5][8]
After deprotection, the newly exposed N-terminal amine exists as a trifluoroacetate salt.[5] This salt must be neutralized to the free amine (R-NH2) to make it nucleophilic for the subsequent coupling reaction.
-
Causality: A hindered, non-nucleophilic organic base is required to deprotonate the ammonium salt without causing side reactions. The most common choice is N,N-diisopropylethylamine (DIEA or Hünig's base) in a solvent like DMF or DCM.[5] Typically, two brief neutralization steps with a 5-10% DIEA solution are performed to ensure complete conversion to the free amine.[8]
-
Expert Insight: Incomplete neutralization is a common cause of failed coupling. It is critical to wash the resin thoroughly after neutralization to remove excess DIEA and its corresponding salt, which can interfere with the subsequent coupling step.[9] An alternative and highly efficient approach is in situ neutralization, where the neutralization and coupling steps are performed simultaneously.[2][7] This method can minimize side reactions like diketopiperazine formation and improve cycle times.[7][8]
This is the crucial step where the next Boc-protected amino acid is added to the growing peptide chain. The carboxylic acid of the incoming amino acid must first be activated to make it highly reactive towards the N-terminal amine on the resin.
-
Causality: Direct reaction between a carboxylic acid and an amine is too slow for SPPS. Activation is achieved by converting the carboxyl group into a good leaving group. Several methods are common:
-
Carbodiimides (DIC/HOBt): N,N'-Diisopropylcarbodiimide (DIC) is a common activating agent. It reacts with the Boc-amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can racemize or undergo side reactions. The addition of 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form a less reactive but more stable HOBt-active ester, which then reacts cleanly with the amine to form the peptide bond, suppressing racemization.[10][11]
-
Uronium/Aminium Salts (HBTU/HATU): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient pre-activated coupling reagents.[10][12] In the presence of a base (DIEA), HBTU reacts with the Boc-amino acid to rapidly form the HOBt-active ester in situ, leading to fast and efficient coupling, even for sterically hindered amino acids.[12][13]
-
Detailed Experimental Protocols
Materials and Reagents
-
Resins: Merrifield, PAM, or MBHA resin (0.5-1.0 mmol/g substitution).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade.
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF or DCM.
-
Amino Acids: Nα-Boc protected amino acids with appropriate side-chain protection.
-
Coupling Reagents:
-
Method A: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).
-
Method B: HBTU (or equivalent like TBTU, HATU).
-
-
Washing Solvents: DMF, DCM, IPA.
-
Kaiser Test Kit: For monitoring coupling completion.[14]
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers. (EXTREME CAUTION REQUIRED) .
Protocol for a Single Synthesis Cycle
This protocol is based on 1 gram of resin with a loading of 0.5 mmol/g. Volumes should be adjusted accordingly. All steps are performed in a suitable reaction vessel with agitation.
| Step | Procedure | Purpose & Key Insights |
| 1. Resin Swelling | Add the resin to the reaction vessel. Wash and swell with DCM (10-15 mL) for 30-60 minutes. Drain the solvent. | Ensures that reactive sites within the polymer matrix are accessible to reagents. |
| 2. Deprotection | 1. Add 10 mL of 50% TFA/DCM. Agitate for 2 minutes (pre-wash). Drain. 2. Add a fresh 10 mL of 50% TFA/DCM. Agitate for 20-30 minutes. Drain.[8] | Removes the Nα-Boc group. The two-step process ensures complete removal. |
| 3. Washing | Wash the resin sequentially with: 1. DCM (3 x 10 mL) 2. IPA (2 x 10 mL) 3. DCM (3 x 10 mL)[8] | Crucial for removing residual TFA and the cleaved Boc group byproducts. IPA helps to "shrink" the resin and remove trapped acid.[8] |
| 4. Neutralization | 1. Add 10 mL of 10% DIEA/DCM. Agitate for 2 minutes. Drain. 2. Repeat step 4.1.[8] | Converts the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for coupling. |
| 5. Washing | Wash the resin with DCM (5 x 10 mL). Drain completely. | Removes excess DIEA and its salt, which can interfere with coupling activation. |
| 6. Coupling (HBTU) | 1. In a separate vial, dissolve Boc-amino acid (2 mmol, 4 eq.) and HBTU (2 mmol, 4 eq.) in ~5 mL DMF. 2. Add DIEA (4 mmol, 8 eq.) to the vial to activate. 3. Immediately add the activated solution to the resin. Agitate for 1-2 hours.[9] | HBTU provides rapid and efficient activation. DIEA is required as a base for the reaction to proceed. An excess of reagents drives the reaction to completion. |
| 7. Monitoring | Perform a Kaiser (ninhydrin) test. A negative result (yellow beads/solution) indicates complete coupling. If positive (blue beads), extend the coupling time or recouple.[14][15] | A self-validating step to ensure the cycle is complete before proceeding. This prevents the formation of deletion sequences. |
| 8. Washing | Wash the resin sequentially with: 1. DMF (3 x 10 mL) 2. DCM (3 x 10 mL) | Removes excess activated amino acid, coupling byproducts, and residual solvents. The resin is now ready for the next cycle (return to Step 2). |
Final Cleavage and Peptide Precipitation
WARNING: Final cleavage in Boc-SPPS uses extremely corrosive and toxic strong acids. Anhydrous HF requires a specialized Teflon apparatus.[6][16] TFMSA can be used in standard glassware but is also highly hazardous.[6][17] These procedures must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.
TFMSA Cleavage Protocol (General Example):
-
Dry the Resin: After the final synthesis cycle and Nα-Boc deprotection, wash the peptide-resin with DCM and dry thoroughly under vacuum.[9]
-
Prepare Cleavage Cocktail: In an ice bath, prepare the cleavage cocktail. A common mixture ("Reagent K" type for general use) is TFA/phenol/water/thioanisole/ethanedithiol (EDT).[9] For 100 mg of resin, a typical cocktail might be 900 µL TFA, 50 µL thioanisole, 30 µL EDT, and 20 µL water. The exact composition depends on the peptide sequence.[6]
-
Cleavage Reaction: Add the chilled cleavage cocktail to the dried peptide-resin in a round-bottom flask. Stir at room temperature for 1.5-2 hours.[17]
-
Isolate Peptide: Filter the resin away from the cleavage solution. Wash the resin with a small amount of fresh TFA.[6]
-
Precipitation: Combine the filtrates and add to a 50 mL centrifuge tube. Add 8-10 volumes of cold diethyl ether to precipitate the crude peptide.[6][9]
-
Wash and Dry: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet multiple times with cold ether to remove scavengers and organic byproducts. Dry the final peptide pellet under vacuum.[9]
The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
Diagram 1: The Boc-SPPS Cycle
Caption: A flowchart of the iterative Boc-SPPS cycle.
Diagram 2: HBTU Activation and Coupling Mechanism
Caption: Simplified mechanism of HBTU-mediated amino acid activation and coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failed/Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance of the amino acid (e.g., Ile, Val).[12] 2. Incomplete deprotection or neutralization. 3. Peptide aggregation on the resin. 4. Inactive coupling reagents. | 1. Double couple the residue or use a more potent activator like HATU.[12][18] 2. Ensure sufficient deprotection/neutralization times and thorough washing. 3. Use chaotropic salts or "difficult sequence" protocols. 4. Use fresh, high-quality reagents. |
| Low Yield After Cleavage | 1. Premature peptide loss from the resin (especially Merrifield). 2. Incomplete cleavage from the resin. 3. Poor precipitation of the crude peptide. | 1. For long peptides, switch to a more stable PAM resin.[8] 2. Increase cleavage time or use a stronger acid cocktail (e.g., HF).[19] 3. Ensure ether is cold and sufficient volume is used; allow precipitation at 4°C overnight.[19] |
| Deletion Sequences in Final Product | A portion of the chains failed to couple at one or more steps, resulting in peptides missing one or more amino acids. | Implement a capping step after coupling (e.g., with acetic anhydride) to terminate unreacted chains, simplifying final purification. |
| Side Reactions (e.g., Alkylation of Trp) | Reactive cations generated during deprotection (t-butyl) or final cleavage (benzyl) are not effectively trapped. | Use appropriate scavengers in deprotection (DTE for t-butyl) and cleavage (thioanisole, cresol for benzyl) cocktails.[5][6] |
References
- 2. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. biotage.com [biotage.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Protected DO3A in the Synthesis of Advanced MRI Contrast Agents
Abstract
The development of targeted and high-relaxivity Magnetic Resonance Imaging (MRI) contrast agents is a cornerstone of modern diagnostic medicine. The vast majority of these agents are based on gadolinium(III) complexes, which require a robust chelating ligand to ensure thermodynamic and kinetic stability, thereby minimizing the in vivo release of toxic Gd³⁺ ions.[1][2] Macrocyclic chelators derived from 1,4,7,10-tetraazacyclododecane (cyclen) are the gold standard for this purpose.[3][4] This document provides a detailed guide on the synthesis and application of a pivotal intermediate: 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane , commonly known as DO3A-tri-tert-butyl ester . We will explore the rationale behind its use, provide validated protocols for its synthesis and subsequent modification, and offer expert insights into creating sophisticated, functional MRI contrast agents.
Introduction: The Need for a Versatile Chelator Scaffold
Gadolinium(III)-based contrast agents (GBCAs) function by shortening the T1 relaxation time of water protons in their vicinity, enhancing the contrast in MR images.[5][6] The clinical efficacy and safety of a GBCA are intrinsically linked to the chemical structure of the organic ligand that encapsulates the gadolinium ion. While ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) form exceptionally stable complexes, the development of "smart" or targeted agents requires a synthetic handle for conjugating the chelator to other molecules (e.g., peptides, antibodies, or small molecules targeting specific biological markers).[7][8]
This is where the strategic use of protecting groups becomes paramount. DO3A-tri-tert-butyl ester is a derivative of the cyclen macrocycle in which three of the four nitrogen atoms are alkylated with tert-butyl acetate groups. This leaves a single, reactive secondary amine at the 10-position, which serves as a versatile point for chemical modification. The tert-butyl ester groups "protect" the carboxylic acid functionalities, preventing them from reacting during the subsequent N-alkylation step. These protecting groups can then be cleanly removed under acidic conditions to yield the final DO3A-derived chelator, ready for complexation with gadolinium.
The overall synthetic strategy is a multi-step process that offers both precision and flexibility.
Caption: General workflow for synthesizing functional MRI contrast agents.
Key Intermediate: Synthesis of DO3A-tri-tert-butyl ester
The synthesis of the DO3A-tri-tert-butyl ester intermediate is a critical step that requires careful control to maximize yield and purity. The primary challenge is to achieve selective tris-alkylation of the cyclen ring while minimizing the formation of di- and tetra-alkylated byproducts.[5][9] The most reliable methods involve the reaction of cyclen with tert-butyl bromoacetate in the presence of a mild base. The product is often isolated as a hydrobromide salt, which exhibits greater stability for long-term storage compared to the free base.[10]
Protocol 1: Synthesis of DO3A-tri-tert-butyl ester Hydrobromide
This protocol is an optimized adaptation from established literature procedures, designed to favor the precipitation of the desired tris-alkylated product.[5][9]
Materials:
-
1,4,7,10-Tetraazacyclododecane (Cyclen)
-
Sodium acetate (NaOAc), anhydrous
-
tert-Butyl bromoacetate
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Potassium bicarbonate (KHCO₃)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an argon inlet, suspend cyclen (1.0 eq) and sodium acetate (3.3 eq) in anhydrous DMA (approx. 12 mL per gram of cyclen).
-
Cooling: Cool the suspension to -20 °C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Reagent Addition: Prepare a solution of tert-butyl bromoacetate (3.3 eq) in anhydrous DMA (approx. 4 mL per gram of cyclen). Add this solution dropwise to the cooled cyclen suspension over 30-45 minutes, ensuring the internal temperature remains at -20 °C.
-
Causality: Low-temperature addition is crucial to suppress the rate of the fourth alkylation, thereby increasing the selectivity for the tris-substituted product.[5] Sodium acetate acts as a mild, non-nucleophilic base to neutralize the HBr formed during the reaction.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir vigorously for 24-48 hours.
-
Precipitation & Isolation: Pour the reaction mixture into a beaker containing deionized water (approx. 60 mL per gram of initial cyclen). This will typically form a clear solution.
-
Add solid potassium bicarbonate (KHCO₃) portion-wise with stirring until the solution is saturated and a white precipitate forms. The tris-alkylated product, often as its hydrobromide salt, is less soluble under these basic conditions and precipitates out.
-
Workup: Collect the white solid by vacuum filtration. Dissolve the precipitate in chloroform. Wash the chloroform layer with water (3 x volume of chloroform) to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a viscous oil or a solid. It can be further purified by crystallization from ether if necessary.[9][11]
Expected Yield: 75-85% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[5][11]
| Compound Name | Chemical Formula | Mol. Weight ( g/mol ) | Key Analytical Data (Expected) |
| DO3A-tri-tert-butyl ester | C₂₆H₅₀N₄O₆ | 514.70 | ¹H NMR (CDCl₃): δ ≈ 1.45 (s, 27H, t-Bu), 2.5-3.4 (m, 22H, cyclen & CH₂CO). HRMS-ESI (M+H)⁺: Calculated: 515.3803, Observed: 515.3806.[5][9] |
| DO3A-tri-tert-butyl ester·HBr | C₂₆H₅₁BrN₄O₆ | 595.62 | NMR spectra will show broader peaks. Anal. Calcd: C 52.43, H 8.63, N 9.41.[9] |
N-Functionalization: Attaching the Targeting Moiety
With the protected DO3A scaffold in hand, the next step is to attach a functional arm to the remaining secondary amine. This arm can be a simple linker for later conjugation or the targeting moiety itself.
Protocol 2: General N-Alkylation of DO3A-tri-tert-butyl ester
This protocol describes a general method for attaching an alkyl bromide-terminated functional group (R-Br).
Materials:
-
DO3A-tri-tert-butyl ester (free base from Protocol 1)
-
Functional alkyl bromide (R-Br) (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3-5 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Setup: Dissolve DO3A-tri-tert-butyl ester (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an argon atmosphere.
-
Addition of Reagents: Add the functional alkyl bromide (R-Br) followed by anhydrous potassium carbonate.
-
Causality: K₂CO₃ is a sufficiently strong base to deprotonate the secondary amine, facilitating the nucleophilic attack on the alkyl bromide. Acetonitrile is a polar aprotic solvent that is ideal for this type of SN2 reaction.
-
-
Reaction: Heat the mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC or LC-MS, typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with acetonitrile.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure N-functionalized protected chelator.[11]
Deprotection and Chelation: The Final Steps
The final stages of the synthesis involve removing the tert-butyl protecting groups to reveal the carboxylic acid chelating arms, followed by the introduction of the gadolinium ion.
References
- 1. Synthesis of a gadolinium based-macrocyclic MRI contrast agent for effective cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electrochemsci.org [electrochemsci.org]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2021116165A1 - Manufacturing of protected do3a - Google Patents [patents.google.com]
- 11. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of Protected Chelators in Bioconjugation
In the sophisticated landscape of targeted therapeutics and diagnostics, particularly in the development of antibody-drug conjugates (ADCs) and radiopharmaceuticals, the precise and controlled attachment of functional moieties to biomolecules is paramount. 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid, a derivative of diethylenetriaminepentaacetic acid (DTPA), represents a critical tool in this endeavor. Its unique structure, featuring a single reactive carboxylic acid and four other carboxyl groups temporarily masked as tert-butyl esters, offers a strategic advantage for bioconjugation.
This design allows for a sequential and controlled conjugation strategy. The free carboxylic acid serves as a handle for covalent attachment to a biomolecule, typically via primary amines on lysine residues of an antibody. The tert-butyl protecting groups are stable during this initial conjugation step, preventing unwanted side reactions. Following the successful formation of the antibody-chelator conjugate, these protecting groups can be efficiently removed under acidic conditions to unveil the pentadentate chelating core. This deprotected DTPA moiety is then capable of securely coordinating with a variety of medically relevant radiometals, such as Zirconium-89 (⁸⁹Zr), Indium-111 (¹¹¹In), and Gallium-68 (⁶⁸Ga), for applications in Positron Emission Tomography (PET) imaging and radioimmunotherapy.[1][2][3]
This application note provides a comprehensive guide to the use of this compound in bioconjugation, detailing the underlying principles, step-by-step protocols, and critical considerations for the successful development of radiolabeled antibody conjugates.
Mechanism of Action: A Two-Stage Approach to Bioconjugate Synthesis
The utility of this compound hinges on an orthogonal protection strategy, which enables a two-stage reaction sequence: Conjugation followed by Deprotection and Chelation .
-
Stage 1: Amide Bond Formation. The single, unprotected carboxylic acid of the chelator is first activated, most commonly using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This forms a highly reactive NHS ester. This activated chelator is then introduced to the antibody solution. The NHS ester reacts with nucleophilic primary amine groups on the surface of the antibody, primarily the ε-amino groups of lysine residues, to form stable amide bonds. The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.0) to ensure the lysine amines are deprotonated and thus maximally reactive.
-
Stage 2: Deprotection and Metal Chelation. Once the antibody is conjugated with the protected chelator and purified from excess reagents, the tert-butyl ester groups are removed. This is achieved by treating the conjugate with a strong acid, most commonly trifluoroacetic acid (TFA). The acid catalyzes the cleavage of the esters, releasing the carboxyl groups and forming a stable tertiary carbocation (t-butyl cation) which is subsequently neutralized.[1][2] This deprotection step reveals the full chelating capability of the DTPA moiety. The resulting antibody-DTPA conjugate, after purification, is then ready for radiolabeling, where the five carboxylates and three amine nitrogens of the DTPA backbone coordinate with a radiometal ion to form a highly stable complex.[3][4]
Diagram of the Two-Stage Bioconjugation and Radiolabeling Workflow
Caption: Workflow for antibody conjugation and radiolabeling.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the conjugation of this compound to a monoclonal antibody, followed by deprotection and radiolabeling.
Part 1: Conjugation of Protected DTPA to Antibody
This part of the protocol describes the activation of the protected chelator and its subsequent conjugation to the antibody.
Materials and Reagents:
-
Monoclonal Antibody (mAb) of interest (in a suitable buffer like PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
Purification/Desalting Columns (e.g., Sephadex G-25)
-
Reaction tubes and standard laboratory equipment
Protocol:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4 using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL in PBS.
-
-
Activation of Protected DTPA:
-
In a dry, amber vial, dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions (e.g., 10 mM).
-
To activate the chelator, mix the protected DTPA, EDC, and NHS in a molar ratio of 1:1.2:1.2 in a minimal volume of DMSO.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 0.1 M Sodium Bicarbonate Buffer.
-
Add the freshly prepared activated protected DTPA solution to the antibody solution. A typical starting point is a 10 to 20-fold molar excess of the activated chelator to the antibody. The final DMSO concentration in the reaction mixture should be kept below 10% (v/v).
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the Antibody-DTPA(t-Bu)₄ Conjugate:
-
Remove the excess, unreacted chelator and byproducts by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the antibody conjugate, which will elute in the void volume.
-
Pool the protein-containing fractions and determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
| Parameter | Recommended Value/Range | Rationale/Notes |
| Antibody Concentration | 5-10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Activation Reagents Molar Ratio (Chelator:EDC:NHS) | 1:1.2:1.2 | A slight excess of coupling agents ensures efficient activation of the carboxylic acid. |
| Conjugation Buffer pH | 8.0 - 9.0 | Ensures lysine ε-amino groups are deprotonated and nucleophilic for reaction with the NHS ester. |
| Molar Excess of Chelator to Antibody | 10-20 fold | This ratio can be optimized to achieve the desired chelate-to-antibody ratio (CAR). Higher ratios may lead to reduced immunoreactivity.[5][6] |
| Reaction Time | 2-4 hours at RT | Sufficient time for conjugation. Longer times may increase the risk of antibody aggregation. |
| Purification Method | Size-Exclusion Chromatography | Effectively separates the high molecular weight antibody conjugate from low molecular weight reactants.[] |
Part 2: Deprotection of tert-Butyl Esters
This protocol details the removal of the tert-butyl protecting groups to expose the chelating carboxylate groups.
Materials and Reagents:
-
Purified Antibody-DTPA(t-Bu)₄ Conjugate
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous (optional, for smaller peptides)
-
Purification/Desalting Columns (e.g., Sephadex G-25)
-
PBS, pH 7.4
Protocol:
-
Deprotection Reaction:
-
For antibody conjugates, a common method is to use a high concentration of TFA in an aqueous solution. A typical deprotection cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to prevent side reactions with the released t-butyl cations.
-
Carefully add the deprotection cocktail to the lyophilized or concentrated antibody-DTPA(t-Bu)₄ conjugate.
-
Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by mass spectrometry to confirm the loss of the tert-butyl groups (a mass decrease of 56.07 Da for each group).
-
-
Purification of the Deprotected Antibody-DTPA Conjugate:
-
Remove the TFA and other small molecules by repeated dilution with a suitable buffer and concentration using a centrifugal filter device, or by size-exclusion chromatography with a desalting column equilibrated in PBS, pH 7.4.
-
The final purified antibody-DTPA conjugate should be stored in a suitable buffer, ready for radiolabeling.
-
| Parameter | Recommended Value/Range | Rationale/Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | A strong acid that efficiently cleaves tert-butyl esters. |
| TFA Concentration | Typically 50-95% in an aqueous or DCM solution | High concentration ensures complete and rapid deprotection. |
| Reaction Time | 1-4 hours at RT | Generally sufficient for complete deprotection. Monitor by LC-MS if possible. |
| Scavengers (e.g., TIS, water) | Recommended | Quench the reactive t-butyl carbocation byproduct to prevent modification of sensitive amino acid residues on the antibody. |
| Purification Method | SEC or Centrifugal Filtration | Essential for removing TFA, which can denature the antibody and interfere with subsequent radiolabeling. |
Part 3: Radiolabeling with Zirconium-89 (⁸⁹Zr)
This protocol provides a general procedure for radiolabeling the deprotected antibody-DTPA conjugate with ⁸⁹Zr for PET imaging.
Materials and Reagents:
-
Purified Antibody-DTPA Conjugate
-
⁸⁹Zr-oxalate or ⁸⁹Zr-chloride in dilute HCl
-
Labeling Buffer: 0.5 M HEPES buffer, pH 7.0-7.5
-
Quenching Solution: 50 mM DTPA solution
-
Purification Columns: PD-10 desalting column
-
Radio-TLC system (for quality control)
Protocol:
-
Radiolabeling Reaction:
-
In a sterile, low-binding microcentrifuge tube, add the antibody-DTPA conjugate (typically 50-100 µg).
-
Add the labeling buffer to adjust the pH to 7.0-7.5.
-
Carefully add the ⁸⁹Zr solution (typically 1-5 mCi, 37-185 MBq) to the antibody solution.
-
Incubate the reaction at 37°C for 60 minutes with gentle shaking.
-
-
Quenching and Purification:
-
After incubation, quench the reaction by adding a small volume of 50 mM DTPA solution to chelate any unbound ⁸⁹Zr.
-
Purify the ⁸⁹Zr-labeled antibody from unincorporated ⁸⁹Zr and ⁸⁹Zr-DTPA complexes using a PD-10 desalting column equilibrated with sterile saline or PBS.
-
Collect the fractions and identify the fraction containing the radiolabeled antibody using a dose calibrator.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using instant thin-layer chromatography (ITLC). A typical mobile phase for ⁸⁹Zr-labeled antibodies is 50 mM DTPA, pH 7, where the labeled antibody remains at the origin and free ⁸⁹Zr moves with the solvent front.
-
The RCP should typically be >95%.
-
| Parameter | Recommended Value/Range | Rationale/Notes |
| pH for Labeling | 7.0 - 7.5 | Optimal for stable complex formation between DTPA and ⁸⁹Zr while maintaining antibody integrity.[3][4] |
| Temperature | 37°C | Mild heating can improve labeling kinetics without denaturing the antibody. |
| Incubation Time | 60 minutes | Typically sufficient for high radiochemical yield. Can be optimized.[8] |
| Molar Activity | Variable, aim for high specific activity | A higher specific activity is desirable for in vivo imaging to minimize the injected protein mass. |
| Quality Control | Radio-ITLC, SEC-HPLC | Essential to ensure high radiochemical purity and the absence of aggregates before in vivo use. |
Characterization and Quality Control
Thorough characterization of the antibody-chelator conjugate at each stage is critical for ensuring the quality, efficacy, and safety of the final radiopharmaceutical.
-
Chelate-to-Antibody Ratio (CAR): The average number of chelators conjugated per antibody is a critical quality attribute. It can be determined using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) by comparing the mass of the conjugated antibody to the unconjugated antibody.[9] Alternatively, colorimetric assays can be employed.[10] An optimal CAR balances sufficient radiolabeling efficiency with the preservation of the antibody's immunoreactivity.
-
Immunoreactivity: It is essential to confirm that the conjugation and deprotection processes have not compromised the antibody's ability to bind to its target antigen. This can be assessed using methods like ELISA or surface plasmon resonance (SPR).
-
Purity and Aggregation: Size-exclusion high-performance liquid chromatography (SEC-HPLC) is used to assess the purity of the conjugate and to detect the presence of aggregates, which can affect the in vivo biodistribution and safety of the product.
-
Radiochemical Purity: As mentioned in the radiolabeling protocol, radio-ITLC or radio-HPLC is mandatory to determine the percentage of radioactivity associated with the antibody versus free radiometal.
Diagram of the Characterization Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeling of CHX-A″-DTPA-Antibody Conjugates with [89Zr]ZrCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 8. A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of bifunctional diethylenetriaminepentaacetic acid derivative conjugation to monoclonal antibodies by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonradioactive analytical methods for quantifying the modification ratio of antibody chelator conjugates (ACCs) with deferroxamine and DOTA | Journal of Nuclear Medicine [jnm.snmjournals.org]
Introduction: The Central Role of DOTA in Peptide-Based Theranostics
An in-depth guide to the solution-phase conjugation of DOTA to peptides, providing researchers with a robust framework for producing high-quality conjugates for applications in molecular imaging and therapy.
The conjugation of chelating agents to biologically active peptides is a cornerstone of modern molecular imaging and targeted radionuclide therapy.[1][2][3] Among the array of chelators, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has emerged as a preeminent molecule.[4] Its macrocyclic structure forms a highly stable, cage-like complex with a variety of trivalent metal ions, including medically relevant radionuclides like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In).[4][5][6][7] This exceptional stability is critical for in vivo applications, preventing the premature release of the radiometal, which could lead to off-target toxicity and poor imaging contrast.[4][8]
The most common strategy for covalently attaching DOTA to a peptide is through the use of a bifunctional DOTA derivative, where one of the four carboxylic acid arms is activated for reaction with a nucleophilic group on the peptide.[9][10] The N-hydroxysuccinimide (NHS) ester of DOTA (DOTA-NHS-ester) is a widely used, commercially available reagent that reacts efficiently with primary amines—specifically the N-terminal α-amino group or the ε-amino group of a lysine residue—to form a stable amide bond.[11][12][13]
This application note provides a detailed, step-by-step protocol for the solution-phase conjugation of DOTA-NHS-ester to a peptide, followed by purification and characterization of the resulting DOTA-peptide conjugate. The causality behind each step is explained to empower researchers to adapt and troubleshoot the protocol for their specific peptide of interest.
Experimental Workflow Overview
The overall process involves the reaction of the peptide with an activated DOTA-NHS-ester, followed by purification to remove unreacted starting materials and byproducts, and finally, characterization to confirm the identity and purity of the final conjugate.
Caption: Workflow for DOTA-Peptide Conjugation.
Materials and Reagents
-
Peptide: Lyophilized, purified peptide containing at least one primary amine (N-terminus or Lysine). Purity should be >95%.
-
DOTA-NHS-ester: (e.g., Macrocyclics, Cat. No. B-280).[12][14] Store desiccated at -20°C.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH adjusted to 8.5.[15] Crucial Note: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the peptide in the conjugation reaction.
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Purification (RP-HPLC):
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
C18 semi-preparative column.
-
-
Equipment:
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Laboratory shaker/rocker
-
Refrigerated centrifuge
-
HPLC system with UV detector
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)[16]
-
Lyophilizer (freeze-dryer)
-
Detailed Step-by-Step Protocol
This protocol is designed for a small-scale reaction (e.g., 1-5 mg of peptide) and should be scaled accordingly.
Part 1: Reagent Preparation
-
Peptide Solution:
-
Accurately weigh out the desired amount of peptide (e.g., 2 mg).
-
Dissolve the peptide in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL. Vortex gently to ensure complete dissolution.
-
Expertise & Experience: Some peptides may have poor aqueous solubility. If so, a minimal amount of an organic co-solvent like DMSO can be added (not exceeding 10-20% of the total volume) to aid dissolution before adding the buffer.
-
-
DOTA-NHS-ester Solution:
-
Crucial Note: DOTA-NHS-ester is moisture-sensitive. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare this solution immediately before use.
-
Calculate the amount of DOTA-NHS-ester needed. A 5 to 10-fold molar excess relative to the peptide is recommended to drive the reaction to completion.[13]
-
Dissolve the weighed DOTA-NHS-ester in anhydrous DMSO to a stock concentration of ~10 mg/mL.
-
Part 2: The Conjugation Reaction
-
Reaction Setup:
-
To the stirring peptide solution from Part 1, add the calculated volume of the DOTA-NHS-ester solution (from Step 2) dropwise.
-
The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 20% to avoid potential denaturation of the peptide, though this is peptide-dependent.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking or stirring.[12] To protect any light-sensitive moieties, the reaction vial can be covered with aluminum foil.[15]
-
Causality Explanation: The reaction is performed at a basic pH (8.3-8.5) because the primary amine on the peptide must be in its deprotonated, nucleophilic state (-NH₂) to attack the carbonyl carbon of the NHS ester.[13] At neutral or acidic pH, the amine is protonated (-NH₃⁺) and non-reactive.
-
Part 3: Purification by RP-HPLC
-
Sample Preparation:
-
After incubation, quench the reaction by adding an equal volume of HPLC Solvent A (0.1% TFA in water). The acidic TFA will protonate any remaining free amines, stopping the reaction, and prepare the sample for HPLC loading.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
HPLC Purification:
-
Equilibrate the semi-preparative C18 column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the crude reaction mixture onto the column.
-
Elute the products using a linear gradient of Solvent B (e.g., 10% to 70% Solvent B over 30-40 minutes). The exact gradient will depend on the hydrophobicity of the peptide and must be optimized.
-
Monitor the elution profile at a suitable wavelength (typically 220 nm or 280 nm). The DOTA-peptide conjugate will typically elute slightly earlier than the more hydrophobic, unconjugated peptide.
-
Collect fractions corresponding to the major product peak.
-
Part 4: Product Recovery and Quality Control
-
Solvent Removal:
-
Combine the HPLC fractions containing the pure product.
-
Freeze the solution (e.g., using a dry ice/acetone bath or a -80°C freezer) and lyophilize to obtain the purified DOTA-peptide conjugate as a white, fluffy powder.
-
-
Quality Control - Identity Confirmation (Mass Spectrometry):
-
Analyze a small sample of the lyophilized product using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Trustworthiness: The observed molecular weight should correspond to the calculated mass of the DOTA-peptide conjugate (Mass of Peptide + Mass of DOTA - Mass of H₂O). This provides definitive confirmation of successful mono-conjugation.
-
-
Quality Control - Purity Assessment (Analytical HPLC):
-
Dissolve a small amount of the final product in a water/acetonitrile mixture.
-
Analyze the sample on an analytical C18 column using a suitable gradient.
-
Trustworthiness: The resulting chromatogram should show a single, sharp peak, confirming the purity of the conjugate. Purity is typically calculated by integrating the area of the product peak relative to the total area of all peaks. A purity of ≥95% is generally required for subsequent in vivo applications.
-
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the DOTA conjugation protocol.
| Parameter | Recommended Value | Rationale / Notes |
| Peptide Purity | >95% | Ensures a clean reaction with minimal side products. |
| Reaction pH | 8.3 - 8.5 | Optimal for deprotonation of primary amines without excessive NHS-ester hydrolysis.[13] |
| DOTA-NHS-ester Molar Excess | 5-10 fold | Drives the reaction towards completion. May need optimization for specific peptides. |
| Reaction Temperature | Room Temperature (~25 °C) | Sufficient for the reaction; avoids potential peptide degradation at higher temperatures. |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion. Progress can be monitored by analytical HPLC. |
| QC Purity Target | >95% | Standard requirement for radiolabeling and subsequent preclinical or clinical use.[17] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Yield | Incorrect pH (too low). | Verify buffer pH is 8.3-8.5. Use a freshly prepared buffer. |
| Inactive DOTA-NHS-ester. | DOTA-NHS-ester was exposed to moisture. Use a fresh vial, allow it to warm to RT before opening, and prepare the solution immediately before use. | |
| Competing amine in buffer. | Ensure the buffer is free of primary amines (e.g., Tris). Use sodium bicarbonate or borate buffer. | |
| Multiple Product Peaks in HPLC | Di- or tri-conjugation (on peptides with multiple lysines). | Reduce the molar excess of DOTA-NHS-ester. Shorten the reaction time. |
| Peptide degradation. | Ensure the pH does not exceed 9.0. Confirm the stability of the peptide under the reaction conditions. | |
| No Product Peak Found | Peptide lacks an accessible primary amine. | Confirm the peptide sequence and that the N-terminus or lysine side chains are not sterically hindered or protected. |
Conclusion
This protocol provides a comprehensive and reliable method for the synthesis of DOTA-peptide conjugates. By understanding the chemical principles behind each step—from the pH-dependent reactivity of the amine to the chromatographic separation of the product—researchers can confidently produce high-purity conjugates. The inclusion of rigorous purification and quality control steps is non-negotiable and ensures the integrity of the final product, which is a critical prerequisite for its intended use in the development of next-generation radiopharmaceuticals for imaging and therapy.[4][18]
References
- 1. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOTA/NOTA functionalization - SB PEPTIDE [sb-peptide.com]
- 3. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]
- 6. jpt.com [jpt.com]
- 7. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tenovapharma.com [tenovapharma.com]
- 12. rsc.org [rsc.org]
- 13. interchim.fr [interchim.fr]
- 14. macrocyclics.com [macrocyclics.com]
- 15. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 16. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pharmacyce.unm.edu [pharmacyce.unm.edu]
Application Notes & Protocols: The Strategic Use of Tris(tert-butoxycarbonylmethyl)amine and its Analogs in PET Imaging Agent Development
An Application Guide for Researchers and Drug Development Professionals
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into physiological and pathological processes in vivo.[1] Its application in drug development and clinical diagnostics relies on the design of highly specific radiotracers, which consist of a positron-emitting radionuclide, a chelator to securely hold the radiometal, and a targeting vector to guide the tracer to its biological target.[2] The choice of chelator is a critical decision that directly impacts the stability, pharmacokinetics, and overall performance of the imaging agent.[3][4]
This guide provides an in-depth exploration of using protected aminotricarboxylate precursors, with a focus on tris(tert-butoxycarbonylmethyl)amine and its conceptual analogs like 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA), in the development of PET imaging agents, particularly for labeling with Gallium-68 (⁶⁸Ga).
Foundational Principles: The Role of Protected Chelator Precursors
The synthesis of a PET radiopharmaceutical is a multi-step process that involves conjugating a chelator to a sensitive biomolecule (e.g., a peptide or antibody) and subsequently introducing the radiometal. To prevent the chelator's reactive carboxyl groups from interfering with the conjugation chemistry, they are temporarily masked with protecting groups.
Tris(tert-butoxycarbonylmethyl)amine, N(CH₂COOtBu)₃, represents a class of acyclic, tripodal chelator precursors. Its three tert-butyl ester groups serve as effective protecting groups that are stable during conjugation but can be cleanly removed under acidic conditions to reveal the three carboxylic acid arms necessary for tightly coordinating a radiometal like Gallium-68.[5]
While macrocyclic chelators like NOTA and DOTA are more commonly used due to the high in vivo stability of their metal complexes, the principles of using tert-butyl protected precursors are universal.[6][7] This guide will use the well-established NOTA framework to illustrate the protocols, as it shares the core chemical strategies applicable to tris(tert-butoxycarbonylmethyl)amine-based synthesis. Specifically, we will focus on creating a bifunctional chelator, p-SCN-Bn-NOTA, which can be readily attached to biomolecules.[][9]
Workflow Overview: From Precursor to PET Agent
The development pathway involves a logical sequence of synthesis, conjugation, radiolabeling, and quality control. Each step is designed to produce a pure, stable, and effective final product for imaging.
Experimental Protocols
This protocol describes the conjugation of a bifunctional chelator containing an isothiocyanate (-NCS) group, such as p-SCN-Bn-NOTA, to a peptide with a primary amine (e.g., a lysine residue). The isothiocyanate group reacts with the unprotonated amine to form a stable thiourea bond.[9]
Rationale:
-
pH: The reaction is performed at a basic pH (8.5-9.0) to ensure the primary amine on the peptide is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon of the isothiocyanate.
-
Solvent: p-SCN-Bn-NOTA is often dissolved in an organic solvent like DMSO before being added to the aqueous peptide solution to ensure its solubility.
-
Purification: Size-exclusion chromatography is used to separate the larger peptide-chelator conjugate from smaller, unreacted chelator molecules.[9]
Materials:
-
Peptide containing a primary amine
-
p-SCN-Bn-NOTA
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Carbonate Buffer, pH 9.0
-
0.1 M Ammonium Acetate Buffer, pH 7.0
-
Size-Exclusion Chromatography column (e.g., PD-10)
Procedure:
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium carbonate buffer (pH 9.0) to a final concentration of 5-10 mg/mL.
-
Chelator Preparation: Prepare a 10 mM stock solution of p-SCN-Bn-NOTA in anhydrous DMSO.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the p-SCN-Bn-NOTA stock solution to the peptide solution. Mix gently.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purification:
-
Equilibrate a PD-10 desalting column with 0.1 M ammonium acetate buffer (pH 7.0).
-
Load the reaction mixture onto the column.
-
Elute the conjugate with the ammonium acetate buffer and collect the fractions containing the purified peptide-chelator conjugate.
-
Confirm the presence of the product using LC-MS.
-
| Parameter | Recommended Condition | Rationale |
| pH | 8.5 - 9.0 | Deprotonates primary amines for nucleophilic attack. |
| Chelator:Peptide Ratio | 5:1 to 10:1 molar excess | Drives the reaction to completion. |
| Reaction Time | 2 - 4 hours | Allows for sufficient reaction without significant peptide degradation. |
| Temperature | Room Temperature | Mild conditions to preserve the integrity of the peptide. |
The tert-butyl protecting groups on the chelator must be removed to enable radiometal chelation. This is achieved through acidolysis, typically with trifluoroacetic acid (TFA).[10][11]
Mechanism: The reaction proceeds via protonation of the ester's carbonyl oxygen by TFA. This facilitates the cleavage of the carbon-oxygen bond, releasing the carboxylic acid and a highly stable tertiary tert-butyl carbocation. The carbocation is then deprotonated to form gaseous isobutylene, driving the reaction to completion.[12]
Materials:
-
Lyophilized, protected peptide-chelator conjugate
-
Trifluoroacetic Acid (TFA), Reagent Grade
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Reaction Setup: Dissolve the lyophilized peptide-chelator conjugate in a solution of 95% TFA and 5% deionized water.
-
Incubation: Let the mixture stand at room temperature for 1-2 hours.
-
TFA Removal: Remove the TFA by drying the sample under a stream of nitrogen or by rotary evaporation.
-
Reconstitution & Purification: Re-dissolve the residue in water and lyophilize to remove residual TFA. The deprotected conjugate is typically purified via RP-HPLC before radiolabeling.
This protocol describes the chelation of ⁶⁸Ga with the deprotected peptide conjugate. ⁶⁸Ga is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator by eluting with dilute HCl.[7]
Rationale:
-
pH Control: The labeling of NOTA-based chelators with ⁶⁸Ga is highly pH-dependent. A pH of 4.0-5.5 is optimal for efficient complexation.[9] A buffer, typically sodium acetate, is used to raise the pH of the acidic ⁶⁸Ga eluate into the desired range.
-
Radiolysis Prevention: At higher levels of radioactivity, the formation of free radicals can damage the peptide. Adding a radical scavenger like ethanol or ascorbic acid can protect the integrity of the radiotracer.[13]
-
Final Purification: A C18 Sep-Pak cartridge is used for purification. The radiolabeled peptide, being more lipophilic, is retained on the cartridge while more polar impurities (like free ⁶⁸Ga) are washed away. The final product is then eluted with an ethanol/water mixture.[14]
Materials:
-
Deprotected peptide-chelator conjugate
-
⁶⁸GaCl₃ in 0.05 N HCl (from a ⁶⁸Ge/⁶⁸Ga generator)
-
1 M Sodium Acetate Buffer, pH 5.0
-
Ethanol, USP grade
-
Sterile Water for Injection
-
C18 Sep-Pak Light Cartridge
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 N HCl to obtain the ⁶⁸GaCl₃ solution.
-
Reaction Mixture: In a sterile, metal-free vial, add 5-20 µg of the deprotected peptide conjugate. Add the ⁶⁸GaCl₃ eluate.
-
pH Adjustment: Add sodium acetate buffer to adjust the pH to approximately 4.5.
-
Incubation: Incubate the reaction mixture for 5-10 minutes at room temperature or with gentle heating (up to 95°C, depending on the specific conjugate's stability).
-
Purification:
-
Pre-condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unchelated ⁶⁸Ga.
-
Elute the final ⁶⁸Ga-labeled peptide with a small volume (0.5 mL) of 50% ethanol in water.
-
-
Formulation: Dilute the eluate with sterile saline for injection to reduce the ethanol concentration to below 10%.
Ensuring the purity and stability of the final radiopharmaceutical is mandatory before administration.[15]
Rationale: Radiochemical purity (RCP) is the most critical parameter. It ensures that the radioactivity detected during the PET scan comes from the targeted tracer and not from impurities, which could cause poor image quality or unnecessary radiation dose to non-target organs. Instant thin-layer chromatography (iTLC) and high-performance liquid chromatography (HPLC) are standard methods.[16][17]
Methods:
-
Radiochemical Purity (RCP) by iTLC:
-
System: iTLC-SG strips.
-
Mobile Phase: 0.1 M Sodium Citrate buffer, pH 5.5.
-
Procedure: Spot a small aliquot of the final product on the strip and develop.
-
Interpretation: The ⁶⁸Ga-peptide conjugate remains at the origin (Rf = 0.0-0.2), while free ⁶⁸Ga migrates with the solvent front (Rf = 0.9-1.0).[9]
-
-
Radiochemical Purity (RCP) by Radio-HPLC:
-
System: A reverse-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% TFA).
-
Detection: A UV detector in series with a radioactivity detector.
-
Interpretation: The radio-chromatogram should show a main peak corresponding to the ⁶⁸Ga-peptide, with its retention time matching the non-radioactive ("cold") standard. Peaks for impurities will have different retention times.[16]
-
| Quality Control Test | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| pH | 4.5 - 7.5 | pH paper or meter |
| Radionuclidic Purity | ⁶⁸Ge breakthrough <0.001% | Dose calibrator with lead shield |
| Radiochemical Purity | ≥ 95% | Radio-TLC, Radio-HPLC |
| Sterility | Sterile | Membrane Filtration |
| Endotoxins | < 175 EU / V | Limulus Amebocyte Lysate (LAL) test |
Conclusion
The development of PET imaging agents is a meticulous process where every component plays a crucial role. Precursors like tris(tert-butoxycarbonylmethyl)amine and its macrocyclic analogs provide the foundational framework for building highly specific and stable radiotracers. The use of tert-butyl ester protecting groups is a key strategy that enables controlled, sequential synthesis, allowing for the successful conjugation of the chelator to sensitive biomolecules. By following robust, well-validated protocols for conjugation, deprotection, radiolabeling, and quality control, researchers can confidently develop novel PET agents to advance the frontiers of molecular imaging and personalized medicine.
References
- 1. longdom.org [longdom.org]
- 2. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matching Chelators to Radiometals for Positron Emission Tomography Imaging- Guided Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matching chelators to radiometals for radiopharmaceuticals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. An Overview of PET Radiochemistry, Part 2: Radiometals | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. 68Ga-Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols for the Coupling of Tris(tert-butoxycarbonylmethyl)amine Derivatives
Authored by: A Senior Application Scientist
Introduction
Tris(tert-butoxycarbonylmethyl)amine is a versatile tripodal ligand scaffold. Its central tertiary amine anchor and three radiating arms terminating in tert-butyl esters make it a valuable building block in supramolecular chemistry, materials science, and particularly in the development of complex chelating agents for medical imaging and therapeutic applications. The tert-butyl ester groups serve as protected forms of carboxylic acids, which, upon deprotection, provide three convergent points for coupling with a wide array of molecules, including peptides, antibodies, and signaling molecules.
This guide provides a comprehensive overview of the reaction conditions for the deprotection of the tert-butyl esters of tris(tert-butoxycarbonylmethyl)amine and the subsequent coupling of the resulting tri-carboxylic acid with amine-containing molecules. We will delve into the mechanistic rationale behind the selection of reagents and conditions, offering detailed, field-proven protocols for researchers in drug development and chemical synthesis.
Core Reactive Principles: Deprotection and Amide Bond Formation
The primary utility of tris(tert-butoxycarbonylmethyl)amine as a coupling agent lies in the reactivity of its ester functionalities. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for carboxylic acids and amines due to its stability under a range of conditions and its facile removal under acidic conditions.[1][2] The coupling strategy, therefore, involves a two-stage process:
-
Deprotection: The acid-labile tert-butyl esters are cleaved to reveal the corresponding carboxylic acids.
-
Coupling: The newly formed carboxylic acids are activated and reacted with primary or secondary amines to form stable amide bonds.
This sequential approach allows for the controlled conjugation of the tripodal scaffold to target molecules.
Stage 1: Deprotection of tert-Butyl Esters
The removal of the tert-butyl esters is typically achieved using strong acids such as trifluoroacetic acid (TFA).[1][2] The mechanism involves the protonation of the ester oxygen, followed by the elimination of the stable tert-butyl cation.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
This protocol describes the complete removal of the three tert-butyl ester groups to generate the corresponding tri-carboxylic acid, tris(carboxymethyl)amine.
Materials:
-
Tris(tert-butoxycarbonylmethyl)amine
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) or anisole (scavengers)
-
Diethyl ether, cold
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Reaction Setup: Dissolve tris(tert-butoxycarbonylmethyl)amine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Addition of Scavenger: Add a scavenger such as triisopropylsilane (TIS) or anisole (5-10% v/v). Scavengers are crucial to trap the liberated tert-butyl cations, preventing potential side reactions with the product or solvent.[1]
-
TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.
-
Precipitation and Washing: Add cold diethyl ether to the concentrated residue to precipitate the tri-carboxylic acid product. The product will often crash out as a white solid.
-
Purification: Collect the solid by filtration or centrifugation. Wash the solid with cold diethyl ether several times to remove any remaining scavengers and byproducts. Dry the product under vacuum.
Caption: Workflow for the deprotection of tris(tert-butoxycarbonylmethyl)amine.
Stage 2: Amide Bond Coupling of Tris(carboxymethyl)amine
Once deprotected, the resulting tri-carboxylic acid can be coupled to molecules containing primary or secondary amines. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Protocol 2: EDC/NHS-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used coupling system.[4] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine or, more efficiently, with NHS to form a more stable NHS ester, which then reacts with the amine to form the amide bond.[4]
Materials:
-
Tris(carboxymethyl)amine (from Protocol 1)
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve tris(carboxymethyl)amine (1 equivalent) in anhydrous DMF.
-
Add NHS (3.3 equivalents, 1.1 per carboxyl group).
-
Add EDC (3.3 equivalents, 1.1 per carboxyl group).
-
Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acids.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amine-containing molecule (3.0-3.3 equivalents) in anhydrous DMF. If the amine is in the form of a salt, add a non-nucleophilic base like DIPEA (3.3-3.6 equivalents) to liberate the free amine.
-
Slowly add the solution of the activated tri-carboxylic acid to the amine solution.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified using standard techniques such as column chromatography, preparative HPLC, or recrystallization, depending on the properties of the final conjugate.
-
Caption: Simplified mechanism of EDC/NHS-mediated amide coupling.
Protocol 3: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[4] It often provides faster reaction times and higher yields, especially for sterically hindered or electron-deficient amines.[5][6]
Materials:
-
Tris(carboxymethyl)amine (from Protocol 1)
-
Amine-containing molecule
-
HATU
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and inert atmosphere setup
Procedure:
-
Reaction Setup:
-
Dissolve tris(carboxymethyl)amine (1 equivalent) in anhydrous DMF.
-
Add HATU (3.3 equivalents, 1.1 per carboxyl group).
-
Add DIPEA (6.6 equivalents, 2.2 per carboxyl group). The base is crucial for both activating the HATU and neutralizing the reaction.
-
Stir for 5-10 minutes to allow for the formation of the activated ester.
-
-
Addition of Amine:
-
Add the amine-containing molecule (3.0-3.3 equivalents) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/NHS. Monitor by LC-MS.
-
-
Work-up and Purification:
-
The work-up and purification are similar to the EDC/NHS protocol. The choice of purification method will depend on the final product's characteristics.
-
Comparative Summary of Coupling Conditions
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Reagents | EDC, NHS, Base (optional) | HATU, Base (e.g., DIPEA) |
| Solvent | Anhydrous DMF, DCM | Anhydrous DMF |
| Reaction Time | 4-24 hours | 1-4 hours |
| Temperature | Room Temperature | Room Temperature |
| Efficiency | Good for most primary amines | Excellent, especially for hindered or electron-deficient amines[5][6] |
| Byproducts | Water-soluble urea | Water-soluble byproducts |
Conclusion
Tris(tert-butoxycarbonylmethyl)amine is a valuable scaffold for creating complex molecular architectures. The protocols detailed in this guide provide robust and reliable methods for the deprotection of its tert-butyl esters and the subsequent coupling of the resulting tri-carboxylic acid with a variety of amine-containing molecules. The choice between EDC/NHS and HATU as coupling reagents will depend on the specific substrates and the desired reaction efficiency, with HATU often being the preferred choice for more challenging couplings. By understanding the underlying chemical principles and following these detailed procedures, researchers can effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Revolutionizing Amine Deprotection: A Deep Dive into Trifluoroacetic Acid-Mediated Boc Cleavage
Abstract
The tert-butyloxycarbonyl (Boc) group stands as a cornerstone in the edifice of modern organic synthesis, particularly in the intricate art of peptide synthesis.[1][2][3] Its widespread use is a testament to its robustness under various conditions and, crucially, its susceptibility to clean removal under acidic conditions.[4] Among the acidic reagents available, trifluoroacetic acid (TFA) has emerged as the preeminent choice for its efficacy and volatility, which greatly simplifies the isolation of the desired amine product.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of Boc deprotection using TFA. We will explore the underlying mechanism, delineate detailed protocols for both solution-phase and solid-phase applications, and address the critical role of scavengers in mitigating side reactions to ensure the integrity of the final product.
The Indispensable Role of the Boc Protecting Group
In the multi-step synthesis of complex molecules such as peptides and pharmaceuticals, the selective protection and deprotection of reactive functional groups is paramount. The Boc group is a widely used protecting group for amines due to its stability in a broad range of chemical environments, including basic and nucleophilic conditions, and its straightforward removal with acids.[1][2] This orthogonality makes it an ideal partner for other protecting groups like Fmoc and Cbz in complex synthetic strategies.[2]
The Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group by trifluoroacetic acid is a well-understood, acid-catalyzed elimination reaction.[4] The process unfolds in a stepwise manner, ensuring a controlled and efficient deprotection:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by TFA.[1][4][5]
-
Carbocation Formation: This protonation renders the Boc group unstable, leading to the cleavage of the tert-butyl C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][4][5][6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[1][4][5] It is imperative to perform this reaction in a well-ventilated fume hood and not in a sealed system to allow for the safe dissipation of the evolved CO2.[3][4][5][7]
-
Amine Salt Formation: The newly liberated amine is then protonated by the excess TFA present in the reaction medium, yielding the corresponding trifluoroacetate salt.[4][5]
Caption: Mechanism of TFA-mediated Boc deprotection and scavenger action.
The Critical Role of Scavengers
A potential pitfall in Boc deprotection is the generation of the highly reactive tert-butyl cation.[6][8] This electrophile can indiscriminately attack any nucleophilic sites within the deprotected molecule, leading to unwanted side products.[6][8] Amino acid residues with nucleophilic side chains are particularly susceptible to this alkylation.[6]
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[6][9]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[6][9]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a target for alkylation.[6][9]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the carbocation.[6][9]
To circumvent these deleterious side reactions, scavengers are added to the deprotection "cocktail."[4][6] These are nucleophilic agents that are either more reactive or present in a much higher concentration than the sensitive residues, effectively trapping the tert-butyl cation before it can cause damage.[6]
| Sensitive Residue(s) | Recommended Scavenger(s) | Rationale / Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT), Anisole | TIS and TES are highly effective carbocation scavengers.[6] EDT also helps prevent acid-catalyzed oxidation of tryptophan.[6] |
| Methionine (Met) | Thioanisole | Thioanisole is effective at preventing the alkylation of the thioether side chain.[10] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | These thiol-containing scavengers protect the free thiol group on the cysteine residue.[11] |
| Tyrosine (Tyr) | Phenol, Thioanisole, Anisole | These scavengers protect the phenolic ring from alkylation.[10] |
| Multiple Sensitive Residues | Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for complex peptides.[12] |
| General Purpose | Standard Cocktail: TFA/H₂O/TIS (95:2.5:2.5) | Effective for many sequences without highly sensitive residues.[12][13] |
Experimental Protocols
Safety First: Trifluoroacetic acid is a strong, corrosive acid.[14][15] Always work in a properly functioning chemical fume hood and wear appropriate personal protective equipment (PPE), including splash goggles, a lab coat, long pants, closed-toed shoes, and chemical-resistant gloves (double gloving is recommended).[14][16] Ensure an eyewash station and safety shower are readily accessible.[15]
Protocol 1: Solution-Phase Boc Deprotection
This protocol provides a general guideline for the deprotection of a Boc-protected amine in solution.
Materials:
-
Boc-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger(s) (e.g., Triisopropylsilane - TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator
Caption: General workflow for solution-phase Boc deprotection.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Boc-protected substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[12][17]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.[12][17]
-
Scavenger Addition: If required, add the appropriate scavenger (e.g., 2.5-5% v/v of TIS).[12]
-
TFA Addition: Slowly add a solution of trifluoroacetic acid (typically 20-50% v/v in DCM) to the stirred reaction mixture at 0 °C.[12][17]
-
Reaction: Continue stirring at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.[17] The reaction is typically complete within 30 minutes to a few hours.[18]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18] On TLC, the deprotected amine product will appear as a more polar spot.
-
Work-up: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[17][18] b. To ensure complete removal of residual TFA, an optional azeotropic distillation can be performed by adding toluene to the residue and evaporating under reduced pressure; repeat 2-3 times.[17] c. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[18][19] d. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[18]
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the Nα-Boc deprotection step within a typical Boc-SPPS cycle.
Materials:
-
Peptide-resin (swollen)
-
Deprotection Solution: 50% TFA in DCM (v/v).[20][21] (Add scavengers like 0.5% DTE if Cys, Met, or Trp are present).[21]
-
Wash Solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Neutralization Solution: 10% Triethylamine (TEA) or Diisopropylethylamine (DIEA) in DCM (v/v)
-
Reaction vessel for SPPS
Step-by-Step Procedure:
-
Pre-wash: To the swollen peptide-resin in the reaction vessel, add the deprotection solution (50% TFA/DCM). Agitate for 1-5 minutes and drain.[20][21]
-
Deprotection: Add a fresh portion of the deprotection solution and agitate for 15-25 minutes to ensure complete removal of the Boc group.[20][21]
-
Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual TFA and the cleaved Boc group. A typical wash sequence is:
-
Neutralization: The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which must be neutralized before the next coupling step.[21]
-
Final Washes: Wash the resin thoroughly with DCM to remove excess base and salts. The resin is now ready for the next amino acid coupling cycle.
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient acid concentration, reaction time, or temperature.[7] Steric hindrance near the Boc group.[6][13] | Increase TFA concentration (up to neat TFA for stubborn cases), prolong reaction time, or gently warm the reaction.[6][7] For SPPS, ensure proper resin swelling.[6] A stronger acid like 4M HCl in dioxane can be an alternative.[6][13] |
| Side Product Formation (+56 Da mass shift) | Alkylation by the tert-butyl cation.[6] | Incorporate an appropriate scavenger or a scavenger cocktail into the deprotection reagent based on the substrate's sensitive residues (see Table 1).[6][13] |
| Low Purity in SPPS | Incomplete deprotection leading to deletion sequences. | A study found that deprotection with 55% TFA/DCM for 30 min yielded higher purity peptides than 100% TFA for 5 min, likely due to better resin swelling and more complete Boc removal.[22] |
| Trifluoroacetylation of Amine | Reaction of the deprotected amine with TFA. | While possible, this is not commonly observed as TFA is a weak nucleophile.[23] If it is an issue, ensure complete removal of TFA before subsequent reactions. Using HCl in dioxane for deprotection can be an alternative as it's easier to remove by evaporation.[24] |
Conclusion
The TFA-mediated deprotection of Boc-protected amines is a powerful and versatile transformation in organic synthesis. A thorough understanding of the reaction mechanism, particularly the role of the tert-butyl cation, is essential for its successful application. By selecting the appropriate reaction conditions and, crucially, employing the correct scavengers for sensitive substrates, researchers can achieve clean, efficient, and high-yielding deprotection. The protocols and guidelines presented in this note serve as a robust starting point for scientists in academia and industry, enabling them to confidently apply this critical reaction in their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. amherst.edu [amherst.edu]
- 15. nj.gov [nj.gov]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. chempep.com [chempep.com]
- 22. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
- 24. reddit.com [reddit.com]
Application Notes and Protocols for the Cleavage of tert-Butyl Esters in DOTA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of tert-Butyl Ester Protecting Groups in DOTA Synthesis
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator of paramount importance in the fields of medical imaging and radiotherapy.[1][2] Its exceptional ability to form highly stable complexes with metal ions, such as gadolinium for MRI contrast agents and various radioisotopes for nuclear medicine, makes it an indispensable tool in modern medicine.[1][3] The synthesis of DOTA-based bioconjugates, where DOTA is attached to a targeting molecule like a peptide or antibody, requires a strategic approach to chemical synthesis, often involving the use of protecting groups.[4]
Among the various protecting groups, the tert-butyl ester is frequently employed to mask the carboxylic acid functionalities of DOTA during the coupling of the chelator to a biomolecule.[4][5] The advantages of using tert-butyl esters lie in their stability under a range of reaction conditions, particularly basic conditions, and their facile removal under acidic conditions.[4][6] This orthogonality allows for selective deprotection without compromising the integrity of other sensitive functional groups within the bioconjugate.[7]
The final and critical step in the synthesis of many DOTA-conjugates is the global deprotection of these tert-butyl esters to reveal the free carboxylic acids, which are essential for metal chelation.[8] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its effectiveness in cleaving tert-butyl esters.[9][10] This application note provides a detailed guide to the experimental setup for the cleavage of tert-butyl esters in DOTA synthesis, focusing on the mechanism, protocol optimization, and safety considerations.
Mechanism of TFA-Mediated tert-Butyl Ester Cleavage
The cleavage of a tert-butyl ester by trifluoroacetic acid is an acid-catalyzed elimination reaction. The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by the strongly acidic TFA.[11] This increases the electrophilicity of the carbonyl carbon.
-
Carbocation Formation: The tert-butyl-oxygen bond cleaves, leading to the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[11][12]
-
Fate of the tert-Butyl Cation: The highly reactive tert-butyl cation can undergo several potential subsequent reactions. It can be deprotonated by a weak base (like the trifluoroacetate anion) to form isobutylene gas, or it can be trapped by nucleophiles present in the reaction mixture.[9][12][13]
It is the reactivity of this tert-butyl cation that necessitates careful consideration of the reaction conditions and the potential need for "scavengers," especially when working with sensitive biomolecules that may contain nucleophilic residues like methionine or tryptophan.[9][14]
Experimental Setup and Protocols
Safety First: Handling Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong, corrosive acid that is toxic by ingestion, inhalation, and skin absorption.[15][16] All manipulations involving TFA must be performed in a properly functioning chemical fume hood.[15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton are recommended for high volumes), splash goggles, and a lab coat, is mandatory.[15][17] An eyewash station and safety shower should be readily accessible.[17] When diluting TFA, always add the acid to the solvent slowly.[16]
Core Experimental Workflow for tert-Butyl Ester Cleavage
The following diagram illustrates the general workflow for the cleavage of tert-butyl esters from a DOTA-conjugate.
Caption: General experimental workflow for TFA-mediated tert-butyl ester deprotection.
Detailed Protocol: Cleavage of DOTA-tris(tert-butyl ester) Conjugates
This protocol provides a general procedure for the deprotection of a DOTA-tris(tert-butyl ester) conjugated to a peptide synthesized on a solid support. Modifications may be necessary depending on the specific properties of the conjugate.
Materials:
-
DOTA-tris(t-butyl ester)-peptide on resin
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold (stored at -20 °C)
-
Round-bottom flask or reaction vessel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (if applicable)
-
Filtration apparatus (if applicable)
Procedure:
-
Resin Preparation: Place the resin-bound DOTA-peptide conjugate (typically 0.1 mmol scale) in a suitable reaction vessel. Wash the resin with DCM (3 x 5 mL) to remove any residual solvents and swell the resin.
-
Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage cocktail. A common and effective mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[18] For a 0.1 mmol scale synthesis, approximately 5-10 mL of the cocktail is sufficient.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin at room temperature. Gently agitate the mixture using a shaker or a magnetic stirrer for 2-4 hours.[19]
-
Monitoring the Reaction: The progress of the deprotection can be monitored by taking a small aliquot of the cleavage mixture, precipitating the peptide with cold diethyl ether, and analyzing the product by LC-MS.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved DOTA-peptide.
-
Wash the resin with a small volume of neat TFA (2 x 2 mL) and then with DCM (2 x 2 mL). Combine all filtrates.
-
-
TFA Removal: Concentrate the combined filtrates under reduced pressure using a rotary evaporator. The temperature of the water bath should be kept below 40 °C to avoid degradation of the product. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[10]
-
Precipitation: Add the concentrated residue dropwise to a stirred flask containing cold diethyl ether (approximately 10-20 times the volume of the residue). A white precipitate of the DOTA-peptide should form.
-
Final Isolation and Drying:
-
Isolate the precipitate by centrifugation or filtration.
-
Wash the solid product with cold diethyl ether (2-3 times) to remove the scavengers and their byproducts.
-
Dry the final DOTA-peptide conjugate under high vacuum.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the TFA-mediated cleavage of tert-butyl esters in DOTA and peptide synthesis.
| Parameter | Typical Range/Value | Rationale and Considerations | References |
| TFA Concentration | 90-95% (in cleavage cocktail) | High concentration ensures efficient cleavage. | [8][18] |
| Reaction Time | 2-4 hours | Incomplete deprotection can occur with shorter times. Prolonged exposure can lead to side reactions for sensitive peptides. | [20][21] |
| Temperature | Room Temperature | Sufficient for cleavage. Higher temperatures are generally not required and may promote side reactions. | [22] |
| Scavengers | TIS (2.5-5%), Water (2.5-5%) | Essential for trapping reactive tert-butyl cations and preventing alkylation of sensitive amino acid residues. | [14][23] |
| Substrate Scale | 0.1 - 1.0 mmol | The volume of the cleavage cocktail should be adjusted accordingly to ensure complete immersion and reaction of the solid support or dissolved substrate. | [8] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Increase the reaction time and monitor by LC-MS. For particularly stubborn esters, using neat TFA can be considered.[10] |
| Low Yield | Product loss during work-up; incomplete precipitation. | Ensure the diethyl ether is sufficiently cold. Minimize transfer steps. Ensure thorough washing of the resin. |
| Presence of Side Products | Inefficient scavenging of tert-butyl cations. | Increase the concentration of scavengers (e.g., TIS up to 5%). For peptides containing highly sensitive residues like tryptophan, consider adding other scavengers like 1,2-ethanedithiol (EDT).[14] |
| Difficulty Removing Residual TFA | TFA forms salts with basic residues in the peptide. | Co-evaporate with toluene. For downstream applications where TFA is problematic, consider ion-exchange chromatography or repeated lyophilization from a dilute HCl solution.[24] |
Conclusion
The cleavage of tert-butyl esters using trifluoroacetic acid is a robust and widely adopted method in the synthesis of DOTA-conjugates. A thorough understanding of the reaction mechanism, careful attention to safety protocols, and the judicious use of scavengers are critical for achieving high yields of the desired deprotected product. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement this crucial synthetic step in the development of novel DOTA-based radiopharmaceuticals and imaging agents.
References
- 1. nbinno.com [nbinno.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis of novel DOTA-/AAZTA-based bifunctional chelators: Solution thermodynamics, peptidomimetic conjugation, and radiopharmaceutical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. amherst.edu [amherst.edu]
- 17. nj.gov [nj.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. US20110237774A1 - Method for introducing dota - Google Patents [patents.google.com]
- 22. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. lifetein.com [lifetein.com]
Application Notes and Protocols for the Integration of a Novel Chelating Agent in Automated Peptide Synthesis
Introduction: Expanding the Chemical Toolbox for Peptide-Based Drug Development
The synthesis of modified peptides with unique functionalities is a cornerstone of modern drug discovery and development. These modifications can enhance therapeutic efficacy, improve pharmacokinetic profiles, and introduce novel mechanisms of action. One area of growing interest is the development of peptide-based chelators for applications in radiopharmaceuticals, targeted drug delivery, and diagnostics. This document provides detailed application notes and protocols for the use of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid , a glycine derivative with a high capacity for metal chelation, in automated solid-phase peptide synthesis (SPPS). For clarity and ease of reference within this guide, this molecule will be referred to as Tri-tert-butyl N,N-dicarboxymethyl-glycine .
The incorporation of such non-canonical amino acid derivatives into a peptide sequence requires careful consideration of their unique chemical properties, including steric hindrance and the lability of protecting groups. These protocols have been developed to provide researchers, scientists, and drug development professionals with a robust framework for the successful and efficient synthesis of peptides containing this versatile chelating moiety using automated synthesizers.
Physicochemical Properties of Tri-tert-butyl N,N-dicarboxymethyl-glycine
A thorough understanding of the physicochemical properties of Tri-tert-butyl N,N-dicarboxymethyl-glycine is critical for its effective application in automated peptide synthesis.
| Property | Value | Significance in SPPS |
| Molecular Formula | C₁₇H₃₁NO₆ | The relatively high molecular weight and bulky nature of the molecule can influence coupling efficiency. |
| Molecular Weight | 345.43 g/mol | Requires precise calculation of equivalents for coupling reactions. |
| Appearance | White to off-white solid | Standard for high-purity amino acid derivatives. |
| Solubility | Soluble in common SPPS solvents (DMF, NMP, DCM) | Ensures efficient delivery and reaction in automated synthesizers. |
| Protecting Groups | Three tert-butyl (tBu) esters | These groups protect the carboxylic acid functionalities during synthesis and are removed during the final cleavage step. Their presence necessitates a carefully formulated cleavage cocktail. |
Automated Peptide Synthesis Protocol
This protocol is designed for standard automated peptide synthesizers utilizing Fmoc/tBu chemistry. The incorporation of Tri-tert-butyl N,N-dicarboxymethyl-glycine is treated as the coupling of a sterically hindered amino acid derivative.
Reagent Preparation
-
Amino Acids: Standard Fmoc-protected amino acids should be prepared at a concentration of 0.2 M in N,N-Dimethylformamide (DMF).
-
Tri-tert-butyl N,N-dicarboxymethyl-glycine: Prepare a 0.2 M solution in DMF. Due to its bulk, ensure complete dissolution.
-
Activator/Coupling Reagent: A solution of 0.5 M O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in DMF is recommended.[1]
-
Base: A 2 M solution of N,N-Diisopropylethylamine (DIEA) in N-Methyl-2-pyrrolidone (NMP).
-
Deprotection Solution: 20% piperidine in DMF.
Automated Synthesizer Setup
The following protocol is a general guideline and may need to be optimized based on the specific peptide sequence and synthesizer model. This protocol assumes a 0.1 mmol synthesis scale.
dot
Caption: Workflow for incorporating the chelating agent in SPPS.
Detailed Coupling Protocol for Tri-tert-butyl N,N-dicarboxymethyl-glycine
Due to the steric hindrance of the three tert-butyl groups, a standard single coupling protocol may result in incomplete acylation. Therefore, a double coupling strategy with an extended reaction time is recommended.
| Step | Parameter | Value/Description | Rationale |
| 1. Pre-activation | Reagents | 5 eq. Tri-tert-butyl N,N-dicarboxymethyl-glycine, 4.9 eq. HBTU/HATU, 10 eq. DIEA | The use of a slight excess of the amino acid derivative relative to the coupling reagent can minimize side reactions.[1] |
| Time | 5 minutes | Allows for the formation of the active ester prior to introduction to the resin. | |
| 2. First Coupling | Duration | 45 minutes | An extended initial coupling time is necessary to overcome the steric hindrance. |
| Temperature | Ambient | Standard temperature for most SPPS couplings. | |
| 3. Washing | Solvent | DMF | To remove excess reagents and byproducts. |
| 4. Second Coupling | Reagents | Freshly prepared pre-activated solution (as in step 1) | A second coupling ensures the reaction goes to completion, which is critical for the purity of the final peptide. |
| Duration | 45 minutes | Provides sufficient time for the remaining free amines to react. | |
| 5. Washing | Solvent | DMF | Thorough washing is essential before proceeding to the next deprotection step. |
| 6. Capping (Optional) | Reagents | Acetic anhydride/DIEA in DMF | If a ninhydrin test indicates incomplete coupling after the second coupling, a capping step will block any unreacted amines to prevent the formation of deletion sequences. |
Expert Insight: The choice between HBTU and HATU can be sequence-dependent. HATU is generally considered more reactive and can be beneficial for particularly difficult couplings.[1] However, HBTU is often sufficient and more cost-effective. It is advisable to perform a test coupling on a small scale to determine the optimal reagent for a specific peptide sequence.
Post-Incorporation Synthesis
After the successful coupling of Tri-tert-butyl N,N-dicarboxymethyl-glycine, the synthesis of the remaining peptide chain can proceed using standard single coupling protocols for regular Fmoc-amino acids.
Cleavage and Deprotection Protocol
The final step of SPPS involves cleaving the peptide from the solid support and removing all protecting groups. The presence of three tert-butyl ester groups on the chelating moiety requires a robust cleavage cocktail to ensure complete deprotection.
dot
Caption: Step-by-step cleavage and deprotection workflow.
Recommended Cleavage Cocktail
A standard "Reagent K" style cocktail is recommended to efficiently cleave the peptide and scavenge the resulting carbocations from the multiple tert-butyl groups.[2]
| Component | Percentage (v/v) | Role |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves the peptide from the resin and removes acid-labile protecting groups. |
| Water | 5% | Scavenger; proton source. |
| Phenol | 5% | Scavenger; protects tyrosine residues. |
| Thioanisole | 5% | Scavenger; protects tryptophan and methionine residues. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger; particularly effective for trityl groups and preventing re-alkylation. |
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 3-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA. The purified peptide should be characterized by mass spectrometry to confirm the correct molecular weight.
Troubleshooting
-
Incomplete Coupling: If the ninhydrin test remains positive after the second coupling, consider using a more potent coupling reagent like HATU or increasing the coupling time. In some cases, gentle heating (e.g., 40-50 °C) can improve coupling efficiency, but this should be used with caution to avoid side reactions.
-
Aggregation: For sequences prone to aggregation, consider using a more polar solvent like NMP or a solvent mixture (e.g., DMF/DCM). The incorporation of pseudoproline dipeptides in the peptide sequence can also help to disrupt secondary structure formation and improve synthesis efficiency.[3][4]
-
Incomplete Deprotection: If mass spectrometry indicates incomplete removal of the tert-butyl groups, increase the cleavage time to 4-6 hours. Ensure that the cleavage cocktail is freshly prepared.
Conclusion
The successful incorporation of Tri-tert-butyl N,N-dicarboxymethyl-glycine into peptides using automated synthesizers is achievable with careful optimization of the coupling and cleavage protocols. The strategies outlined in these application notes provide a solid foundation for researchers to synthesize novel peptide-based chelators for a wide range of applications in medicine and biotechnology. The key to success lies in recognizing the sterically hindered nature of this building block and adjusting the synthetic parameters accordingly.
References
Application Notes & Protocols: Tris(tert-butoxycarbonylmethyl)amine Scaffolds as Versatile Building Blocks for Macrocyclic Compounds
Introduction: The Strategic Value of Tripodal Scaffolds in Macrocycle Synthesis
Macrocyclic compounds occupy a unique and privileged space in medicinal chemistry and molecular imaging. Their constrained yet flexible architectures often lead to high binding affinity and selectivity for biological targets. At the heart of many successful macrocyclic designs, particularly those intended for metal chelation, lies a core scaffold that dictates the geometry and stability of the final complex. Among these, tripodal amine structures are exceptionally valuable.
This guide focuses on a pivotal building block: 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane , a derivative of the well-known cyclen macrocycle. While its formal name is extensive, it is commonly referred to in the literature as DO3A-tris-t-butyl ester or DOTA-tris(tBu) ester . This molecule is a prime example of a functionalized tris(tert-butoxycarbonylmethyl)amine derivative, where the tripodal motif is integrated into a macrocyclic framework. Its design is a masterclass in synthetic strategy: three of the four nitrogen atoms of the cyclen ring are functionalized with tert-butyl protected acetate arms, leaving a single, reactive secondary amine. This lone amine serves as a versatile handle for conjugation, allowing for the attachment of peptides, antibodies, fluorophores, or other targeting vectors, while the protected arms are poised to become powerful metal-chelating agents upon deprotection.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and expert insights into the synthesis and application of this indispensable building block.
Part 1: Synthesis and Characterization of the DO3A-tris(tBu) Ester Building Block
The synthesis of DO3A-tris(tBu) ester is a critical first step that requires careful control to achieve high yields and purity. The primary challenge lies in selectively alkylating three of the four amine groups on the cyclen macrocycle, avoiding the formation of the tetra-alkylated byproduct.
Protocol 1.1: Synthesis of DO3A-tris(tBu) Ester Hydrobromide Salt
This protocol is an adaptation of established methods that optimize for the selective tris-alkylation of cyclen.[1][2] The key to selectivity is controlling the reaction temperature and stoichiometry, which favors the precipitation of the desired tris-alkylated hydrobromide salt from the reaction mixture.[1]
Workflow for Synthesis of DO3A-tris(tBu) Ester Hydrobromide
Caption: Synthesis workflow for DO3A-tris(tBu) Ester.
Materials:
-
1,4,7,10-Tetraazacyclododecane (Cyclen)
-
tert-Butyl bromoacetate
-
Sodium acetate (anhydrous)
-
Potassium bicarbonate
-
Dimethylacetamide (DMA, anhydrous)
-
Chloroform
-
Magnesium sulfate (anhydrous)
-
Deionized water
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend cyclen (1.0 eq) and sodium acetate (3.3 eq) in anhydrous DMA.
-
Cool the stirred suspension to -20 °C using a suitable cooling bath.
-
In a separate flask, dissolve tert-butyl bromoacetate (3.3 eq) in anhydrous DMA.
-
Add the tert-butyl bromoacetate solution dropwise to the cooled cyclen suspension over 30-60 minutes. Maintaining a low temperature during addition is crucial to minimize tetra-alkylation.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Pour the reaction mixture into a large volume of cold deionized water to obtain a clear solution.
-
Slowly add solid potassium bicarbonate with vigorous stirring until a white precipitate forms. The product, DO3A-tris(tBu) ester free base, precipitates out of the aqueous solution.
-
Collect the white solid by filtration.
-
Dissolve the collected solid in chloroform, wash the organic layer with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the hydrobromide salt of the title compound. Several literature methods report yields in the range of 60-80%.[1]
Protocol 1.2: Generation of the Free Base
For subsequent reactions, the free base form of the building block is required. This is achieved by a simple basic workup of the hydrobromide salt.[1][2]
Materials:
-
DO3A-tris(tBu) Ester Hydrobromide Salt (from Protocol 1.1)
-
10% Potassium hydroxide (KOH) solution
-
Hexanes
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve the hydrobromide salt (1.0 eq) in warm deionized water (~70 °C).
-
Allow the solution to cool to approximately 40 °C.
-
Add 10% aqueous KOH solution (2.0 eq) and stir the mixture for 15 minutes.
-
Extract the aqueous layer three times with hexanes.
-
Combine the organic layers, wash three times with water, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the free base as a colorless, viscous oil that solidifies upon storage at -20 °C.[2] A near-quantitative yield is expected for this conversion.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₀N₄O₆ | [2] |
| Molecular Weight | 514.70 g/mol | [2] |
| Appearance | Colorless, viscous oil or white solid | [2] |
| Melting Point | 44–47 °C | [2] |
| Storage | Store at –20°C under an inert atmosphere | [3] |
Table 1: Physicochemical Properties of DO3A-tris(tBu) Ester Free Base.
Part 2: Application in Macrocycle Elaboration
The true utility of DO3A-tris(tBu) ester lies in the synthetic handle provided by its single secondary amine, which allows for the covalent attachment of various functional moieties.
Protocol 2.1: N-Alkylation for Functionalization
This protocol describes a general method for attaching a functional group via alkylation of the secondary amine. This is a common strategy for creating precursors for targeted imaging agents or therapeutics.[4][5]
General N-Alkylation and Deprotection Scheme
Caption: General workflow for functionalization and deprotection.
Materials:
-
DO3A-tris(tBu) Ester Free Base (from Protocol 1.2)
-
Alkylating agent with a leaving group (e.g., ethyl bromoacetate, 1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
Dissolve the DO3A-tris(tBu) ester free base in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add anhydrous K₂CO₃ to the solution.
-
Add the alkylating agent (e.g., ethyl bromoacetate in acetonitrile) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 12-24 hours).[4]
-
Cool the reaction to room temperature and filter off the K₂CO₃.
-
Remove the solvent under reduced pressure to yield the crude tetra-substituted product. This product can often be used in the next step without further purification.[4]
Part 3: Deprotection to Unveil the Chelating Moiety
The final and most crucial step in preparing the macrocyclic chelator is the removal of the tert-butyl protecting groups to reveal the free carboxylic acids. These acids are the arms that coordinate with a metal ion to form a stable complex.
Protocol 3.1: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, and trifluoroacetic acid is the most common reagent for its removal.[6] The mechanism involves protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation.
Causality Behind Scavengers: The intermediate tert-butyl cation is a potent electrophile and can alkylate sensitive functional groups on the conjugated moiety (e.g., tryptophan or methionine residues in a peptide).[6][7] To prevent these side reactions, a "scavenger" such as anisole, thioanisole, or triisopropylsilane (TIPS) is added to the cleavage cocktail to trap the cation.
| Deprotection Method | Conditions | Advantages | Considerations | Reference |
| Standard TFA | TFA / Dichloromethane (1:1) | Fast, efficient, and widely used. | Harsh; requires scavengers for sensitive substrates. | [6] |
| HCl in Organic Solvent | 4M HCl in Dioxane or Ethyl Acetate | Effective and common alternative to TFA. | Can be harsh; potential for side reactions. | [6] |
| Oxalyl Chloride in Methanol | (COCl)₂ (3 eq) in MeOH, RT | Very mild, tolerant of many functional groups. | Reagents require careful handling. | [8][9] |
| Sulfuric Acid in tBuOAc | Conc. H₂SO₄ (1.5-3.0 eq) in tBuOAc | Selectively cleaves N-Boc in the presence of t-butyl esters. | Not suitable for deprotecting the t-butyl esters themselves. | [10] |
Table 2: Comparison of Common Deprotection Conditions for Boc/t-Butyl Groups.
Materials:
-
Fully protected macrocycle (from Protocol 2.1)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (TIPS), water; typically 2.5-5% v/v each)
Procedure:
-
Dissolve the protected macrocycle in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Prepare the cleavage cocktail: a mixture of DCM and TFA (typically 1:1 v/v) containing the appropriate scavengers.
-
Slowly add the cleavage cocktail to the dissolved substrate.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction for completion by LC-MS.
-
Once complete, remove the TFA and DCM under reduced pressure (this can be done by co-evaporation with toluene).
-
The crude deprotected product can then be purified, often by preparative HPLC, to yield the final functionalized macrocyclic chelator.
Conclusion and Future Outlook
The DO3A-tris(tBu) ester building block is a testament to the power of strategic protecting group chemistry in complex molecule synthesis. Its unique design, featuring three protected chelating arms and one reactive site, provides a robust and reliable platform for constructing sophisticated macrocyclic compounds. The protocols outlined herein offer a clear path from the foundational cyclen molecule to a fully functionalized chelator ready for applications in targeted drug delivery, advanced medical diagnostics, and fundamental biochemical studies. As the demand for highly specific and potent molecular agents grows, the utility of versatile and intelligently designed building blocks like DO3A-tris(tBu) ester will only continue to increase.
References
- 1. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. macrocyclics.com [macrocyclics.com]
- 4. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. awuahlab.com [awuahlab.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for the Incorporation of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic Acid into Complex Molecules
Introduction: The Strategic Utility of a Protected Chelator
In the landscape of drug development and molecular biology, the precise installation of functional moieties onto complex scaffolds is paramount. 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid, also known as N,N-Bis(tert-butoxycarbonylmethyl)glycine or tri-tert-butyl nitrilotriacetic acid, serves as a cornerstone building block for this purpose.[1][2][3] Its structure features a central nitrilotriacetic acid (NTA) core, a powerful metal ion chelator, where two of the three carboxyl groups are masked as tert-butyl esters. This strategic protection leaves a single carboxylic acid available for covalent conjugation, typically via amide bond formation.
The tert-butyl protecting groups are the key to the molecule's utility. They are robust enough to withstand a wide range of synthetic conditions, including basic environments and standard peptide coupling protocols, preventing the chelating arms from interfering with the desired reaction.[4] Once the NTA moiety is successfully incorporated into the target molecule, these protecting groups can be efficiently removed under specific acidic conditions, unveiling the fully functional, trivalent chelator ready for coordination with metal ions like Ni²⁺, Cu²⁺, Ga³⁺, or In³⁺.
This guide provides an in-depth exploration of the methodologies, underlying principles, and detailed protocols for incorporating this versatile building block into peptides and other complex molecules, transforming them into powerful tools for affinity purification, targeted therapeutics, and molecular imaging.
Core Chemistry: Coupling and Deprotection Strategies
The successful application of this compound hinges on two critical transformations: the initial coupling reaction and the final deprotection step. Understanding the causality behind the choice of reagents and conditions for each is essential for achieving high yields and purity.
The Coupling Reaction: Activating the Carboxylic Acid
The free carboxylic acid on the glycine backbone is the reactive handle for conjugation. To form a stable amide bond with a primary or secondary amine on a target molecule (e.g., the N-terminus of a peptide), the carboxyl group must first be activated. The choice of activation strategy depends on whether the synthesis is performed in solution or on a solid phase.
The Deprotection Step: Unveiling the Chelator
The removal of tert-butyl esters requires acidic conditions. The mechanism involves protonation of the ester oxygen followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene gas.[5] The standard reagent for this is trifluoroacetic acid (TFA). However, the highly reactive tert-butyl cation can alkylate sensitive functional groups within the molecule, such as the indole ring of tryptophan or the thioether of methionine. To prevent these deleterious side reactions, "scavengers" must be included in the deprotection cocktail to trap the carbocation.
Application I: Incorporation into Peptides via Solid-Phase Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the most common context for incorporating the NTA moiety. The building block can be coupled to the N-terminus of the growing peptide chain after the final amino acid has been added.
Protocol 1: N-terminal Coupling on Solid Support
This protocol assumes a standard Fmoc-based SPPS workflow on a 0.1 mmol scale.
A. Materials & Reagents:
-
Peptidyl-resin (Fmoc-deprotected, 0.1 mmol)
-
This compound (121.3 mg, 0.4 mmol, 4 eq.)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (148.3 mg, 0.39 mmol, 3.9 eq.)[6]
-
N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
B. Experimental Workflow:
C. Step-by-Step Procedure:
-
Resin Preparation:
-
Swell the peptidyl-resin (0.1 mmol) in DMF (5 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
Perform Fmoc deprotection: Add 20% piperidine in DMF (5 mL), agitate for 5 minutes, drain. Repeat with fresh 20% piperidine solution for 15 minutes.[7]
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in anhydrous DMF (2 mL).
-
Add DIPEA (8 eq.) to the activation mixture. Vortex briefly. The solution may change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2 to 4 hours. A longer coupling time is recommended due to the moderate steric bulk of the building block.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[8]
-
A negative result (yellow beads) indicates complete coupling. Proceed to the next step.
-
A positive result (blue beads) indicates incomplete coupling. Drain the vessel and repeat the coupling step with a freshly prepared activation solution for another 2 hours.
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL). Dry the resin under vacuum.
-
Expert Insights: Why HATU?
While many coupling reagents exist, aminium/uronium salts like HATU are preferred for coupling bulky or complex building blocks.[6] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate that rapidly converts to an even more reactive HOAt ester. This species is highly efficient at acylating the N-terminal amine, leading to faster reaction times and higher coupling efficiencies compared to carbodiimide-based methods like DIC/HOBt, minimizing the risk of incomplete coupling.[6]
| Coupling Reagent | Class | Relative Reactivity | Key Considerations |
| HATU/HBTU | Aminium/Uronium Salt | Very High | Highly effective for hindered couplings. Fast reaction rates.[6] |
| DIC/HOBt | Carbodiimide | High | Cost-effective and reliable, but may require longer reaction times or double coupling for bulky residues.[9] |
| PyBOP | Phosphonium Salt | Very High | Excellent for difficult couplings, but can be more expensive. Byproducts are easily washed away.[9] |
| EDC | Carbodiimide | Moderate | Primarily used for solution-phase chemistry, especially in aqueous buffers. Not ideal for SPPS.[9] |
Application II: Final Deprotection and Cleavage
The final step for peptides synthesized on a solid support is the simultaneous cleavage from the resin and removal of all acid-labile protecting groups, including the tert-butyl esters on the NTA moiety.
Protocol 2: TFA-Mediated Cleavage and Deprotection
A. Reagents & Cleavage Cocktails:
The choice of scavengers is critical and depends on the peptide sequence.
| Cocktail | Composition (v/v) | Target Residues | Purpose of Scavengers |
| Reagent B | TFA (95%), TIS (2.5%), H₂O (2.5%) | Standard peptides, Trp, Met, Tyr | TIS reduces oxidized Met and traps t-butyl cations. Water aids in Trt group removal.[7] |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | Cys, Arg | EDT prevents disulfide formation. Thioanisole and phenol protect Arg (Pbf) and Trp. |
| "Classic" | TFA (95%), Dithiothreitol (DTT) (2.5%), H₂O (2.5%) | Peptides without Trp or Met | DTT is a reducing agent, but TIS is a more effective cation scavenger. |
B. Step-by-Step Procedure:
-
Place the dry, NTA-coupled peptidyl-resin in a suitable reaction vessel.
-
Add the appropriate cleavage cocktail (e.g., Reagent B, ~10 mL per gram of resin). Caution: TFA is highly corrosive and must be handled in a certified chemical fume hood.
-
Agitate the slurry at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved, fully deprotected peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL conical tube filled with cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Conclusion and Future Directions
The successful incorporation of this compound provides a robust platform for creating complex molecular constructs. After purification, the unveiled NTA moiety can be charged with a metal ion of choice, enabling a vast array of applications. In drug development, this can be used to create bifunctional molecules, such as PROTACs that chelate intracellular ions, or to attach radioactive metals for targeted radiotherapy. In diagnostics and research, it allows for the site-specific labeling of biomolecules for imaging or for creating high-affinity surfaces for capturing His-tagged proteins in biosensor applications.[10] The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently employ this powerful synthetic tool.
References
- 1. This compound [cymitquimica.com]
- 2. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Tris-Nitrilotriacetic Acids of Sub-nanomolar Affinity Toward Hexahistidine Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in Tris(tert-butoxycarbonylmethyl)amine Synthesis
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of tris(tert-butoxycarbonylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or planning to synthesize this versatile intermediate. We understand that achieving high purity is critical, and this document provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding of common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude tris(tert-butoxycarbonylmethyl)amine product?
Based on the fundamental reactivity of the reagents, you should anticipate several classes of side products. The most prevalent are:
-
Under- and Over-Alkylated Amines: The reaction of ammonia (or an ammonia equivalent) with tert-butyl bromoacetate can be difficult to control perfectly. Consequently, you will likely find residual amounts of the mono- and di-substituted amines, as well as the over-alkylated quaternary ammonium salt. The challenge in these alkylations is often contamination from these di- and tetra-alkylated byproducts.[1]
-
Hydrolysis Products: The tert-butyl ester groups are sensitive to acid and, to a lesser extent, strong base and high temperatures.[2][3] Premature cleavage of one or more of these groups will result in the corresponding mono-, di-, or tri-carboxylic acid impurities.
-
Isobutylene and its Oligomers: Under acidic conditions, the tert-butyl ester can be cleaved to form a tert-butyl cation, which readily eliminates a proton to form isobutylene gas.[2][4] This isobutylene can then oligomerize in the presence of acid, leading to polymeric impurities.[4][5]
-
Solvent-Adducts: If using reactive solvents like dichloromethane with amine intermediates, be aware that secondary amines can react with dichloromethane to form hydrochloride salts.[1][6]
Q2: My NMR analysis shows a significant amount of di-substituted amine. How can I improve the yield of the desired tris-substituted product?
This is a classic challenge in amine alkylation. To favor the formation of the tris-substituted product over other alkylated species, precise control over reaction conditions is paramount. Key strategies include:
-
Stoichiometry and Slow Addition: Carefully control the stoichiometry of your reagents. A slow, dropwise addition of tert-butyl bromoacetate to the amine solution at a reduced temperature can prevent localized high concentrations of the alkylating agent, which disfavors over-alkylation.[1]
-
Temperature Control: Conducting the initial phase of the reaction at a lower temperature (e.g., 0°C or -20°C) can help manage the exothermic nature of the reaction and improve selectivity.[1][6]
-
Choice of Base: The base used to scavenge the HBr formed during the reaction is critical. A non-nucleophilic, hindered base is often preferred. However, many successful syntheses of related compounds use mild bases like sodium acetate or sodium bicarbonate.[1][7]
Q3: I'm observing carboxylic acid impurities in my final product. What is causing this and how can I prevent it?
The presence of carboxylic acids is almost certainly due to the hydrolysis of the tert-butyl esters. This is a common issue that can occur at several stages:
-
During Reaction: The presence of adventitious water in your reagents or solvents can lead to hydrolysis, especially if the reaction is run for extended periods or at elevated temperatures. Byproducts have been observed when reaction temperatures exceed 80°C.[3]
-
During Workup: This is the most common source of hydrolysis. Washing the reaction mixture with acidic solutions (even mild ones) will cleave the tert-butyl esters.[2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation.[2]
-
Prevention:
-
Anhydrous Conditions: Use dry solvents and reagents.
-
Neutral or Basic Workup: During workup, wash the organic layer with neutral (brine) or mild basic (saturated sodium bicarbonate) solutions. Avoid strong acids entirely.
-
Temperature Control: Keep temperatures moderate during the reaction and workup.
-
Q4: My product and the major side products have very similar Rf values on TLC. How can I effectively purify my material?
When chromatographic separation is challenging due to similar polarities, alternative purification strategies are necessary.
-
Precipitation/Crystallization: This can be a highly effective technique. The principle involves dissolving the crude mixture in a minimal amount of a "good" solvent (e.g., dichloromethane) and then slowly adding an "anti-solvent" (e.g., hexanes or diethyl ether) to induce precipitation.[8] With careful optimization, you can selectively precipitate either your desired product or the impurities.
-
Acid-Base Extraction: This powerful technique exploits the basicity of the amine functional groups. Under-alkylated amines (primary and secondary) are more basic than the desired tertiary amine. A carefully controlled wash with a dilute aqueous acid can selectively protonate and extract these more basic impurities into the aqueous layer. The desired tertiary amine can then be extracted with a slightly stronger acid solution, leaving non-basic impurities behind.
In-Depth Troubleshooting & Optimization Guides
Guide 1: Minimizing Over- and Under-Alkylation
This protocol is designed to maximize the formation of the tris-substituted product by controlling reaction kinetics.
Protocol:
-
Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add your ammonia source (e.g., a solution of ammonia in an appropriate solvent) and a suitable non-nucleophilic base (e.g., anhydrous K₂CO₃ or NaHCO₃).
-
Solvent: Use a dry, aprotic solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF).
-
Cooling: Cool the reaction vessel to 0°C using an ice bath.
-
Slow Addition of Alkylating Agent: Dissolve tert-butyl bromoacetate (3.0 - 3.3 equivalents) in the dry solvent and add it to the dropping funnel. Add the solution dropwise to the stirred amine solution over several hours. Causality: A slow addition rate maintains a low concentration of the electrophile, favoring reaction with the more abundant, less-substituted amines over the less abundant, more-substituted ones, thus minimizing over-alkylation.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS. The use of slightly lower temperatures for longer times can improve selectivity.[1]
-
Workup: Filter off the inorganic salts. Quench the reaction by pouring it into water and extracting with a non-polar solvent like ethyl acetate or diethyl ether. Wash the organic layer with brine only. Avoid acid washes.
Guide 2: Preventing Hydrolysis of Tert-Butyl Esters
This guide focuses on maintaining the integrity of the tert-butyl ester protecting groups throughout the synthesis and purification process.
Key Principles:
-
Moisture Exclusion: Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Water is a reactant in the hydrolysis side reaction.[9]
-
pH Control During Workup: The most critical step is the workup. The tert-butyl ester is highly labile to acid.[2]
-
AVOID: Any aqueous wash with a pH < 7. This includes HCl, H₂SO₄, and even milder acids like acetic acid or ammonium chloride.
-
USE: Wash the crude organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. This will neutralize any acid generated and remove water-soluble components.
-
-
Thermal Stability: Avoid excessive heat. While some reactions require heating, be aware that temperatures above 80°C have been shown to cause hydrolysis of tert-butyl esters in related syntheses.[3] If purification requires distillation, use high vacuum to keep the temperature as low as possible.
Data & Visualization
Table 1: Summary of Common Side Products and Troubleshooting Strategies
| Side Product Class | Structure (Example) | Common Cause(s) | Analytical Signature (¹H NMR) | Prevention & Removal Strategy |
| Under-Alkylation | NH (CH₂CO₂tBu)₂ | Insufficient alkylating agent, short reaction time. | Broad N-H proton signal, different integration ratios for CH₂ and tBu groups. | Increase reaction time, use slight excess of alkylating agent. Remove via acid wash (pH ~4-5). |
| Over-Alkylation | N⁺ (CH₂CO₂tBu)₄ Br⁻ | Poor control of stoichiometry, rapid addition of alkylating agent. | Highly downfield shifted CH₂ protons due to positive charge. Often insoluble. | Slow addition of alkylating agent at low temperature.[1] Remove by filtration if precipitated. |
| Hydrolysis | N(CH₂CO₂tBu)₂(CH₂COOH ) | Acidic conditions during workup, wet solvents, high temperature.[2][3] | Absence of a tert-butyl signal, presence of a broad -COOH proton signal (>10 ppm). | Use anhydrous conditions and a neutral/basic workup. Remove by washing with dilute NaHCO₃ solution. |
| Isobutylene Oligomers | (C₄H₈)n | Formation from tert-butyl cation under acidic conditions.[4] | Complex aliphatic signals in NMR, often appearing as a baseline hump. | Strictly avoid acidic conditions. Can sometimes be removed by trituration with a non-polar solvent like hexanes. |
Diagrams
References
- 1. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What are the impurities in Tert - Butylamine and how to remove them? - Blog - Wanhongrun [zbwhr.com]
Technical Support Center: Minimizing t-Butylation During Boc Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize a common side reaction in peptide synthesis: t-butylation during the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your experiments.
The Root of the Problem: Understanding t-Butyl Cation Formation
During Boc deprotection, strong acids like trifluoroacetic acid (TFA) are used to cleave the Boc group from the N-terminus of a peptide or an amino acid.[1][2][3] This process, however, generates a highly reactive electrophile: the t-butyl cation (tBu⁺).[1][2]
This carbocation is the primary culprit behind unwanted side reactions. It will readily attack any nucleophilic sites within your peptide sequence, leading to the formation of t-butylated adducts.[1][3] These side products can be difficult to separate from the desired peptide, leading to lower yields and purity.
Which Amino Acid Residues Are at Risk?
Certain amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to t-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][4]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, resulting in S-tert-butylated Cys residues.[1][5]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[1]
Troubleshooting Guide: Common Scenarios and Solutions
Here we address specific issues you might encounter during your experiments, providing actionable solutions.
Issue 1: My HPLC/LC-MS analysis shows a significant peak with a mass increase of +56 Da after Boc deprotection of a Tryptophan-containing peptide.
-
Plausible Cause: This mass shift is a classic sign of t-butylation of the tryptophan indole ring. The added mass corresponds to the t-butyl group (C₄H₈).
-
Solution: Employ a scavenger cocktail specifically designed to protect tryptophan. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[6] A standard cleavage cocktail would be TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7] The silane acts as a hydride donor to reduce the t-butyl cation to isobutane.
Issue 2: After cleaving my Methionine-containing peptide, I observe a side product that is difficult to remove.
-
Plausible Cause: The thioether side chain of methionine has likely been alkylated by the t-butyl cation to form a sulfonium salt.[1][4]
-
Solution: Incorporate a soft nucleophile scavenger that can effectively trap the carbocation before it reacts with the sulfur atom of methionine. Thioanisole is a common and effective choice.[6][8] A suitable cleavage cocktail would be TFA/Thioanisole/H₂O (90:5:5 v/v/v).
Issue 3: My Cysteine-containing peptide shows a high percentage of S-t-butylation after cleavage.
-
Plausible Cause: The highly nucleophilic thiol group of cysteine is readily alkylated by the t-butyl cation.[1][5]
-
Solution: Use a thiol-based scavenger to compete with the cysteine residue for the t-butyl cation. 1,2-Ethanedithiol (EDT) is a widely used and effective scavenger for protecting cysteine. A common cleavage cocktail is TFA/EDT/H₂O (95:2.5:2.5 v/v/v).
Issue 4: My Boc deprotection seems incomplete, even after extended reaction times.
-
Plausible Cause: Incomplete deprotection can arise from several factors, including insufficient acid strength, steric hindrance around the Boc-protected amine, or poor solubility of the substrate.[6]
-
Solution:
-
Increase Acid Strength: If using a diluted TFA solution, consider using neat TFA or a stronger acid system like 4M HCl in dioxane.[7]
-
Elevate Temperature: Gently warming the reaction mixture may help overcome steric hindrance, but be aware that this can also increase the rate of side reactions, making an effective scavenger cocktail even more critical.[6]
-
Improve Solubility: Ensure your peptide is fully dissolved in the cleavage cocktail. Sonication can sometimes aid in dissolving aggregation-prone sequences.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are scavengers and how do they work?
A1: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive t-butyl cation.[1][3] They react with the carbocation at a faster rate than the sensitive residues of your peptide, thus preventing unwanted side reactions.[1]
Q2: Can I use a single scavenger for all my peptides?
A2: While some scavengers have broad applicability, the optimal choice depends on the specific amino acid composition of your peptide.[1][10] For peptides with multiple sensitive residues, a scavenger "cocktail" is often the most effective approach.[7][11]
Q3: What is "Reagent K" and when should I use it?
A3: Reagent K is a robust and widely used cleavage cocktail with the composition: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/v).[11] It is particularly useful for cleaving peptides containing a combination of sensitive residues like Cys, Met, Trp, and Tyr.[11]
Q4: Are there any less odorous alternatives to thiol-based scavengers?
A4: Yes, for researchers who wish to avoid the strong odor of thiols like EDT, tris(2-carboxyethyl)phosphine (TCEP) can be an effective alternative for protecting cysteine residues.[12]
Q5: Can t-butylation of a methionine residue be reversed?
A5: Yes, the S-alkylation of methionine is a reversible reaction.[6] Treating the purified peptide with a mild acidic solution, such as 5% aqueous acetic acid, and heating at 40°C for 24 hours can be effective in removing the t-butyl group.[6]
Scavenger Selection Guide
The following table summarizes common scavengers, their primary targets, and typical concentrations in the cleavage cocktail.
| Scavenger | Primary Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% | Highly effective carbocation scavenger.[6] |
| Thioanisole | Met, Trp | 5% | Effective in preventing S-alkylation of methionine.[6][8] |
| 1,2-Ethanedithiol (EDT) | Cys | 2.5-5% | Commonly used for protecting cysteine residues. |
| Water (H₂O) | General | 2.5-5% | Helps to hydrolyze the bond to the resin and can act as a mild scavenger.[8] |
| Phenol | Tyr, Trp | 5% | An aromatic scavenger that can protect against alkylation of phenolic and indole rings.[11] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues.[6] |
Visualizing the Mechanism of Action
To better understand the chemical processes at play, the following diagrams illustrate the mechanism of Boc deprotection, the subsequent t-butylation side reaction, and the protective role of scavengers.
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: Undesired alkylation by the t-butyl cation.
Caption: Scavengers intercept the t-butyl cation.
Experimental Protocols
Here are detailed, step-by-step methodologies for performing Boc deprotection with minimal t-butylation.
Protocol 1: General Boc Deprotection with a TIS Scavenger
This protocol is suitable for peptides containing tryptophan or as a general-purpose cleavage method.
-
Preparation:
-
Dissolve the Boc-protected peptide in dichloromethane (DCM).
-
Prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / deionized water (95:2.5:2.5 v/v/v).[7] Always prepare this mixture fresh.
-
-
Deprotection:
-
Add the cleavage cocktail to the dissolved peptide. A typical ratio is 10 mL of cocktail per gram of peptide-resin.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by a suitable analytical method (e.g., TLC or LC-MS).[6]
-
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[7]
-
The crude product is often obtained as the TFA salt and can be further purified by precipitation in cold diethyl ether followed by centrifugation and washing.[7]
-
Protocol 2: Deprotection of Peptides with Multiple Sensitive Residues using Reagent K
This protocol is recommended for complex peptides containing a combination of Trp, Met, Cys, and Tyr.
-
Preparation:
-
Suspend the peptide-resin in the cleavage cocktail.
-
Prepare Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/v).[11] This reagent should be prepared fresh and handled in a well-ventilated fume hood due to the presence of odorous and toxic components.
-
-
Deprotection:
-
Work-up:
-
Filter the resin and rinse with a small amount of fresh TFA.
-
Concentrate the combined filtrates to a syrup under reduced pressure.
-
Dissolve the syrup in a minimal volume of TFA and precipitate the peptide by adding it to cold methyl t-butyl ether.[11]
-
Collect the crude peptide by filtration or centrifugation.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: The Role of Scavengers in Boc Deprotection to Prevent Side Reactions
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions and issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection and why do side reactions occur?
A1: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid, which then decomposes into the free amine and carbon dioxide.[1][2] The primary cause of side reactions is the highly reactive tert-butyl cation intermediate.[2][3][4] This electrophile can attack any nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[1][4]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][4] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, a modification that adds 56 Da to the mass of the peptide.[1][3][5] Methionine is also susceptible to oxidation to methionine sulfoxide (+16 Da).[1][4]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation, leading to S-tert-butylated Cys residues.[1][3][5]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][3][4]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide.[1][4] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[1][4] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. This can be caused by insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[1][4][5] Signs of incomplete deprotection include the presence of the starting material in your reaction mixture, which can be observed by HPLC or LC-MS, and can lead to the deletion of amino acid residues in the final sequence during peptide synthesis.[4]
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments.
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl cation has alkylated a sensitive amino acid residue (Trp, Met, Cys, Tyr).[2]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. For example, for tryptophan-containing compounds, use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[2][5] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[2] For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[2]
Issue 2: The Boc deprotection reaction is sluggish or incomplete.
-
Possible Cause 1: Insufficient acid strength or concentration.
-
Possible Cause 2: Steric hindrance. [1] Bulky groups near the Boc-protected amine can slow the reaction rate.
-
Possible Cause 3 (Solid-Phase Synthesis): Poor resin swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.
-
Solution: Ensure the resin is adequately swollen in a suitable solvent like DCM before adding the deprotection cocktail.
-
Issue 3: Aspartimide formation is detected in peptides containing Asp-Gly or other susceptible sequences.
-
Possible Cause: While more common in Fmoc chemistry, aspartimide formation can occur during Boc-SPPS, particularly during the final strong acid cleavage step.[6]
-
Solution:
-
Minimize Deprotection Time: Use the shortest time necessary for complete deprotection.
-
Temperature Control: Perform the deprotection at a lower temperature if possible.[7]
-
Protecting Group Strategy: In Boc synthesis, using the beta cyclohexyl ester of aspartic acid instead of the beta benzyl ester can significantly reduce aspartimide formation.[8]
-
Data Presentation: Scavenger Selection Guide
The selection of the appropriate scavenger is critical for a successful deprotection. The following table provides a guide to common scavengers and their primary applications.
| Amino Acid Residue | Recommended Scavengers | Key Considerations |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers.[1] EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[1] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Thioanisole is effective in preventing S-alkylation.[1] DMS helps prevent the oxidation of Methionine.[4] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | EDT is a common scavenger for Cys.[4] DTT also protects against oxidation.[9] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation.[1] |
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
Data is illustrative and based on internal analysis and literature reports.[5]
Experimental Protocols
Protocol 1: General Solution-Phase Boc Deprotection with Scavengers
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).
-
Deprotection: Add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture.[4][5]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[2][5]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method, such as precipitation from cold ether or chromatography.[5]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection
This protocol is for cleaving the peptide from the resin and removing side-chain protecting groups simultaneously.
-
Resin Preparation: Wash the peptide-resin with DCM to remove any residual DMF and to swell the resin.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[2] For peptides with sensitive residues, use a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5).[3][4]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react for 1-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.
Visualizations
Boc Deprotection and Side Reaction Pathway
Caption: Boc deprotection pathway and competing side reactions.
Troubleshooting Workflow for Boc Deprotection
Caption: Troubleshooting workflow for Boc deprotection.
References
Technical Support Center: Purification of Tris(tert-butoxycarbonylmethyl)amine
Welcome to the technical support guide for the purification of tris(tert-butoxycarbonylmethyl)amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common purification challenges and ensure the high purity of your final product.
Introduction: Understanding the Challenges
Tris(tert-butoxycarbonylmethyl)amine, often synthesized via the N-alkylation of ammonia or a primary amine with a tert-butyl haloacetate, presents a unique set of purification challenges.[1] The primary difficulties arise from the formation of closely related byproducts that share similar physical and chemical properties with the desired trisubstituted product. These byproducts often include mono- and di-substituted amines, as well as potential hydrolysis products of the tert-butyl ester groups.[2][3][4] The non-polar nature of the tert-butyl groups further complicates separation by traditional chromatographic methods.
This guide provides a structured approach to diagnosing and resolving these purification issues, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my crude reaction mixture?
A1: The most prevalent byproducts in the synthesis of tris(tert-butoxycarbonylmethyl)amine are typically the result of incomplete alkylation or side reactions. These include:
-
Mono- and Di-substituted Amines: These are intermediates in the reaction and can persist if the reaction does not go to completion.[1] They are often more polar than the desired product.
-
Starting Amine: Unreacted ammonia or primary amine starting material.
-
Hydrolysis Products: The corresponding carboxylic acids can form if any water is present in the reaction mixture, leading to the hydrolysis of the tert-butyl ester.[2][3][4]
-
Over-alkylation Products: In some cases, a quaternary ammonium salt can form, though this is less common with bulky tert-butyl groups.[1]
Q2: My crude NMR shows a complex mixture of products. Where do I start with purification?
A2: When faced with a complex mixture, a logical first step is to perform a liquid-liquid extraction to remove highly polar or ionic impurities.
-
Acidic Wash: An aqueous wash with a dilute acid (e.g., 1M HCl) can help remove unreacted amines and more basic mono- and di-substituted byproducts by converting them into their water-soluble salts.
-
Basic Wash: A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) will neutralize any acidic byproducts, such as the carboxylic acids from ester hydrolysis, and facilitate their removal into the aqueous layer.
This initial workup can significantly simplify the mixture before attempting chromatographic purification.
Q3: I'm struggling to separate the di-substituted byproduct from my desired tris-substituted product using column chromatography. What can I do?
A3: This is a common challenge due to the similar polarities of the di- and tri-substituted products. Here are several strategies to improve your separation:
-
Optimize Your Solvent System: A shallow gradient of a less polar solvent system is often key. Start with a non-polar solvent like hexanes and gradually increase the concentration of a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Consider a Different Stationary Phase: If standard silica gel is not providing adequate separation, consider using alumina, which can offer different selectivity for amines.[5]
-
Use Additives: Adding a small amount of a tertiary amine, such as triethylamine (0.1-1%), to your eluent can help to deactivate the silica gel and reduce tailing of your amine products, leading to sharper peaks and better resolution.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel or Alumina | Alumina can offer different selectivity for amines.[5] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Start with low polarity and gradually increase. |
| Gradient | Shallow Gradient | Improves separation of closely eluting compounds. |
| Additive | 0.1-1% Triethylamine | Reduces peak tailing by deactivating acidic sites on silica. |
Troubleshooting Guide
Problem 1: My final product is an oil that won't solidify, making it difficult to handle.
Solution: Tris(tert-butoxycarbonylmethyl)amine can exist as a viscous oil, especially if minor impurities are present.[6][7]
-
Recrystallization: If you have a reasonably pure product, recrystallization can be an effective final purification step and can induce crystallization.[8] Consider solvent systems like diethyl ether/hexanes or ethyl acetate/hexanes. Dissolve your compound in a minimum amount of the more polar solvent and then slowly add the less polar solvent until turbidity is observed. Cooling the mixture can then promote crystal formation.
-
High Vacuum Drying: Ensure all residual solvents are removed by drying under high vacuum for an extended period.
Problem 2: I suspect my product is degrading on the silica gel column.
Solution: The acidic nature of silica gel can sometimes lead to the hydrolysis of the acid-labile tert-butyl esters.
-
Neutralize Your Silica: You can prepare a slurry of silica gel in your mobile phase containing 1% triethylamine, and then pack your column. This will help to neutralize the acidic sites on the silica.
-
Switch to Alumina: As mentioned previously, alumina is a more basic stationary phase and can be a good alternative to prevent degradation.[5]
-
Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography with a higher flow rate.
Experimental Workflow: Purification of Tris(tert-butoxycarbonylmethyl)amine
Below is a generalized workflow for the purification of tris(tert-butoxycarbonylmethyl)amine.
Caption: A typical purification workflow for tris(tert-butoxycarbonylmethyl)amine.
Step-by-Step Protocol: Column Chromatography
-
Prepare the Column: Dry pack a glass column with silica gel or alumina.
-
Equilibrate the Column: Run your starting mobile phase (e.g., 100% hexanes with 0.5% triethylamine) through the column until the stationary phase is fully wetted and equilibrated.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully add the dry powder to the top of your column.
-
Elute the Column: Begin eluting with your starting mobile phase, and then gradually increase the polarity of the mobile phase according to your predetermined gradient.
-
Collect and Analyze Fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified tris(tert-butoxycarbonylmethyl)amine.
Advanced Troubleshooting
Scenario: You observe a new, less polar spot on your TLC after column chromatography.
Hypothesis: This could be a result of a reaction occurring on the column. For instance, if your mobile phase contains methanol, transesterification could be a possibility, although less likely with the bulky tert-butyl ester. A more likely scenario is the elimination of isobutylene from the tert-butyl group to form the corresponding carboxylic acid, which might then be esterified with a solvent alcohol if present.
Troubleshooting Steps:
-
Analyze the Byproduct: If possible, isolate and characterize the new byproduct by NMR and mass spectrometry to confirm its identity.
-
Modify Your Purification:
-
Avoid protic solvents in your mobile phase.
-
Ensure your glassware is scrupulously dry.
-
Use a neutralized stationary phase as described earlier.
-
Decision Tree for Purification Strategy
Caption: A decision tree to guide your purification strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 6. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of DOTA synthesis from tris(tert-butoxycarbonylmethyl)amine
Technical Support Center: Synthesis of DOTA and its Derivatives
Welcome to the technical support center for DOTA synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives. We will focus on the most prevalent synthetic route, which proceeds through the key intermediate, 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane , commonly known as DOTA-tris(t-Bu ester) .
While the query mentioned starting from tris(tert-butoxycarbonylmethyl)amine, the standard and widely adopted pathway begins with the macrocycle 1,4,7,10-tetraazacyclododecane (cyclen) . This guide clarifies this route, providing troubleshooting advice for the critical steps of selective alkylation to form the tris(t-Bu ester) intermediate and its subsequent conversion and deprotection to yield the final DOTA product.
Part 1: Understanding the Synthetic Landscape
The synthesis of DOTA for bioconjugation hinges on a strategy of differential protection. Three of the four carboxylic acid groups are masked as tert-butyl (t-Bu) esters, leaving one secondary amine on the cyclen ring available for further functionalization. This intermediate, DOTA-tris(t-Bu ester), is a cornerstone reagent for developing targeted radiopharmaceuticals and molecular imaging probes.[1][2][3] The use of t-butyl esters is advantageous due to their stability under various conditions and their clean removal with acid, typically trifluoroacetic acid (TFA).[2][4]
The overall workflow can be visualized as follows:
Caption: General workflow for DOTA-conjugate synthesis.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues researchers may encounter during the synthesis.
Section A: Synthesis of DOTA-tris(t-Bu ester) Intermediate
Question 1: My reaction to synthesize DOTA-tris(t-Bu ester) from cyclen results in a low yield and a mixture of products (di-, tri-, and tetra-alkylated species). How can I improve the selectivity for the tri-substituted product?
Answer: This is the most critical challenge in the synthesis of the intermediate. Achieving high selectivity for the tri-substituted product over the tetra-substituted byproduct is key. The formation of the tetra-alkylated species is a common problem.
-
Causality: The four secondary amines of cyclen have similar reactivity. Once the first alkylation occurs, the remaining amines can be protonated, but under basic conditions, they are all susceptible to alkylation. Over-alkylation occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
-
Expert Recommendations:
-
Temperature Control: A crucial factor is maintaining a low temperature, especially during the addition of the alkylating agent, tert-butyl bromoacetate. Starting the reaction at -20°C and allowing it to slowly warm to room temperature can significantly suppress tetra-alkylation.[5][6]
-
Stoichiometry: Use a precise stoichiometry of ~3.0-3.3 equivalents of tert-butyl bromoacetate per equivalent of cyclen.[5] An excess of the alkylating agent will inevitably lead to the formation of the tetra-substituted product.
-
Choice of Base and Solvent: A non-nucleophilic base is essential. Sodium acetate or potassium bicarbonate are commonly used in a solvent like N,N-dimethylacetamide (DMA).[5][7] The base neutralizes the HBr formed during the reaction without interfering with the alkylation.
-
Controlled Addition: Add the tert-butyl bromoacetate solution dropwise over an extended period (e.g., 30-60 minutes) while vigorously stirring the cyclen suspension at low temperature.[5] This maintains a low instantaneous concentration of the alkylating agent, favoring controlled substitution.
-
Question 2: I'm struggling to purify the DOTA-tris(t-Bu ester) from the reaction mixture. What is the most effective purification strategy?
Answer: Purification can be challenging due to the similar properties of the starting materials and byproducts. A multi-step approach is often necessary.
-
Causality: The crude product contains unreacted cyclen, the desired tri-alkylated product, the tetra-alkylated byproduct, and inorganic salts. The tetra-alkylated product is particularly difficult to remove.
-
Expert Recommendations:
-
Precipitation Method: A highly effective and scalable method involves precipitating the hydrobromide salt of the tri-alkylated product directly from the aqueous reaction mixture. After allowing the reaction to proceed for ~24 hours, the mixture is poured into water. The addition of solid potassium bicarbonate or sodium bicarbonate will then cause the desired DOTA-tris(t-Bu ester) to precipitate as a white solid, leaving the more soluble tetra-alkylated byproduct and unreacted cyclen in the solution.[5][7]
-
Solvent Extraction: After precipitation and filtration, the collected solid can be dissolved in an organic solvent like chloroform or dichloromethane (DCM) and washed with water to remove residual salts.[5]
-
Column Chromatography: While often labor-intensive, flash chromatography on silica gel can be used for high-purity isolation, especially on a smaller scale.[7][8] However, the precipitation method is generally preferred for its simplicity and scalability.[5]
-
Section B: Deprotection of tert-Butyl Esters
Question 3: The deprotection of the t-butyl esters using TFA seems incomplete. How can I ensure complete removal of the protecting groups?
Answer: Incomplete deprotection is a frequent issue that significantly reduces the final yield and complicates purification.[9]
-
Causality: The cleavage of t-butyl esters is an acid-catalyzed process that generates a stable tert-butyl cation.[10] The reaction is an equilibrium, and insufficient acid, short reaction times, or the presence of scavengers that consume the acid can lead to incomplete reaction.
-
Expert Recommendations:
-
TFA Concentration and Scavengers: Use a high concentration of TFA, typically in a mixture with DCM (e.g., 50-95% TFA).[4][6][8] It is critical to include a cation scavenger like triisopropylsilane (TIS) or water (typically 2.5-5% of each) in the cleavage cocktail.[6] The scavenger traps the released tert-butyl cations, preventing them from reattaching to the carboxylate or reacting with other sensitive functional groups.[10]
-
Reaction Time and Monitoring: Deprotection can be sluggish.[11] Allow for sufficient reaction time, typically 2-4 hours at room temperature. Monitor the reaction progress using LC-MS or by observing the cessation of isobutylene gas evolution.
-
Alternative Acids: While TFA is standard, formic acid has also been reported for deprotection and may be a milder alternative in some cases.[8]
-
Question 4: After TFA deprotection, my final product is difficult to isolate and purify. What is the best workup procedure?
Answer: The workup after TFA treatment is critical for obtaining a clean product.
-
Causality: The crude product is a highly polar zwitterion dissolved in a strong, corrosive acid. Simple evaporation is often ineffective and can lead to product degradation.
-
Expert Recommendations:
-
TFA Removal: After the reaction is complete, remove the bulk of the TFA and solvent under reduced pressure (rotoevaporation).
-
Precipitation: The most common method is to precipitate the product by adding a large volume of cold diethyl ether to the concentrated crude residue. The DOTA-conjugate will typically crash out as a solid, which can then be collected by centrifugation or filtration.
-
Purification: The final purification is almost always performed using reverse-phase high-performance liquid chromatography (RP-HPLC), which is ideal for separating polar, water-soluble compounds like DOTA and its conjugates.[12]
-
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(t-Bu ester))
This protocol is an adaptation of a procedure known to favor the selective tri-alkylation.[5]
-
Suspend cyclen (1.0 eq) and sodium acetate (3.3 eq) in N,N-dimethylacetamide (DMA).
-
Cool the suspension to -20°C in an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Prepare a solution of tert-butyl bromoacetate (3.3 eq) in DMA.
-
Add the tert-butyl bromoacetate solution dropwise to the cold cyclen suspension over 30-60 minutes, ensuring the temperature remains below -15°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir vigorously for 24 hours.
-
Pour the reaction mixture into a large volume of water (approx. 5-6 times the reaction volume).
-
Slowly add solid potassium bicarbonate (or sodium bicarbonate) in portions with stirring until a white precipitate forms and no further precipitation is observed.
-
Collect the white solid by filtration and wash thoroughly with water.
-
Dissolve the solid in chloroform or DCM, wash the organic layer with water, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product, which may be a viscous oil or a solid.[5]
| Parameter | Recommended Value | Rationale |
| Temperature | -20°C to RT | Minimizes tetra-alkylation byproduct.[5] |
| Equivalents of t-Bu Bromoacetate | 3.3 | Optimizes for tri-substitution.[5] |
| Base | Sodium Acetate / K₂CO₃ | Non-nucleophilic base to neutralize HBr.[5][7] |
| Reaction Time | 24 hours | Allows the reaction to proceed to completion.[5] |
| Purification Method | Bicarbonate Precipitation | Efficiently separates the desired tri-ester.[5][7] |
Protocol 2: General Procedure for TFA Deprotection
-
Dissolve the purified, fully protected DOTA-conjugate in anhydrous DCM.
-
Prepare a cleavage cocktail of TFA/DCM/TIS/H₂O (e.g., 90:5:2.5:2.5 v/v/v/v).
-
Add the cleavage cocktail to the dissolved conjugate and stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the crude product.
-
Isolate the solid by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the final product by preparative RP-HPLC.
Part 4: Troubleshooting Decision Logic
References
- 1. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Modular Synthesis of DOTA-Metal based PSMA Targeted Imaging Agents for MRI and PET of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid in solution
Welcome to the technical support guide for 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles, supplier data, and established best practices for handling sensitive reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in solution?
The main stability issue arises from its two tert-butyl ester functional groups. These groups are highly susceptible to acid-catalyzed hydrolysis.[1][2] In the presence of even mildly acidic conditions, the ester groups can be cleaved, leading to the formation of the corresponding carboxylic acids and gaseous isobutylene. This degradation is irreversible and will alter the chemical identity and activity of your compound.
Q2: What are the recommended storage conditions for solutions of this compound?
Based on supplier recommendations, prepared stock solutions should be stored under the following conditions to maximize stability[1]:
-
-80°C: for up to 6 months
-
-20°C: for up to 1 month
For critical applications, such as in vivo experiments, it is strongly advised to prepare solutions fresh on the day of use.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution after preparation.
Q3: What solvents are recommended for preparing stock solutions?
This compound is reported to be soluble in DMSO at concentrations up to 100 mg/mL.[1] When preparing solutions, it is crucial to use high-purity, anhydrous DMSO, as the presence of water and acidic impurities can accelerate degradation.
Q4: Under what conditions is the compound relatively stable?
The tert-butyl ester groups are generally stable under neutral and basic conditions.[2] Therefore, using neutral or slightly basic buffer systems (pH > 7) for your experiments can help to minimize hydrolysis.
Q5: How can I detect degradation of my compound?
Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can separate the intact compound from its more polar hydrolysis products. The appearance of new peaks with shorter retention times is a common indicator of degradation.
Troubleshooting Guide: Stability Issues in Experiments
This section addresses common problems encountered during experiments that may be related to the instability of this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause: Degradation of the compound in solution, leading to a lower effective concentration of the active molecule.
Troubleshooting Steps:
-
Verify Solution Age and Storage: Confirm that your solution was prepared within the recommended timeframe and stored at the correct temperature (-80°C or -20°C).[1] If in doubt, prepare a fresh solution.
-
Assess pH of Experimental Medium: Check the pH of your buffers and cell culture media. If the pH is acidic (pH < 7), the compound is likely degrading.
-
Analytical Confirmation: If possible, analyze an aliquot of your working solution by HPLC to assess its purity and compare it to a freshly prepared standard.
Issue 2: Complete loss of biological activity.
Possible Cause: Extensive hydrolysis of the tert-butyl ester groups. The resulting carboxylic acid derivative may have a different conformation, charge, and ultimately, a different biological activity profile.
Troubleshooting Steps:
-
Review Solution Preparation Protocol: Ensure that no acidic reagents were used during the preparation of your solutions. For example, some compounds are supplied as HCl salts, which would introduce acid.
-
Consider Buffer Compatibility: Certain buffer components can interact with the compound or affect the local pH. When possible, use well-characterized, neutral pH buffers.
-
Prepare Fresh Solutions Daily: For the most sensitive experiments, it is best practice to prepare the working solution immediately before use from a recently prepared stock.[1]
Visualizing the Degradation Pathway
The primary degradation mechanism is the acid-catalyzed hydrolysis of the tert-butyl esters. This process is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of a tert-butyl ester group.
Experimental Protocols
Protocol 1: Best Practices for Solution Preparation and Storage
This protocol outlines the recommended procedure for preparing and storing stock solutions to minimize degradation.
-
Use High-Quality Solvent: Use anhydrous, high-purity DMSO to prepare your stock solution.[1]
-
Weighing the Compound: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dissolution: Dissolve the compound in the appropriate volume of DMSO to achieve the desired stock concentration. Gentle vortexing or sonication can be used to aid dissolution.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use volumes in appropriate storage vials (e.g., cryovials).
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Working Solutions: When needed, thaw a single aliquot and dilute it to the final working concentration in your neutral or basic experimental buffer immediately before use. Do not re-freeze thawed aliquots.
Protocol 2: Monitoring Stability by HPLC
This is a general reverse-phase HPLC protocol to assess the purity of your compound and detect degradation products. Method optimization may be required.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water (Note: While acidic, the short analysis time minimizes on-column degradation. If the compound is extremely acid-labile, a neutral mobile phase with a different buffer may be needed).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and ramp up to elute the compound and any less polar impurities. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Procedure:
-
Prepare a standard solution of the compound by freshly dissolving the solid in the mobile phase or a compatible solvent.
-
Inject the standard to determine the retention time of the intact compound.
-
Inject an aliquot of the solution being tested.
-
Analyze the chromatogram for the appearance of new, typically earlier-eluting peaks, which correspond to the more polar hydrolysis products.
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting stability issues.
Summary of Stability Data
| Condition | Recommendation | Rationale |
| Solid Compound Storage | -20°C for up to 3 years, 4°C for up to 2 years.[1] | Minimizes degradation in the solid state. |
| Stock Solution (in DMSO) | -80°C for up to 6 months, -20°C for up to 1 month.[1] | Low temperatures slow down chemical reactions, including hydrolysis. |
| Working Solutions | Prepare fresh daily from a frozen stock.[1] | Ensures the highest purity and concentration accuracy for experiments. |
| pH of Aqueous Media | Maintain neutral to basic conditions (pH ≥ 7). | The tert-butyl esters are labile to acid.[2] |
| Freeze-Thaw Cycles | Avoid. Aliquot stock solutions. | Repeated temperature changes can accelerate degradation. |
References
optimizing reaction time and temperature for Boc group removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the strategic removal of the tert-butyloxycarbonyl (Boc) protecting group. As a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry, the Boc group's reliable cleavage is paramount. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to empower you to optimize reaction time and temperature, ensuring high-yield, clean deprotection of your valuable molecules.
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues encountered during Boc deprotection in a direct question-and-answer format, offering insights into their root causes and providing actionable solutions.
Issue 1: My Boc deprotection is sluggish or incomplete, even after extended reaction times.
-
Question: I'm observing a significant amount of starting material by TLC or LC-MS after the standard reaction time. What are the potential causes and how can I resolve this?
-
Answer: Incomplete deprotection is a common hurdle that can often be traced back to several factors.[1][2]
-
Insufficient Acid Strength or Concentration: The kinetics of Boc cleavage can exhibit a second-order dependence on acid concentration.[3][4][5][6] If your substrate contains basic moieties (e.g., pyridine, imidazole), they will consume some of the acid, reducing its effective concentration.[2]
-
Low Reaction Temperature: Many Boc deprotections are run at 0 °C to room temperature.[8] However, for more challenging substrates, these temperatures may be too low to achieve a reasonable reaction rate.[2][9][10]
-
Solution: Allow the reaction to warm to room temperature. If it remains sluggish, gentle heating to 30-40 °C can significantly accelerate the process.[1][8][10] Be mindful that elevated temperatures can also increase the rate of side reactions, so concurrent use of scavengers is highly recommended.[1]
-
-
Steric Hindrance: A sterically encumbered Boc group can be more difficult to remove due to impeded access of the acid to the carbamate.[1][2][9][10]
-
Solvent Issues: Proper dissolution of both the substrate and the acid is critical for an efficient reaction.[10]
-
Issue 2: I'm observing significant byproduct formation, particularly an increase in mass of +56 Da.
-
Question: My mass spectrometry analysis shows a major byproduct with a mass corresponding to the addition of a tert-butyl group. What is happening and how can I prevent this?
-
Answer: This is a classic case of tert-butylation, a common side reaction during acid-catalyzed Boc deprotection.[1][11]
-
The Cause: The reaction mechanism involves the formation of a stable tert-butyl cation.[11][12][13][14] This highly reactive electrophile can then attack any nucleophilic sites on your substrate, leading to unwanted alkylation.[1][11]
-
Susceptible Residues: In peptide synthesis, certain amino acid residues are particularly vulnerable:
-
Tryptophan (Trp): The nucleophilic indole ring is highly susceptible to tert-butylation.[1][15]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][15]
-
Cysteine (Cys) and Tyrosine (Tyr): The thiol and activated phenolic groups are also targets for the tert-butyl cation.[1]
-
-
The Solution: Scavengers: The most effective way to prevent tert-butylation is to introduce "scavengers" into your reaction mixture.[1] These are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[1] Common scavengers include:
-
Issue 3: My acid-sensitive substrate is degrading under standard deprotection conditions.
-
Question: The Boc group is removed, but other acid-labile groups in my molecule (e.g., t-butyl esters, acetals, silyl ethers) are also being cleaved. How can I achieve selective deprotection?
-
Answer: When dealing with complex molecules containing multiple acid-sensitive functionalities, the harsh conditions of standard Boc deprotection can be problematic.[7][9][16] In these cases, exploring milder or alternative deprotection strategies is essential.
-
Milder Acidic Conditions:
-
p-Toluenesulfonic Acid (pTSA): Can be used under milder conditions, often at room temperature.[1][7]
-
Aqueous Phosphoric Acid: Offers a milder protic acid alternative.[7][9]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) or Tin(II) Trifluoromethanesulfonate [Sn(OTf)₂] can effect Boc cleavage under non-protic conditions.[7][17]
-
-
Thermal Deprotection: In the absence of any acid, heating the Boc-protected compound can lead to its removal.[7][18][19] This method is particularly attractive for its "green" credentials.
-
Boiling Water: A simple and environmentally friendly method where the substrate is heated in water at reflux.[16][19][20] Reaction times can range from minutes to a few hours.[16][20]
-
Continuous Flow: High temperatures (e.g., 240 °C) in solvents like methanol or trifluoroethanol can achieve rapid deprotection.[16][21]
-
-
Other Non-Acidic Methods:
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?
A1: The process begins with the protonation of the carbamate oxygen by a strong acid.[12][13] This is followed by the cleavage of the C-O bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[12][15] The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[12][13][15] The liberated amine is then protonated by the excess acid in the reaction medium.[12]
Q2: How do I monitor the progress of my Boc deprotection reaction?
A2: There are two primary methods for monitoring the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and effective technique. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[7][10] Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[7][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the disappearance of the starting material and the appearance of the product, as well as any potential byproducts.[1][7][9]
Q3: Are there any "green" or environmentally friendly methods for Boc deprotection?
A3: Yes, several methods aim to reduce the environmental impact of chemical synthesis. Catalyst-free deprotection using hot water is a notable green alternative.[7][19][20] Additionally, thermal deprotection under continuous flow conditions can minimize waste.[18] Avoiding chlorinated solvents like DCM is also a key consideration for greener chemistry.[11]
Data & Protocols
Summary of Common Boc Deprotection Conditions
| Reagent System | Solvent | Typical Concentration | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[8] | 0 °C to Room Temp | 30 min - 2 hours[8] | Most common method; scavengers often required. |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M[8] | 0 °C to Room Temp | 30 min - 4 hours[7][8] | Potent alternative to TFA.[7] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric | Room Temp | Variable | Milder acidic conditions.[1] |
| Thermal (Boiling Water) | Water | N/A | 100 °C[16] | 10 min - 2 hours[16] | "Green" and catalyst-free.[20] |
| Oxalyl Chloride/Methanol | Methanol | 3 equivalents (COCl)₂[22][23] | Room Temp | 1 - 4 hours[16][22][23] | Very mild; tolerates acid-labile esters.[22] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[1] Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[8][10]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.[1][9]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[1]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (3 times).[1][9]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Protocol 2: Thermal Boc Deprotection in Boiling Water
-
Reaction Setup: In a round-bottomed flask, dissolve the N-Boc protected amine (1 mmol) in water (1 mL).[20]
-
Heating: Stir the mixture at a temperature between 90-100 °C.[20]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The transformation is often complete within 12 minutes to 2 hours.[16][20]
-
Work-up: Cool the reaction to room temperature.
-
Extraction: Add dichloromethane (5 mL) to the stirring mixture. Separate the layers and extract the aqueous phase with additional dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Visualizing Your Workflow
Decision Tree for Boc Deprotection Method Selection
Caption: A decision tree to guide the selection of an appropriate Boc deprotection method.
General Workflow for Optimizing Reaction Conditions
Caption: A general workflow for the optimization of Boc deprotection reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Acids - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Technical Support Center: Troubleshooting Residual TFA after Boc Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the critical process of removing residual trifluoroacetic acid (TFA) after Boc deprotection. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this essential post-synthesis and purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual TFA from my compound?
Trifluoroacetic acid (TFA) is a strong acid commonly used for the cleavage of Boc protecting groups in both solution-phase and solid-phase synthesis.[1][2] While highly effective, its continued presence, even in trace amounts, can be detrimental to your downstream applications for several reasons:
-
Biological Activity: Residual TFA can significantly alter the biological activity of peptides and other molecules.[3][4] It has been shown to inhibit cell proliferation in some assays and can interfere with receptor-ligand interactions, leading to misleading or inaccurate results.[5][6]
-
Physicochemical Properties: TFA counterions can affect the solubility, aggregation, and secondary structure of peptides.[3][6][7] This can impact the reliability of characterization techniques and the formulation of your final product.
-
Toxicity: For compounds intended for in vivo studies or as active pharmaceutical ingredients (APIs), the toxicity of TFA is a major concern.[8][9] Regulatory bodies often have strict limits on the amount of residual TFA permissible in drug products.
-
Inaccurate Quantification: The presence of TFA salts can alter the apparent mass of a peptide or compound, leading to inaccuracies when quantifying by weight.[10]
Q2: What are the most common methods for removing residual TFA?
Several effective methods exist for removing residual TFA. The choice of method depends on the properties of your compound (e.g., solubility, stability) and the required level of purity.[3] The most common techniques include:
-
Precipitation with Cold Ether: This is a standard procedure in peptide synthesis.[1] After cleavage and evaporation of the bulk TFA, the crude peptide is precipitated by the addition of cold diethyl ether, which helps to remove TFA and other cleavage byproducts.[11][12][13]
-
Azeotropic Distillation (Co-evaporation): Co-evaporation with a non-polar solvent like toluene can be an effective way to remove residual TFA.[1][14]
-
Basic Wash: For compounds soluble in organic solvents, washing with a mild aqueous base, such as saturated sodium bicarbonate solution, will neutralize the TFA, allowing for its removal in the aqueous phase.[1][15][16]
-
Ion-Exchange Chromatography: This technique is highly effective for exchanging TFA counterions with more biologically compatible ions like acetate or chloride.[3][17]
-
Lyophilization (Freeze-Drying): While lyophilization alone may not remove ionically bound TFA, repeated cycles of dissolving the compound in water or a dilute acid (like HCl) and then lyophilizing can be effective.[3][18]
Q3: I've performed a basic wash, but my NMR still shows a TFA peak. What's going on?
This is a common issue and can arise from a few scenarios:
-
Incomplete Neutralization: The amount of base used may have been insufficient to neutralize all the TFA, especially if a significant excess was used in the deprotection step.
-
Formation of an Organic-Soluble Salt: The triethylammonium or diisopropylethylammonium salts of TFA, formed if these bases are used for neutralization, can have some solubility in organic solvents, leading to their persistence.
-
Compound Sequestration: Your compound might be trapping TFA within its structure, making it inaccessible to the basic wash.
Troubleshooting Steps:
-
Repeat the Wash: Perform one or two additional washes with saturated sodium bicarbonate solution.
-
Use a Stronger, More Aqueous Base: A dilute solution of sodium hydroxide (e.g., 0.1 M) can be more effective, but be cautious of potential hydrolysis of sensitive functional groups.
-
Consider an Alternative Workup: If your compound is stable, consider using a basic ion-exchange resin to scavenge the residual TFA.[19]
Q4: My peptide precipitates when I try to perform an HCl/TFA exchange via lyophilization. How can I avoid this?
Peptide solubility is highly dependent on pH and the nature of the counterion.[3] Precipitation during the HCl exchange process is often due to the peptide being less soluble as the hydrochloride salt compared to the TFA salt at a particular concentration.
Troubleshooting Steps:
-
Adjust the Peptide Concentration: Try dissolving the peptide at a lower concentration in the 100 mM HCl solution.[20]
-
Incorporate a Solubilizing Agent: If the peptide is still insoluble, consider adding a small amount of an organic co-solvent like acetonitrile to the aqueous HCl solution before lyophilization.
-
Optimize the HCl Concentration: The recommended final HCl concentration is between 2 mM and 10 mM.[9][20] Concentrations outside this range may lead to incomplete exchange or peptide modification.[9][20]
-
Consider an Alternative Method: If solubility remains a significant issue, ion-exchange chromatography might be a more suitable method for TFA removal for your specific peptide.[3]
Troubleshooting Guides
Issue 1: Incomplete TFA Removal After Ether Precipitation
Observation: A significant amount of TFA is still detected by analytical methods (e.g., LC-MS, NMR) after repeated washing with cold diethyl ether.
Root Cause Analysis and Solutions:
-
Insufficient Washing: The number of ether washes may be inadequate. It is recommended to perform at least 3-4 washes to effectively remove residual TFA and scavengers.[11]
-
Peptide Properties: Highly hydrophobic peptides may have some solubility in ether, leading to product loss and inefficient removal of TFA. In such cases, centrifugation is crucial to ensure a well-formed pellet.[11]
-
Improper Technique: Ensure the ether is sufficiently cold (pre-chilled to at least -20°C) to maximize peptide precipitation and minimize the solubility of TFA.[13]
Issue 2: Product Decomposition During Basic Workup
Observation: The desired product is degrading upon washing with an aqueous basic solution.
Root Cause Analysis and Solutions:
-
Base-Labile Functional Groups: Your compound may contain functional groups (e.g., esters, thioesters) that are susceptible to hydrolysis under basic conditions.[16]
-
Prolonged Exposure: Extended contact time with the basic solution can promote degradation.
Alternative Protocols:
-
Use a Weaker Base: Switch to a milder base like a saturated solution of ammonium chloride.
-
Minimize Contact Time: Perform the extraction quickly and at a lower temperature (e.g., in an ice bath).
-
Utilize a Solid-Phase Scavenger: Employ a basic resin (e.g., Amberlyst A21) to neutralize the TFA. The resin can be filtered off, avoiding an aqueous workup altogether.[19]
Methodologies and Protocols
Protocol 1: TFA Removal by Co-evaporation with Toluene
This method is suitable for compounds that are stable to mild heating and soluble in toluene.
Materials:
-
Boc-deprotected compound containing residual TFA
-
Toluene
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a volume of toluene that is at least 5-10 times the volume of the initial solvent.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Repeat the process of adding toluene and evaporating 2-3 times to ensure complete removal of TFA.[14]
Protocol 2: TFA/HCl Exchange via Lyophilization
This is a widely used method for preparing peptide hydrochloride salts.[3][11][21]
Materials:
-
Peptide-TFA salt
-
100 mM Hydrochloric acid (HCl) solution
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve the peptide-TFA salt in 100 mM HCl to a concentration of approximately 1 mg/mL.[20][21]
-
Allow the solution to stand at room temperature for at least one minute.[3][11][21]
-
Lyophilize the frozen solution overnight until all the solvent is removed.[3][20]
-
To ensure complete removal of TFA, this process should be repeated at least two more times.[20][21]
Protocol 3: TFA/Acetate Exchange using Anion-Exchange Resin
This method is ideal for sensitive peptides or when a specific salt form is required.
Materials:
-
Strong anion-exchange resin
-
1 M Sodium acetate solution
-
Distilled water
-
Peptide-TFA salt
Procedure:
-
Prepare a small column with the anion-exchange resin, ensuring a 10- to 50-fold excess of anion sites in the column relative to the amount of peptide.[11][21]
-
Equilibrate the column by eluting with a 1 M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.[11][21]
-
Dissolve the peptide-TFA salt in distilled water and apply it to the column.[11][21]
-
Elute the column with distilled water and collect the fractions containing the peptide.[11][21]
-
Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[11][21]
Data and Visualization
Table 1: Comparison of TFA Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical TFA Reduction |
| Ether Precipitation | Differential Solubility | Simple, fast, removes other cleavage byproducts | May not be effective for all peptides, potential for product loss | Good |
| Basic Wash | Neutralization | Effective for organic-soluble compounds | Risk of product degradation, may require further purification | Excellent |
| Ion-Exchange | Ion Replacement | High efficiency, allows for specific salt forms | More time-consuming, requires specialized materials | Excellent |
| Lyophilization (HCl) | Volatilization | Effective for salt exchange | Can be time-consuming, may cause solubility issues | Very Good |
Workflow for Selecting a TFA Removal Method
Caption: Decision workflow for choosing an appropriate TFA removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. lifetein.com [lifetein.com]
- 10. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. lifetein.com [lifetein.com]
- 21. peptide.com [peptide.com]
Technical Support Center: Strategies to Avoid Racemization in Boc-Amino Acid Coupling
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount to the success of your peptide synthesis projects. Racemization, the loss of chiral purity at the α-carbon, can lead to diastereomeric impurities that are difficult to separate and may have altered biological activity.[1] This guide provides in-depth technical answers and troubleshooting strategies to help you minimize racemization during the crucial coupling step of Boc-protected amino acids.
Section 1: The "Why" — Understanding the Mechanism of Racemization
This section addresses the fundamental principles behind racemization. Understanding the mechanism is the first step toward preventing it.
Q1: What is racemization and why is it a critical problem in peptide synthesis?
A1: Racemization is the conversion of a pure enantiomer (typically the L-amino acid in biological peptides) into a mixture of both L- and D-enantiomers.[2] In peptide synthesis, this means an L-amino acid can be incorrectly incorporated as a D-amino acid. This is a critical issue because the three-dimensional structure of a peptide is essential for its biological function. The introduction of a single D-amino acid can drastically alter the peptide's conformation, leading to reduced or completely different biological activity, potential immunogenicity, and compromised therapeutic efficacy.[1][3]
Q2: What is the primary chemical pathway for racemization during peptide coupling?
A2: The most common mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][4] Here is the step-by-step causality:
-
Activation: The carboxylic acid of the Boc-amino acid is activated by a coupling reagent. This activation is necessary for amide bond formation but also significantly increases the acidity of the proton on the α-carbon.[1]
-
Cyclization: The activated carboxyl group undergoes an intramolecular attack by the carbonyl oxygen of the Boc protecting group, forming the 5(4H)-oxazolone ring.
-
Loss of Chirality: The oxazolone intermediate is a planar ring structure. The α-proton is now highly acidic and can be easily abstracted by a base present in the reaction mixture. This abstraction forms a planar, achiral enolate intermediate.[2][5]
-
Aminolysis: The incoming amine nucleophile can now attack this planar intermediate from either face. Attack from one side yields the desired L-peptide, while attack from the other side produces the undesired D-diastereomeric peptide impurity.[1]
An efficient coupling strategy ensures that the rate of aminolysis (the desired reaction) is much faster than the rate of oxazolone formation and subsequent enolization.[1]
Section 2: Troubleshooting Guide — Core Strategies to Suppress Racemization
This section provides direct answers to common experimental problems, focusing on the selection of reagents and optimization of reaction conditions.
Issue Area 1: Coupling Reagents and Additives
Q3: I'm using a carbodiimide like DCC or DIC alone and observing significant racemization. Why, and what is the immediate solution?
A3: Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][7] This intermediate is notoriously unstable and rapidly cyclizes to the oxazolone, leading to a high degree of racemization.[7][8] Using a carbodiimide alone is rarely recommended for Boc-amino acid coupling.[9][10]
The immediate solution is to incorporate a racemization-suppressing additive. The most common and effective strategy is to add at least one equivalent of an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to the reaction.[4][11]
Q4: How do additives like HOBt, HOAt, and Oxyma prevent racemization?
A4: These additives work by intercepting the highly reactive O-acylisourea intermediate before it can form the oxazolone. They react with the intermediate to form a more stable, yet still reactive, active ester (e.g., an OBt-ester).[3][9][12] This new active ester is less prone to cyclization, providing a "safer" activated form that allows the desired aminolysis to occur with minimal racemization.[9][13]
Q5: What are the differences between HOBt, HOAt, and OxymaPure? Which one should I choose?
A5: While all three are effective, there are key differences:
-
HOBt (1-Hydroxybenzotriazole): The classic and most widely used additive. It significantly reduces racemization compared to using a carbodiimide alone and is a cost-effective choice for many standard couplings.[3][14]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered more effective than HOBt, especially for difficult or racemization-prone couplings (e.g., segment condensation, coupling of His or Cys).[9][12] The nitrogen atom at the 7-position of the ring provides a neighboring group participation effect, which accelerates coupling and further suppresses racemization.[12][13]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt and HOAt.[4] It has been shown to provide high coupling efficiency and low racemization, often comparable or superior to HOAt.[8][15] Its non-hazardous nature makes it an excellent choice for safety and performance.[8] In some challenging cases, related oximes like Oxyma-B have shown even better racemization suppression than OxymaPure.[7][15]
Q6: Are onium (HBTU, HATU) or phosphonium (PyBOP) salts inherently better than carbodiimide/additive combinations?
A6: Not necessarily "better," but they operate on a similar principle and are highly effective. Reagents like HBTU, HATU, and PyBOP are pre-formed salts that already contain the HOBt or HOAt moiety. Upon addition of a base, they react directly with the Boc-amino acid to form the corresponding OBt or OAt active ester in situ.[11]
-
HATU , which is based on HOAt, is often considered one of the most efficient reagents for suppressing racemization, particularly in difficult cases.[9][10]
-
HBTU , based on HOBt, is a robust and widely used reagent with a strong track record of minimizing racemization.[14][16]
-
Phosphonium salts like PyBOP are also known for their ability to suppress racemization and can be advantageous in specific applications.[17]
A key drawback of onium reagents is the potential for a side reaction where the free N-terminus of the peptide is guanidinylated, which terminates the chain. This can be avoided by pre-activating the amino acid for a short period (1-5 minutes) before adding it to the peptide-resin.[4][18]
| Reagent Combination | Relative Racemization Risk | Speed | Cost | Key Considerations |
| DIC / HOBt | Low | Moderate | Low | A reliable and cost-effective workhorse for standard couplings.[11] |
| DIC / HOAt | Very Low | Fast | Moderate | Superior choice for racemization-prone amino acids or segment coupling.[12] |
| DIC / OxymaPure | Very Low | Fast | Moderate | Excellent, non-explosive alternative to HOAt with comparable performance.[8][17] |
| HBTU / Base | Low | Fast | High | Very efficient, but requires a base. Risk of guanidinylation.[16] |
| HATU / Base | Very Low | Very Fast | High | Often the top choice for minimizing racemization in the most challenging cases.[1][10] |
| PyBOP / Base | Low | Fast | High | Phosphonium-based alternative; byproducts can be a concern.[17] |
Issue Area 2: Reaction Conditions
Q7: How does my choice of base affect racemization?
A7: The base is critical because it can directly abstract the acidic α-proton from the activated intermediate, causing racemization.[2][9] The strength and steric hindrance of the base matter significantly.
-
Strongly Recommended: Use a weaker, sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are often the best choices.[4][9][15]
-
Use with Caution: Diisopropylethylamine (DIEA) is widely used but is a stronger base than NMM and can lead to higher racemization levels, especially with sensitive amino acids.[9]
-
Avoid: Triethylamine (TEA) is a strong, sterically unhindered base and should generally be avoided as it promotes faster racemization.[15]
Q8: I'm using microwave heating to accelerate my couplings. Is this increasing racemization?
A8: Yes, it is a significant risk. Higher reaction temperatures increase the rate of all chemical reactions, including the undesirable formation of the oxazolone and enolization.[9][19] While microwave synthesis is a powerful tool for overcoming difficult couplings, it must be used judiciously. If you detect racemization, reducing the temperature or reaction time is a primary troubleshooting step. For sensitive couplings, maintaining a low temperature (e.g., starting at 0°C and slowly warming to room temperature) is a classic and effective strategy to preserve chirality.[9][10]
Q9: Does the reaction solvent influence racemization?
A9: Yes. The solvent can stabilize the charged intermediates involved in the racemization pathway.[5] More polar aprotic solvents like dimethylformamide (DMF) can sometimes lead to more extensive racemization compared to less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .[9][20] When troubleshooting a racemization-prone coupling, consider switching from DMF to DCM if solubility allows.
Q10: What is "pre-activation time," and how should I control it?
A10: Pre-activation time is the duration that the Boc-amino acid is mixed with the coupling reagent and base before being added to the N-terminally deprotected peptide. A prolonged pre-activation time allows the activated species to sit in solution, increasing the opportunity for it to cyclize to the oxazolone.[9] This time should be minimized. A short pre-activation of 1-5 minutes is often recommended for onium salt couplings.[4][9]
Section 3: Recommended Protocols and Workflows
Adhering to a validated protocol is key to achieving reproducible, high-purity results.
Protocol: Low-Racemization Coupling using HATU
This protocol is designed for a standard solid-phase peptide synthesis (SPPS) coupling reaction where minimizing racemization is a priority.
Materials:
-
Boc-protected amino acid (3.0 eq)
-
HATU (3.0 eq)
-
N-Methylmorpholine (NMM) (6.0 eq)
-
Anhydrous DCM or DMF
-
N-terminally deprotected peptide-resin (1.0 eq)
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in the chosen reaction solvent (DCM or DMF) for 15-30 minutes.
-
Activation Solution: In a separate reaction vessel, dissolve the Boc-amino acid (3.0 eq) and HATU (3.0 eq) in a minimal amount of anhydrous DCM or DMF at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition & Pre-activation: Add NMM (6.0 eq) to the activation solution. Stir the mixture at 0°C for 1-2 minutes. Do not exceed 5 minutes of pre-activation.
-
Coupling: Drain the solvent from the swollen resin. Immediately add the activated amino acid solution to the resin.
-
Reaction: Allow the reaction to proceed at 0°C for 15 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (3x) to remove any excess reagents and byproducts.
Decision Workflow for Coupling Strategy
Section 4: Frequently Asked Questions (FAQs)
Q11: What is the single most impactful change I can make to my standard carbodiimide protocol to reduce racemization?
A11: The single most effective change is the addition of a racemization suppressant like HOBt, HOAt, or OxymaPure . Moving from a DIC-only protocol to a DIC/additive protocol will dramatically decrease the rate of oxazolone formation and preserve the stereochemical integrity of your amino acids.[4][11]
Q12: How do I detect and quantify racemization in my peptide?
A12: Quantifying racemization typically involves synthesizing a model peptide, followed by chromatographic separation of the resulting diastereomers.[1] A common method is to use chiral gas chromatography (GC) or reverse-phase high-performance liquid chromatography (HPLC) on the hydrolyzed peptide, using a chiral column or derivatizing the amino acids with a chiral reagent to separate the D and L forms. The percentage of the undesired D-isomer is then reported as the level of racemization.[1]
Q13: Does the Boc protecting group itself influence racemization compared to Fmoc?
A13: Yes, the N-terminal protecting group is a key factor. Both Boc- and Fmoc-protected amino acids are urethane derivatives, which are generally effective at suppressing racemization compared to simple acyl groups.[4] The mechanism of racemization via oxazolone formation is common to both chemistries.[4][21] However, the specific reaction conditions required for each strategy (e.g., acidic deprotection for Boc vs. basic for Fmoc) can lead to different side reaction profiles. For the coupling step itself, the principles of using appropriate coupling reagents, additives, bases, and temperatures to avoid racemization apply equally to both Boc and Fmoc strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oxymapure.com [oxymapure.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Chemistries: A Comparative Guide to Boc and Fmoc Protecting Groups in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of peptide synthesis, the choice of a protecting group strategy is a foundational decision that dictates the path to the final product. The two titans of solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), represent distinct chemical philosophies. This guide offers an in-depth, objective comparison of these two cornerstone strategies, moving beyond a simple list of pros and cons to explore the causality behind experimental choices and provide field-proven insights to inform your synthetic strategy.
The Core Principle: Orthogonality and the Logic of Deprotection
The elegance of SPPS lies in the principle of orthogonal protection.[][2] This strategy employs multiple classes of protecting groups within a single synthetic scheme, each cleavable under distinct chemical conditions.[2] This allows for the selective removal of a temporary Nα-amino protecting group at each cycle of amino acid addition, without disturbing the permanent protecting groups on amino acid side chains or the linker anchoring the peptide to the solid support.[][2] The fundamental difference between the Boc and Fmoc strategies is the nature of this orthogonality.
-
Boc/Bzl Strategy: This classic approach is built on a principle of graduated acid lability. The Nα-Boc group is highly sensitive to moderate acids like trifluoroacetic acid (TFA), while the benzyl (Bzl)-based side-chain protecting groups require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for removal.[3][4]
-
Fmoc/tBu Strategy: This modern workhorse employs a truly orthogonal scheme. The Nα-Fmoc group is labile to mild bases, most commonly piperidine, while the tert-butyl (tBu)-based side-chain protecting groups are cleaved by moderate acids (TFA).[][5][] This allows for milder overall conditions for the final cleavage from the resin.[5][7]
Head-to-Head Comparison: Performance and Applications
The choice between Boc and Fmoc is not merely a matter of preference but a strategic decision based on the target peptide's characteristics and the desired experimental outcome.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[8][4] | 20% Piperidine in Dimethylformamide (DMF)[4][9] |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based[][] |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) or TFMSA[8][4] | Trifluoroacetic Acid (TFA)[10] |
| Orthogonality | Graded Acid Lability (Quasi-orthogonal) | Fully Orthogonal[] |
| Key Advantages | - Superior for hydrophobic and aggregation-prone sequences.[][8] - Can reduce diketopiperazine formation with in situ neutralization.[11] | - Milder deprotection conditions.[5] - Compatible with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[12] - Amenable to automation.[5] |
| Key Disadvantages | - Harsh final cleavage with hazardous HF requires specialized equipment.[5][7] - Repetitive acid treatment can degrade sensitive residues. | - Prone to aspartimide formation in Asp-Xxx sequences.[9] - Aggregation can be an issue for some sequences.[8] - Diketopiperazine formation at the dipeptide stage.[11] |
| Typical Crude Purity | High for hydrophobic peptides.[] | Generally high for routine peptides, often >80% depending on sequence and coupling efficiency.[13] |
The Chemistry in Detail: Mechanisms and Rationale
Understanding the "why" behind each step is critical for troubleshooting and optimizing your synthesis.
Boc Chemistry: Taming Aggregation with Acid
The strength of the Boc strategy lies in its handling of "difficult" sequences, particularly those rich in hydrophobic residues that are prone to aggregation.[]
Deprotection Mechanism: The Boc group is removed via an acid-catalyzed cleavage.[14] The process generates a tert-butyl cation, which must be scavenged to prevent side reactions.[14]
Boc Deprotection and Cation Scavenging.
A key, often overlooked, advantage of Boc deprotection is that the newly exposed N-terminal amine exists as a TFA salt. This protonation disrupts inter-chain hydrogen bonding, a primary driver of aggregation, thereby improving solvation and the availability of the amine for the subsequent coupling reaction.[8] In situ neutralization protocols, where the amine is neutralized just before or during the coupling step, can further enhance yields for difficult sequences.[8][11]
Fmoc Chemistry: The Mild Workhorse
The Fmoc strategy has become the dominant approach for routine peptide synthesis due to its milder conditions and high degree of automation compatibility.[][5][12]
Deprotection Mechanism: The Fmoc group is removed via a base-catalyzed β-elimination reaction, typically using piperidine.[] The base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and release of the free amine. The resulting dibenzofulvene (DBF) byproduct is trapped by piperidine to prevent side reactions.[15][16]
Fmoc Deprotection and DBF Scavenging.
The mildness of this deprotection step is crucial for the synthesis of peptides containing acid-sensitive post-translational modifications like phosphorylation and glycosylation, which would not survive the harsh final cleavage conditions of the Boc/Bzl strategy.[12]
Navigating Common Pitfalls: A Guide to Side Reactions
No synthetic strategy is without its challenges. Understanding the common side reactions associated with each method is key to prevention and troubleshooting.
Aspartimide Formation: The Bane of Fmoc Synthesis
This is arguably the most significant side reaction in Fmoc-SPPS.[9] It occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, particularly in Asp-Gly, Asp-Asn, or Asp-Ser sequences.[9] The basic conditions of piperidine-mediated Fmoc deprotection facilitate this intramolecular cyclization.[17][18] The resulting aspartimide can lead to a mixture of byproducts, including α- and β-aspartyl peptides and racemization, which are often difficult to separate from the desired product.[17]
Mitigation Strategies:
-
Boc-SPPS: The acidic conditions of Boc-SPPS are inherently less prone to this base-catalyzed reaction.[9][17]
-
Modified Protecting Groups: In Fmoc-SPPS, using sterically hindered side-chain protecting groups on the Asp residue can significantly suppress aspartimide formation.[9]
Diketopiperazine Formation: An Early-Stage Threat
This side reaction occurs at the dipeptide stage and involves the intramolecular cyclization of the N-terminal amino group to form a stable six-membered ring, cleaving the dipeptide from the resin.[11][19] This is particularly prevalent in Fmoc-SPPS, especially when Proline or Glycine are the first or second residues.[11][19]
Mitigation Strategies:
-
Boc-SPPS: The protonated N-terminus after Boc deprotection is less nucleophilic, reducing the likelihood of this attack. In situ neutralization protocols are also effective suppressants.[11][20]
-
Fmoc-SPPS: Utilizing sterically bulky resins like 2-chlorotrityl chloride resin can inhibit diketopiperazine formation.[11][16] Incorporating the first two amino acids as a pre-formed dipeptide can also bypass this problematic stage.
Experimental Protocols: From Theory to Practice
The following are condensed, step-by-step protocols for a single synthesis cycle in manual SPPS.
Protocol 1: Manual Boc-SPPS Cycle (0.1 mmol scale)
-
Resin Swelling: Swell Merrifield or MBHA resin (~200 mg) in DCM (~5 mL) in a fritted reaction vessel for 30-60 minutes.[21][22] Drain the solvent.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add 10% diisopropylethylamine (DIEA) in DCM (~5 mL). Agitate for 1-2 minutes.[14]
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (HBTU/HOBt):
-
In a separate vial, dissolve the Nα-Boc protected amino acid (2-4 eq) and HOBt (2-4 eq) in DMF. Add HBTU (2-4 eq) and DIEA (4-6 eq).[22]
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours, monitoring completion with a Kaiser (ninhydrin) test.[22]
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Manual Fmoc-SPPS Cycle (0.1 mmol scale)
-
Resin Swelling: Swell Wang or Rink Amide resin in DMF in a fritted reaction vessel for 1 hour.[24]
-
Fmoc Deprotection:
-
Amino Acid Coupling (HATU/HOAt):
-
In a separate vial, dissolve the Fmoc-protected amino acid (4.5 eq), HATU (4.5 eq), and HOAt (4.5 eq) in DMF.[24]
-
Add this solution to the resin, followed by N-methylmorpholine (NMM) or collidine.[24]
-
Agitate at room temperature for at least 4 hours.[24]
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Final Cleavage: Releasing the Product
Boc-SPPS Cleavage (High HF):
-
WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure requires a specialized, dedicated apparatus.
-
The dried peptide-resin is treated with anhydrous HF, typically with a scavenger cocktail like anisole, at 0°C for 1-2 hours.[9][23]
-
After evaporation of the HF, the crude peptide is precipitated and washed with cold diethyl ether.[9][26]
Fmoc-SPPS Cleavage (TFA):
-
The dried peptide-resin is treated with a TFA-based cleavage cocktail. A common mixture is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[22] A simpler, less odorous cocktail for many peptides is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[27]
-
The reaction is typically run at room temperature for 2 hours.[27]
-
The TFA is filtered, and the crude peptide is precipitated and washed with cold diethyl ether.[27]
Conclusion: Making an Informed Choice
The selection between Boc and Fmoc protecting group strategies is a critical decision in peptide synthesis, contingent on the peptide's sequence, desired purity, required modifications, and available laboratory infrastructure. The Fmoc/tBu strategy has rightfully become the predominant approach for routine synthesis due to its milder conditions, amenability to automation, and compatibility with sensitive moieties.[13] However, the classic Boc/Bzl strategy remains an indispensable and robust tool, particularly for tackling the synthesis of long or hydrophobic peptides where aggregation presents a significant challenge.[][25] A thorough understanding of the underlying chemistry, potential side reactions, and experimental nuances of both methodologies will empower the researcher to navigate the complexities of peptide synthesis and achieve their desired product with optimal purity and yield.
References
- 2. benchchem.com [benchchem.com]
- 3. csbio.com [csbio.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. chempep.com [chempep.com]
- 24. chem.uci.edu [chem.uci.edu]
- 25. benchchem.com [benchchem.com]
- 26. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide: The Boc Solid-Phase Peptide Synthesis (SPPS) Strategy for Long and Hydrophobic Sequences
For researchers navigating the intricate world of peptide synthesis, the choice between the two dominant solid-phase peptide synthesis (SPPS) methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision that dictates the success of a project, especially when dealing with "difficult sequences." While Fmoc chemistry has become the workhorse for routine synthesis due to its milder conditions, the classic Boc strategy remains an indispensable and often superior tool for synthesizing long or hydrophobic peptides prone to on-resin aggregation.[1][2]
This guide provides an in-depth, objective comparison, explaining the causality behind the Boc strategy's advantages and furnishing the experimental framework necessary for its successful implementation.
The Core Challenge: On-Resin Aggregation in Difficult Sequences
The primary obstacle in the synthesis of long and hydrophobic peptides is the propensity of the growing peptide chains to self-associate on the solid support.[3] This aggregation is driven by the formation of intermolecular hydrogen bonds, which fold the peptide into stable secondary structures like β-sheets.[3] Peptides rich in hydrophobic residues such as Valine, Isoleucine, Leucine, and Phenylalanine are particularly susceptible.[3]
When aggregation occurs, the N-terminus of the growing chain becomes sterically hindered and inaccessible, leading to a cascade of synthetic failures:
-
Incomplete Coupling: The incoming activated amino acid cannot reach the N-terminus, resulting in deletion sequences (n-1, n-2, etc.).[3]
-
Failed Deprotection: The deprotection reagent cannot access the Nα-protecting group, capping the chain and terminating the synthesis prematurely.[4]
-
Poor Solvation: The collapsed, aggregated peptide-resin matrix swells poorly, further impeding reagent diffusion.[3][5]
It is in overcoming this fundamental challenge that the unique chemistry of the Boc strategy demonstrates its profound advantages.
Boc vs. Fmoc: A Tale of Two Chemistries
The fundamental difference between the two strategies lies in the chemical nature of the temporary Nα-protecting group and the corresponding deprotection conditions.[1][6] This distinction dictates the entire synthetic workflow, from side-chain protection to final cleavage.
-
Boc Strategy: Employs the acid-labile Boc group for Nα-protection, which is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA).[7] Side-chain protecting groups are typically benzyl-based, which are stable to TFA but require a very strong acid, such as anhydrous hydrogen fluoride (HF), for final removal.[1][8][9]
-
Fmoc Strategy: Uses the base-labile Fmoc group for Nα-protection, removed with a secondary amine, typically piperidine.[1] The side-chain protecting groups are acid-labile (e.g., tBu, Trt), allowing for their removal simultaneously with resin cleavage using TFA.[1]
This core difference is visualized in the comparative workflow below.
Caption: Comparative workflows of the Boc and Fmoc SPPS cycles.
The Boc Advantage: Mechanistic Insights into Aggregation Disruption
The superiority of the Boc strategy for difficult sequences is not anecdotal; it is rooted in the chemistry of its deprotection step.
Electrostatic Repulsion and Improved Solvation
In Fmoc chemistry, the deprotection with piperidine leaves a neutral, free N-terminal amine (R-NH₂). This unprotected amine is free to form intermolecular hydrogen bonds with other peptide backbones, initiating and propagating aggregation.
In stark contrast, the Boc deprotection step with TFA leaves the newly exposed N-terminus as a protonated ammonium salt (R-NH₃⁺).[6][7] This positive charge introduces powerful electrostatic repulsion between the growing peptide chains, actively disrupting the hydrogen bond networks that cause aggregation.[10] This keeps the chains well-solvated and accessible for the subsequent coupling step.[11] The in situ neutralization protocol, where the protonated amine is neutralized in the presence of the activated amino acid, minimizes the time the peptide chain exists in a neutral, aggregation-prone state.[7][12]
Caption: Mechanism of aggregation and its mitigation by the Boc strategy.
Reduced Aspartimide Formation
A notorious side reaction, particularly in Fmoc-SPPS, is the formation of aspartimide, which occurs at sequences containing Asp-Gly or Asp-Ser. The basic piperidine conditions used for Fmoc removal can trigger the cyclization of the aspartic acid side chain.[6] The Boc strategy, which avoids strong bases, is inherently less susceptible to this problematic side reaction.[6]
Comparative Performance and Strategic Considerations
While Fmoc is the preferred method for standard peptides, the Boc strategy offers clear advantages for specific, challenging applications. The choice requires a careful analysis of the peptide sequence and the potential for on-resin difficulties.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Rationale & Advantage for Difficult Sequences |
| Nα-Deprotection | Mild base (e.g., 20% piperidine)[6] | Strong acid (e.g., 50% TFA)[6] | Boc Advantage: TFA protonates the N-terminus, disrupting aggregation via electrostatic repulsion.[7][11] |
| Peptide Chain State | Neutral, prone to H-bonding | Protonated, repulsive | Boc Advantage: The charged state enhances solvation and maintains chain accessibility.[10] |
| Aggregation Potential | Higher, especially for hydrophobic sequences[7] | Lower, actively mitigated by chemistry[7] | Boc Advantage: Directly addresses the root cause of synthesis failure in long/hydrophobic peptides. |
| Aspartimide Formation | Significant risk at Asp-X sequences[6] | Significantly reduced risk[13] | Boc Advantage: Avoids the basic conditions that catalyze this side reaction. |
| Final Cleavage | TFA (mild)[2] | Anhydrous HF (harsh)[1][8] | No direct advantage for aggregation , but the robust HF cleavage is necessary for the more stable benzyl-based side-chain protecting groups used in the Boc strategy.[9][14] |
| Safety & Handling | Relatively safe, easy to automate[15] | Requires specialized equipment for corrosive and toxic HF.[2][16] | Fmoc Advantage: Milder conditions and safer reagents make it preferable for routine, non-problematic synthesis. |
Field-Proven Experimental Protocol: Boc-SPPS for a Difficult Sequence
This protocol outlines the essential steps for a manual Boc-SPPS cycle, optimized to mitigate aggregation. A self-validating system relies on careful execution and monitoring at each stage.
Materials:
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Reagents: Boc-protected amino acids, Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), coupling agent (e.g., HBTU/HOBt or HATU).
-
Monitoring: Ninhydrin (Kaiser) test reagents.
Step-by-Step Methodology (Single Cycle):
-
Resin Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation.[17]
-
Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Washing:
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.[10]
-
Drain and repeat the neutralization step to ensure the N-terminal ammonium salt is fully converted to the free amine.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.[10]
-
(Note: For an in situ neutralization protocol, this step is skipped, and DIEA is added directly to the coupling mixture).[18]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in a minimal volume of DMF.[1]
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours, or until the reaction is complete.[1]
-
-
Monitoring and Validation:
-
Take a small sample of resin beads and perform a qualitative Ninhydrin (Kaiser) test.
-
A negative result (yellow/colorless beads) indicates complete coupling.[10]
-
A positive result (blue/purple beads) indicates incomplete coupling. If positive, the coupling step should be repeated (recoupling).
-
-
Final Wash:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 times) followed by DCM (3 times) to ensure all reagents and byproducts are removed.[17]
-
The peptide-resin is now ready for the next cycle, starting again at Step 2.
-
Final Cleavage (Post-Synthesis): Upon completion of the sequence, the peptide is cleaved from the resin and side-chain protecting groups are removed using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) in a specialized HF apparatus.[6][13] This step is hazardous and must be performed by trained personnel in a properly equipped facility.[8][9]
Conclusion: Selecting the Optimal Strategy
The choice between Fmoc and Boc SPPS is not a matter of one being universally better, but of selecting the right tool for the specific challenge. For routine, non-problematic peptides, the mild conditions, high orthogonality, and ease of automation make the Fmoc strategy the clear choice for most laboratories.[1][15]
However, when faced with the synthesis of long (>30 residues) or highly hydrophobic sequences, the inherent chemical advantages of the Boc strategy in mitigating on-resin aggregation make it a powerful and often superior alternative.[1][6][19][20] Its ability to maintain peptide chain solvation and accessibility through electrostatic repulsion provides a robust solution to the most common failure mode in difficult syntheses. By understanding the underlying chemical principles, researchers can make an informed decision, leveraging the classic power of Boc chemistry to successfully synthesize challenging peptides that are intractable by other means.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. researchgate.net [researchgate.net]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to DOTA Chelator Synthesis: A Comparative Analysis of Modern Precursors
For: Researchers, scientists, and drug development professionals in the fields of medical imaging and radiopharmaceuticals.
Introduction: The Central Role of DOTA in Modern Medicine
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, universally known as DOTA, is a cornerstone of modern medical diagnostics and therapeutics.[1] Its macrocyclic structure forms exceptionally stable complexes with a variety of metal ions, a critical feature for in vivo applications.[1][2] In Magnetic Resonance Imaging (MRI), gadolinium-DOTA complexes are vital contrast agents.[3][4] In nuclear medicine, DOTA is the chelator of choice for radiometals like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy.[1][5]
The synthesis of DOTA and its derivatives, particularly for conjugation to biomolecules like peptides, is a critical step in the development of these advanced medical tools.[6][7][8] The choice of precursor profoundly impacts reaction efficiency, product purity, scalability, and overall cost. This guide provides an in-depth comparison of the primary synthetic routes, moving from the traditional, direct alkylation of cyclen to more refined strategies utilizing protected intermediates and solid-phase techniques. We will explore the causality behind these experimental choices, offering field-proven insights to guide your research and development.
The Foundational Precursor: Unprotected Cyclen
The most established and seemingly straightforward route to DOTA is the direct tetra-alkylation of the parent macrocycle, 1,4,7,10-tetraazacyclododecane (cyclen), using a haloacetic acid, such as chloroacetic or bromoacetic acid, in the presence of a strong base.[9][10][11]
The Direct Alkylation Pathway
The reaction proceeds via nucleophilic substitution, where each of the four secondary amines on the cyclen ring is alkylated with an acetate arm.
Caption: Conventional synthesis of DOTA from unprotected cyclen.
Performance Analysis
While attractive due to the low cost and availability of cyclen, this method presents significant challenges in achieving high purity. The statistical nature of the alkylation often leads to a mixture of under-alkylated (mono-, di-, tri-acetic acid) and over-alkylated species, making purification notoriously difficult and reducing the overall yield of the desired tetra-substituted product.[12] For industrial-scale production, extensive purification involving multiple crystallization and ion-exchange chromatography steps is often necessary.[5][9]
Alternative Strategy 1: The Rise of Protected Precursors
To overcome the selectivity issues of direct alkylation, chemists have turned to protected intermediates. The most prominent of these is 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, commonly known as DO3A-tris(t-Bu ester).[12][13] This precursor has three of the four amine positions already alkylated and protected as tert-butyl esters, leaving a single secondary amine available for selective functionalization.
The Tri-Protected Cyclen Pathway
This approach transforms the synthesis into a highly controlled, two-step process: selective N-alkylation followed by deprotection.
Caption: Synthesis using a tri-protected DO3A precursor.
Performance Analysis
The use of DO3A-tris(t-Bu ester) is particularly advantageous when synthesizing DOTA conjugates for attachment to sensitive biomolecules.[14] The key benefits are:
-
High Selectivity: The reaction occurs specifically at the single free amine, eliminating the formation of under-alkylated impurities.
-
Purity: This leads to a much cleaner reaction profile and simplifies the purification of the final product.
-
Compatibility: It is the standard for Fmoc-based solid-phase peptide synthesis (SPPS).[12]
The primary drawback is the cost of the precursor itself, which is significantly higher than that of cyclen due to the additional synthetic steps required for its preparation.[12]
Comparative Data: Unprotected Cyclen vs. DO3A-tris(t-Bu ester)
| Parameter | Direct Alkylation (from Cyclen) | Selective Alkylation (from DO3A-tris(t-Bu ester)) |
| Precursor Cost | Low | High[12] |
| Selectivity | Low (statistical mixture) | High (single reaction site) |
| Typical Yield | Moderate to Poor (after purification)[15] | High[16][17] |
| Purification | Difficult (crystallization, ion exchange)[9] | Simplified (standard chromatography) |
| Key Advantage | Low initial material cost | High purity, ideal for bioconjugation[12] |
| Key Disadvantage | Impurity profile, purification burden[12] | High precursor cost |
Alternative Protecting Groups
While tert-butyl esters are the most common, other protecting groups such as allyl esters have been explored.[18][19] Allyl groups can be removed under very mild, orthogonal conditions using a palladium catalyst, which can be beneficial for extremely sensitive biomolecules where strong acid (like TFA for t-Bu deprotection) must be avoided.[19] However, this introduces the need for palladium catalysis and the subsequent removal of the metal catalyst.[19]
Alternative Strategy 2: On-Resin Synthesis - A Hybrid Approach
A powerful and cost-effective alternative, particularly for creating DOTA-peptide conjugates, is to perform the synthesis directly on a solid-phase support.[12] This method cleverly combines the low cost of unprotected cyclen with the purification advantages of solid-phase chemistry.
The Solid-Phase Synthesis Workflow
The process involves building the DOTA chelator step-wise onto a resin-bound peptide.
Caption: Workflow for solid-phase synthesis of DOTA-peptides.
Experimental Protocol: Solid-Phase DOTA-Peptide Synthesis
This protocol is a generalized representation based on established methodologies.[12]
-
Acylation: Swell the peptide-resin (with a free N-terminal amine) in a suitable solvent (e.g., DMF/DCM). Add bromoacetic acid activated in situ with a coupling agent like DIC/HOBt. Allow to react for 1-2 hours. Wash the resin thoroughly to remove excess reagents.
-
Cyclen Mono-Alkylation: Add a significant molar excess of cyclen (e.g., 10-15 equivalents relative to the resin) dissolved in DMF/DCM to the bromoacetylated peptide-resin.[12] The large excess of cyclen is the critical experimental choice that drives the reaction towards selective mono-alkylation, minimizing the chance of a single cyclen molecule reacting with two resin sites. React for 3 hours, then wash the resin extensively to remove all unreacted cyclen.
-
Tri-Alkylation: Treat the cyclen-peptide-resin with tert-butyl bromoacetate (e.g., 3.3 equivalents) and a non-nucleophilic base like DIEA in DMF.[12] React for ~3 hours to alkylate the remaining three secondary amines on the cyclen ring. Wash the resin thoroughly.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the DOTA-peptide from the solid support and simultaneously remove the tert-butyl protecting groups from the chelator and any acid-labile side-chain protecting groups from the peptide.[12]
-
Purification: Precipitate the crude product in cold ether, and purify using standard methods like reverse-phase HPLC.
Performance Analysis
This solid-phase strategy provides an elegant solution that is both efficient and economical.[12] By anchoring the growing molecule to a solid support, all excess reagents and byproducts from the solution phase can be simply washed away, resulting in a high-purity final product without the need for complex purification of intermediates. It successfully leverages the inexpensive cyclen precursor while bypassing its traditional drawbacks.[12]
Conclusion and Recommendations
The choice of precursor for DOTA synthesis is not a one-size-fits-all decision. It is a strategic choice based on the specific application, scale, and available resources.
-
For Large-Scale Industrial Synthesis of DOTA: The traditional unprotected cyclen route remains relevant due to low material costs, but requires significant investment in purification infrastructure to manage impurities.[11]
-
For Research & Development of DOTA-Bioconjugates: The use of DO3A-tris(t-Bu ester) is the gold standard.[12] Its high cost is justified by the clean, predictable reactions and high purity of the final conjugated product, saving significant time and resources on purification and analysis.
-
For Cost-Effective Synthesis of DOTA-Peptides: The solid-phase synthesis approach starting from unprotected cyclen offers a compelling alternative. It combines the economic advantage of cyclen with the high purity of a solid-phase methodology, making it an excellent choice for academic labs and process development.[12]
As the demand for targeted radiopharmaceuticals and advanced imaging agents grows, synthetic efficiency and purity will remain paramount. Continued innovation in protecting group strategies and solid-phase methodologies will be key to developing the next generation of DOTA-based medical tools.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. RU2730519C2 - Dota synthesis - Google Patents [patents.google.com]
- 5. WO2017103258A1 - Dota synthesis - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. US20180370925A1 - Dota synthesis - Google Patents [patents.google.com]
- 10. JP2018537506A - DOTA synthesis - Google Patents [patents.google.com]
- 11. HK1262863A1 - Dota synthesis - Google Patents [patents.google.com]
- 12. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved synthesis of DOTA tetraamide lanthanide(III) ligands: tool for increasing the repertoire of potential PARACEST contrast agents for MRI and/or fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DO3A tert-Butyl ester | 122555-91-3 | Benchchem [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. download.uni-mainz.de [download.uni-mainz.de]
Introduction: The Compelling Case for Macrocycles in Modern Research
An In-Depth Comparative Guide to Modern Macrocycle Synthesis
In the landscape of therapeutic and materials science, macrocycles—cyclic molecules typically containing 12 or more atoms—occupy a unique and powerful chemical space.[1] Their constrained yet flexible topologies grant them the ability to engage with challenging biological targets, such as large, flat protein-protein interfaces, that are often considered "undruggable" by traditional small molecules.[2] Furthermore, the pre-organization of their cyclic structure can significantly reduce the entropic penalty upon binding, leading to high affinity and selectivity.[2]
However, the very feature that makes macrocycles so potent—their large ring structure—presents a formidable synthetic challenge. The intramolecular ring-closing reaction must outcompete intermolecular polymerization, a thermodynamic and kinetic battle that has driven the development of a diverse and sophisticated toolkit of synthetic methodologies. This guide provides a comparative analysis of the most prominent and impactful methods for macrocycle synthesis, offering field-proven insights, quantitative data, and detailed protocols to aid researchers in selecting and implementing the optimal strategy for their specific target.
The Fundamental Challenge: Intramolecular vs. Intermolecular Reactions
The synthesis of any macrocycle hinges on successfully favoring the desired intramolecular cyclization over the undesired intermolecular oligomerization. The classic approach to this problem is the use of high-dilution conditions, which statistically favors the unimolecular ring-closing event.[3] While effective, this often leads to large solvent volumes and can be impractical for large-scale synthesis. Modern methods often provide elegant solutions that circumvent the need for extreme dilution through catalyst control, substrate pre-organization, or highly efficient reaction kinetics.
Ring-Closing Metathesis (RCM): The Power of Carbon-Carbon Bond Formation
Ring-Closing Metathesis (RCM) has become a cornerstone of macrocycle synthesis due to its exceptional functional group tolerance and the formation of a stable, predictable carbon-carbon double bond within the macrocyclic ring.[4][5] The reaction is catalyzed by well-defined ruthenium (Grubbs-type) or molybdenum (Schrock-type) alkylidene complexes.[4]
Mechanism and Rationale
The catalytic cycle begins with the coordination of one of the terminal alkenes of the linear precursor to the metal alkylidene, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A retro-[2+2] cycloaddition releases a new productive alkylidene, which then reacts intramolecularly with the second alkene. The final retro-[2+2] cycloaddition releases the macrocyclic alkene and regenerates a metal alkylidene, which liberates ethylene gas, driving the reaction equilibrium toward the product.[6]
The choice of catalyst is critical. First-generation Grubbs catalysts are often sufficient for simple systems, but second and third-generation catalysts, featuring N-heterocyclic carbene (NHC) ligands, offer greater stability and activity, especially for sterically hindered or electron-deficient olefins.[7][8]
Comparative Performance of RCM Catalysts
| Catalyst Generation | Key Features | Typical Use Case | Catalyst Loading (mol%) | Yield Range (%) | E/Z Selectivity |
| Grubbs 1st Gen | Thermally unstable, less active. | Simple, unhindered dienes. | 5-10 | 50-80 | Generally E-favored |
| Grubbs 2nd Gen | High activity, good stability. | The workhorse for most applications. | 1-5 | 70-95 | Generally E-favored |
| Hoveyda-Grubbs 2nd Gen | High stability, slower initiation. | When catalyst stability is paramount. | 1-5 | 75-98 | Generally E-favored |
| Z-Selective Catalysts | Mo- or Ru-based with specific ligands. | When Z-alkene geometry is required. | 5-20 | 60-90+ | >90% Z |
Data compiled from various sources, including references[7][9][10]. Yields are substrate-dependent.
Representative Experimental Protocol: RCM for a 14-Membered Lactone[10]
-
Preparation: In a glovebox, add the diene precursor (1.0 equiv, e.g., 0.1 mmol) to a dried Schlenk flask equipped with a stir bar.
-
Solvent Addition: Outside the glovebox, add anhydrous, degassed dichloromethane (DCM) or toluene via cannula to achieve the desired concentration (typically 0.001-0.01 M).
-
Catalyst Addition: Add the Grubbs-type catalyst (e.g., Grubbs 2nd Generation, 0.05 equiv) as a solid or a solution in a small amount of solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40 °C for DCM, 80 °C for toluene) and monitor by TLC or LC-MS. The reaction is often driven by the removal of ethylene gas.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
-
Workup: Concentrate the mixture in vacuo and purify directly by flash column chromatography on silica gel to yield the macrocyclic alkene.
Macrolactonization: The Ester-Forming Strategies
Macrolactonization, the formation of a cyclic ester from a linear hydroxy-carboxylic acid, is a classic and powerful strategy. Several named reactions dominate this field, each with a distinct method for activating the carboxylic acid.
Mechanism and Rationale: A Tale of Two Activations
The core principle involves activating the carboxylic acid to make it highly electrophilic, facilitating attack by the distal hydroxyl group. The primary methods differ in the activating agent used:
-
Yamaguchi Macrolactonization: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly reactive mixed anhydride. The steric hindrance from the ortho-chloro groups ensures that the subsequent nucleophilic attack by DMAP (4-dimethylaminopyridine) and then the alcohol occurs at the desired carbonyl.[11][12]
-
Shiina Macrolactonization: Employs 2-methyl-6-nitrobenzoic anhydride (MNBA), often referred to as Shiina's reagent, which functions similarly to the Yamaguchi protocol but can sometimes offer higher yields under milder conditions.[13]
-
Keck Macrolactonization: A modification of the Steglich esterification, this method uses a carbodiimide (like DCC or EDC) in the presence of DMAP. A key insight was the addition of a catalytic amount of DMAP·HCl, which prevents the formation of an unreactive N-acylurea byproduct, dramatically improving yields.[14][15]
Comparative Performance of Macrolactonization Methods
| Method | Activating Agent | Key Additive(s) | Typical Conditions | Yield Range (%) | Key Advantage |
| Yamaguchi | 2,4,6-Trichlorobenzoyl Chloride (TCBC) | Et3N, DMAP | Toluene, 80-110 °C | 60-90 | High reliability, well-established.[11] |
| Shiina | 2-Methyl-6-nitrobenzoic Anhydride (MNBA) | DMAP | DCM or Toluene, rt | 70-95+ | Often milder conditions and higher yields.[13] |
| Keck | Dicyclohexylcarbodiimide (DCC) | DMAP, DMAP·HCl | Toluene, reflux | 65-95 | Avoids N-acylurea byproduct; simple reagents.[15] |
Data compiled from various sources, including references[12][15][16]. Yields are highly substrate-dependent.
Representative Experimental Protocol: Yamaguchi Macrolactonization[11]
-
Preparation: To a solution of the hydroxy-carboxylic acid (1.0 equiv) in anhydrous toluene (to achieve a final concentration of ~0.05 M) is added triethylamine (Et3N, 4.0 equiv) at room temperature.
-
Activation: The solution is cooled to 0 °C, and 2,4,6-trichlorobenzoyl chloride (TCBC, 1.5 equiv) is added dropwise. The mixture is stirred at room temperature for 2 hours.
-
Cyclization: The resulting mixture, containing the mixed anhydride, is diluted with a large volume of anhydrous toluene (to achieve a final concentration of ~0.001 M). A solution of DMAP (6.0 equiv) in toluene is added dropwise over several hours via syringe pump to the vigorously stirred, heated (e.g., 80 °C) solution.
-
Monitoring: The reaction is monitored by TLC or LC-MS until the mixed anhydride is consumed.
-
Workup: After cooling, the reaction is quenched with saturated aqueous NaHCO3 solution. The organic layer is separated, washed with brine, dried over MgSO4, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to afford the macrolactone.
Modern Strategies for Peptide Macrocyclization
The synthesis of cyclic peptides is a major focus in drug discovery. While classical macrolactamization (amide bond formation) is common, modern methods offer superior chemoselectivity and milder conditions.
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
CuAAC, the quintessential "click" reaction, provides an exceptionally efficient and orthogonal method for macrocyclization.[17][18] It involves the reaction of a linear precursor containing a terminal alkyne and a terminal azide to form a stable, rigid 1,2,3-triazole linkage.[19]
-
Rationale: The reaction is high-yielding, tolerant of nearly all functional groups found in peptides, and can be performed in aqueous solutions under mild conditions.[17][19] The resulting triazole is often considered a bioisostere of an amide bond but imparts greater rigidity and metabolic stability.
-
Yields: Often quantitative or near-quantitative (80-100%).[17][20]
B. Photoredox-Mediated Decarboxylative Macrocyclization
This emerging technique uses visible light and a photocatalyst (e.g., an Iridium complex) to generate a radical from the C-terminal carboxylic acid of a peptide.[21][22] This radical then undergoes an intramolecular conjugate addition to a Michael acceptor positioned at the N-terminus, forming a new C-C bond and cyclizing the peptide.[21]
-
Rationale: This method is remarkable for its ability to leverage a native functional group (the C-terminus) as a radical precursor under exceptionally mild conditions. It is tolerant of a wide range of amino acid side chains.[23][24]
-
Yields: Good to excellent (36-83%).[21]
C. Native Chemical Ligation (NCL)
NCL is a powerful tool for both linear protein synthesis and macrocyclization.[25][26] An unprotected linear peptide with a C-terminal thioester reacts chemoselectively with an N-terminal cysteine residue. An initial transthioesterification is followed by a rapid, irreversible S-to-N acyl shift to form a native peptide bond at the ligation site.[26]
-
Rationale: The reaction is highly specific for the N-terminal cysteine, proceeds in water at neutral pH, and requires no protecting groups, making it ideal for complex, sensitive peptides.[25][27]
-
Yields: Generally high (70-95%).[28]
Comparative Performance of Peptide Cyclization Methods
| Method | Bond Formed | Key Reagents/Conditions | Key Advantage | Typical Yields (%) |
| CuAAC | 1,2,3-Triazole | Cu(I) source (e.g., CuSO4/Na-Ascorbate) | Orthogonality, high efficiency, aqueous conditions. | 80-100[17] |
| Photoredox | Carbon-Carbon | Ir or Ru photocatalyst, visible light | Mild, uses native C-terminus, C-C bond formation. | 36-83[21] |
| NCL | Amide (at Cys) | C-terminal thioester, N-terminal Cysteine | Chemoselective, aqueous, no protecting groups. | 70-95[28] |
| Ugi MCR | bis-amide | Aldehyde, Isocyanide, Amine, Carboxylic Acid | High diversity, one-pot, rapid assembly. | 33-74[29][30] |
Representative Experimental Protocol: Photoredox Peptide Macrocyclization[21]
-
Preparation: In a 4 mL vial, dissolve the linear peptide precursor (1.0 equiv, ~0.02 mmol) and the iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 0.01 equiv) in anhydrous, degassed DMSO (to achieve 0.01 M).
-
Base Addition: Add a base, such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Irradiation: Seal the vial and place it approximately 2-5 cm from a blue LED lamp (450 nm). Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water/acetonitrile and purify directly by preparative HPLC to isolate the cyclic peptide.
Enzymatic Macrocyclization: Nature's Approach
Biocatalysis offers an unparalleled level of selectivity and efficiency under mild, aqueous conditions. Thioesterase (TE) domains from non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery are particularly adept at catalyzing macrocyclization.[31][32]
Mechanism and Rationale
The TE domain acts as a "gatekeeper." The linear substrate, typically tethered to a carrier protein mimic (like N-acetylcysteamine, SNAC), is transferred to a catalytic serine residue on the enzyme, forming a covalent acyl-enzyme intermediate. The enzyme then positions the N-terminal nucleophile (e.g., an amine) for intramolecular attack, releasing the cyclic product.[33]
-
Key Advantage: Exquisite chemo-, regio-, and stereoselectivity, eliminating the need for protecting groups and often preventing side reactions like epimerization.[34][35]
-
Limitations: Substrate scope can be limited by the specific enzyme's recognition requirements, though enzyme engineering is expanding this.[31]
Strategic Guide to Method Selection
Choosing the right macrocyclization strategy is paramount for success. The decision depends on the target molecule's structure, desired bond type, available functional groups, and scale.
| If your target... | Consider this method first... | Rationale |
| Is a carbocycle or contains a stable alkene | Ring-Closing Metathesis (RCM) | Forms robust C=C bonds and has excellent functional group tolerance. |
| Is a macrolide (lactone) | Shiina or Yamaguchi Macrolactonization | Highly reliable and efficient methods for ester bond formation. |
| Is a peptide and allows a non-amide linker | CuAAC (Click Chemistry) | Orthogonal, extremely high-yielding, and provides a stable triazole linkage. |
| Is a peptide requiring a native amide bond | Native Chemical Ligation (NCL) | The gold standard for chemoselective, protecting-group-free amide bond formation at a Cys site. |
| Is a peptide and C-C bond formation is desired | Photoredox Catalysis | A modern, mild method to form a C-C bond using the native C-terminus. |
| Requires absolute chemo- and stereoselectivity | Enzymatic Macrocyclization | Unmatched selectivity under mild, aqueous conditions, if a suitable enzyme is available. |
| Is being built via a diversity-oriented library | Ugi Multicomponent Reaction | Allows for rapid, one-pot synthesis of diverse macrocyclic scaffolds. |
Conclusion
The synthesis of macrocycles has evolved from a niche challenge to a mature field with a powerful and diverse array of reliable methods. From the robust C-C bond formation of RCM to the precision of enzymatic catalysis, researchers now have multiple strategic pathways to access these valuable molecules. By understanding the underlying mechanisms, advantages, and limitations of each technique, scientists can make informed decisions, accelerating the discovery and development of the next generation of macrocyclic drugs, probes, and materials.
References
- 1. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. drughunter.com [drughunter.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 17. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Click Chemistry [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. Decarboxylative Peptide Macrocyclization via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Decarboxylative Peptide Macrocyclization through Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. macmillan.princeton.edu [macmillan.princeton.edu]
- 24. researchgate.net [researchgate.net]
- 25. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 27. Native Peptide Cyclization, Sequential Chemoselective Amidation in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. MEGA: A Linker for Peptide Thioesterification and Cyclization [cem.com]
- 29. Two-Step Macrocycle Synthesis by Classical Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. BJOC - Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization [beilstein-journals.org]
- 32. Macrocyclizing-thioesterases in bacterial non-ribosomal peptide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Macrocyclizing-thioesterases in bacterial non-ribosomal peptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Item - CHARACTERIZING THIOESTERASES FOR BIOCATALYTIC PEPTIDE MACROCYCLIZATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 35. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Tris(tert-butoxycarbonylmethyl)amine
For researchers, scientists, and drug development professionals, the integrity of synthetic intermediates is paramount. Tris(tert-butoxycarbonylmethyl)amine, a trivalent building block, is increasingly utilized in the construction of complex molecular architectures, from novel polymers to sophisticated bioconjugates. The tert-butoxycarbonyl (Boc) protecting groups are crucial for controlled, sequential reactions, but their presence also necessitates rigorous purity validation to ensure the absence of synthetic byproducts that could compromise downstream applications.
This guide provides an in-depth technical comparison of the essential analytical techniques for validating the purity of synthesized tris(tert-butoxycarbonylmethyl)amine. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data based on closely related analogs to provide a robust framework for your analytical workflow.
The Critical Need for Purity Assessment
The synthesis of tris(tert-butoxycarbonylmethyl)amine, typically through the alkylation of ammonia or a related precursor with a tert-butyl haloacetate, is susceptible to the formation of several impurities. These can include under-alkylated species (mono- and di-substituted amines) or over-alkylated quaternary ammonium salts. Residual starting materials and reagents can also persist. The presence of these impurities can lead to unpredictable reaction kinetics, the formation of undesired side products, and difficulties in purification in subsequent synthetic steps. Therefore, a multi-technique approach to purity validation is not just recommended, it is essential for reliable and reproducible research.
A Multi-Pronged Approach to Purity Validation
A comprehensive assessment of purity relies on the orthogonal application of several analytical techniques, each providing a unique piece of the puzzle. The primary methods for validating tris(tert-butoxycarbonylmethyl)amine are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Workflow for Purity Validation
Caption: A generalized workflow for the purity validation of synthetic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of the target molecule and for identifying structurally similar impurities. Both ¹H and ¹³C NMR should be employed.
Expertise & Experience: What to Expect in the Spectra
-
¹H NMR: Two key signals are expected:
-
A singlet for the nine protons of each of the three tert-butyl groups, appearing around δ 1.4-1.5 ppm . The high symmetry of the molecule should make these protons chemically equivalent, resulting in a single, sharp, and intense peak.
-
A singlet for the two protons of each of the three methylene (-CH₂-) groups adjacent to the nitrogen atom, expected around δ 3.2-3.4 ppm .
-
-
¹³C NMR: Key signals to look for include:
-
The quaternary carbons of the tert-butyl groups around δ 80-82 ppm .
-
The methyl carbons of the tert-butyl groups around δ 28 ppm .
-
The methylene carbons (-CH₂-) adjacent to the nitrogen at approximately δ 55-58 ppm .
-
The carbonyl carbons of the ester groups in the region of δ 170-172 ppm .
-
The absence of signals corresponding to -NH protons (which would be present in under-alkylated impurities) and the clean, simple nature of the spectrum are strong indicators of high purity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and resolution.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis: Process the spectra and integrate the relevant peaks. The ratio of the integrals of the tert-butyl protons to the methylene protons should be 27:6, which simplifies to 9:2.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is indispensable for confirming that the synthesized product has the correct molecular weight. Electrospray ionization (ESI) is a suitable technique for this molecule.
Expertise & Experience: Interpreting the Mass Spectrum
The expected molecular weight of tris(tert-butoxycarbonylmethyl)amine (C₂₁H₃₉NO₆) is 401.54 g/mol . In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 402.5. Depending on the conditions, adducts with sodium [M+Na]⁺ (m/z 424.5) or potassium [M+K]⁺ (m/z 440.6) may also be observed.
A characteristic fragmentation pattern for Boc-protected amines is the loss of one or more Boc groups. Therefore, fragment ions corresponding to the loss of a tert-butyl group (-57 Da) or isobutylene (-56 Da) may be present.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source is ideal.
-
LC Method (for sample introduction):
-
Column: A standard C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A simple isocratic flow of 80:20 acetonitrile:water with 0.1% formic acid is sufficient for introducing the sample into the mass spectrometer.
-
Flow Rate: 0.5 mL/min.
-
-
MS Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and any other relevant adducts or fragments.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity Assessment
HPLC is the premier technique for quantifying the purity of the synthesized product and detecting non-volatile impurities. A reversed-phase method with UV detection is most appropriate.
Expertise & Experience: Method Development and Impurity Profile
Since the target molecule lacks a strong chromophore, UV detection at a low wavelength (around 210-215 nm) is necessary to detect the carbonyl groups of the esters. The bulky, non-polar tert-butyl groups will cause the molecule to be well-retained on a C18 column.
Potential impurities to look for in the chromatogram include:
-
Starting materials: e.g., tert-butyl bromoacetate.
-
Under-alkylated amines: These are more polar and will elute earlier than the desired product.
-
Over-alkylated products (quaternary salt): This highly polar species will also have a shorter retention time.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient could be: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]
Comparative Data Summary
The following table outlines the expected results from each analytical technique for a high-purity sample of tris(tert-butoxycarbonylmethyl)amine, with comparative data for potential impurities.
| Technique | Parameter | Expected Result for Pure Product | Potential Impurity & Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Singlet at ~1.4-1.5 ppm (27H); Singlet at ~3.2-3.4 ppm (6H) | Additional signals, particularly in the δ 2.5-3.0 ppm region for different methylene groups in under-alkylated species. |
| ¹³C NMR | Key Signals (δ) | ~28, ~57, ~81, ~171 ppm | Additional signals corresponding to non-equivalent carbons in impurities. |
| LC-MS | [M+H]⁺ (m/z) | 402.5 | Peaks corresponding to the molecular weights of impurities (e.g., di-substituted amine [M+H]⁺ at m/z 288.4). |
| HPLC | Retention Time | A single major peak with a specific retention time under the defined conditions. | Earlier eluting peaks for more polar, under-alkylated impurities. |
Relationship Between Analytical Techniques
Caption: The complementary nature of NMR, MS, and HPLC in purity validation.
Conclusion
Validating the purity of synthesized tris(tert-butoxycarbonylmethyl)amine requires a meticulous and multi-faceted analytical approach. While NMR spectroscopy provides the definitive structural confirmation, mass spectrometry offers crucial molecular weight verification, and HPLC delivers the quantitative assessment of purity. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of this important synthetic building block, thereby safeguarding the integrity of their subsequent research and development endeavors. The protocols and expected data presented in this guide, grounded in the analysis of closely related compounds, provide a solid foundation for establishing a robust quality control workflow.
References
A Senior Application Scientist's Guide to the Analytical Characterization of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the purity and structural integrity of building blocks are paramount. This guide provides an in-depth comparison of analytical techniques for the characterization of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer insights into the rationale behind methodological choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Importance of Rigorous Characterization
This compound, with the molecular formula C14H25NO6 and a molecular weight of 303.35 g/mol [1][2], is a glycine derivative featuring two tert-butyl ester protecting groups. These tert-butoxycarbonyl (Boc) groups are instrumental in peptide synthesis and other complex organic syntheses, offering stability under a range of conditions and straightforward removal under acidic environments[3]. The very features that make this molecule a valuable synthetic tool also necessitate a multi-faceted analytical approach to confirm its identity, purity, and stability. Incomplete reactions or side reactions during its synthesis can lead to impurities that may compromise downstream applications.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive characterization of this compound.
Core Analytical Techniques: A Comparative Overview
A suite of orthogonal analytical techniques is essential for a comprehensive assessment of this compound. Each technique provides unique and complementary information regarding the molecule's structure and purity.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, including proton and carbon environments. Quantitative purity assessment (qNMR). | Unambiguous structure elucidation.[3] | Lower sensitivity compared to MS. Can be complex to interpret for impure samples. |
| HPLC | Purity assessment, separation of impurities, and quantification. | High resolution for separating closely related compounds. Excellent for purity determination. | Does not provide structural information on its own. |
| Mass Spectrometry | Molecular weight confirmation and structural information through fragmentation. | High sensitivity and specificity. Can be coupled with HPLC (LC-MS) for powerful analysis. | Isomer differentiation can be challenging. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Fast and non-destructive. Good for confirming the presence of key bonds. | Provides limited information on the overall molecular structure. |
In-Depth Methodologies and Expected Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Verification
NMR spectroscopy is the cornerstone for the structural confirmation of this compound. Both ¹H and ¹³C NMR are indispensable for verifying the molecular framework and the presence of the tert-butyl protecting groups.
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube[3].
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is locked using the deuterium signal from the solvent. The instrument is then tuned and shimmed to ensure a homogeneous magnetic field[3].
-
¹H NMR Acquisition : A standard ¹H NMR spectrum is acquired (e.g., at 400 MHz). Typically, 16 scans with a 1-second relaxation delay are sufficient[3].
-
¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired (e.g., at 100 MHz). A higher number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are generally required due to the lower natural abundance of ¹³C[3].
-
Data Processing : The acquired spectra are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. The spectra are calibrated using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C)[3].
Workflow for NMR Spectroscopic Analysis
Caption: Workflow for NMR spectroscopic analysis.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) | Rationale |
| tert-Butyl (CH₃) | ~1.45 (s, 18H) | ~28 | The 18 equivalent protons of the two tert-butyl groups give a strong singlet in a shielded region[3][4]. The methyl carbons are also shielded. |
| Methylene (-CH₂-) | ~3.4-3.6 (m, 4H) | ~55-60 | The methylene protons adjacent to the nitrogen and ester groups will be deshielded. |
| Carboxylic Acid (-COOH) | ~10-12 (br s, 1H) | ~170-175 | The acidic proton is highly deshielded and often a broad singlet. The carbonyl carbon is also significantly deshielded. |
| Ester Carbonyl (C=O) | N/A | ~170 | The ester carbonyl carbons are in a similar chemical environment to the carboxylic acid carbonyl. |
| tert-Butyl Quaternary (C) | N/A | ~80-82 | The quaternary carbons of the tert-butyl groups are deshielded by the adjacent oxygen atom. |
Note: Chemical shifts are approximate and can vary based on solvent and instrument conditions.
A Certificate of Analysis from a commercial supplier indicates that the ¹H NMR spectrum should be consistent with the structure and the purity as determined by NMR should be ≥97.0%[2][5].
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the premier technique for determining the purity of this compound and for separating it from potential process-related impurities. A reversed-phase HPLC (RP-HPLC) method is typically employed.
-
Sample Preparation : Prepare a stock solution of the compound in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Instrumentation : An HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for the separation of protected amino acids[6].
-
Mobile Phase : A gradient elution is typically employed using:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient : A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 210-220 nm.
-
Injection Volume : 10-20 µL.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis.
Potential impurities in the synthesis of this compound could include starting materials, by-products with incomplete esterification, or molecules where the tert-butyl group has been prematurely cleaved. RP-HPLC is highly effective at separating these closely related species. The use of a C18 column provides excellent hydrophobic retention for the tert-butyl groups, while the gradient elution allows for the separation of compounds with varying polarities. The addition of TFA to the mobile phase helps to sharpen peaks and improve resolution.
Alternative methods could involve derivatization with fluorescent tags, such as o-phthalaldehyde (OPA), which can enhance sensitivity, particularly for trace-level impurity detection[5]. However, for routine purity assessment of the bulk material, direct UV detection is generally sufficient.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides a rapid and highly accurate determination of the molecular weight of the target compound, confirming its elemental composition. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.
-
Instrumentation : An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions : As described in the HPLC section.
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive ion mode ESI is typically used for this class of compounds.
-
Mass Range : Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Expected Ions :
-
[M+H]⁺: Expected at m/z 304.17
-
[M+Na]⁺: Expected at m/z 326.15
-
-
In tandem MS (MS/MS) experiments, the molecule is expected to fragment in a predictable manner, providing further structural confirmation. Key fragmentations would likely involve the loss of one or both tert-butyl groups (-56 Da) or the entire tert-butoxycarbonyl group (-100 Da).
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a quick and straightforward method to confirm the presence of key functional groups within the molecule.
-
Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition : An FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Table 2: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| C-H (Aliphatic) | 2980-2850 | Stretching |
| C=O (Ester & Carboxylic Acid) | 1750-1700 | Stretching |
| C-O | 1300-1000 | Stretching |
The presence of a broad O-H stretch and strong carbonyl (C=O) absorptions are key indicators of the carboxylic acid and ester functionalities.
Conclusion: A Multi-Pronged Approach for Assured Quality
The comprehensive characterization of this compound necessitates a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the definitive structural proof, HPLC is unparalleled for purity assessment. Mass spectrometry offers sensitive and accurate molecular weight confirmation, and FTIR serves as a rapid check for the presence of key functional groups. By employing these techniques in a coordinated workflow, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical synthetic building block, thereby fostering reproducibility and success in their scientific endeavors.
References
A Senior Application Scientist's Guide to 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic Acid: A Comparative Analysis in Peptide Synthesis and Bioconjugation
For the discerning researcher in peptide synthesis, drug development, and bioconjugation, the selection of building blocks and synthetic strategies is paramount to achieving desired outcomes with high fidelity and efficiency. This guide provides an in-depth technical comparison of the applications of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid, a versatile glycine derivative. This molecule, more commonly known by its synonyms Boc-Gly-OtBu or as a precursor to DTPA-tetra(t-Bu ester), offers unique advantages in two critical areas of biomedical research: as a protected amino acid in solid-phase peptide synthesis (SPPS) and as a foundational scaffold for bifunctional chelating agents used in radiolabeling of biologics.
This guide will dissect the performance of this compound and its derivatives in these key applications, providing objective comparisons with mainstream alternatives, supported by experimental data and detailed protocols. The causality behind experimental choices will be elucidated to empower researchers to make informed decisions for their specific research needs.
Part 1: A Workhorse in Peptide Synthesis: The Boc-Gly-OtBu Strategy
This compound, in its role as Boc-Gly-OtBu, is a cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This approach, while one of the original methods for SPPS, remains highly relevant, particularly for the synthesis of long or challenging peptide sequences. Its performance is best understood in direct comparison to the more contemporary Fmoc/tBu strategy.
Core Principles: A Tale of Two Orthogonalities
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The tert-butoxycarbonyl (Boc) group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, cleaved with piperidine.[1][] This dictates the entire synthetic workflow, from the choice of resin to the side-chain protecting groups.
-
Boc/Bzl Strategy: Employs an acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based (Bzl) groups for side-chain protection. The final cleavage from the resin and removal of side-chain protecting groups requires a strong acid, such as hydrofluoric acid (HF).[3][4]
-
Fmoc/tBu Strategy: Utilizes a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. This offers a milder final cleavage, typically with TFA.[][5]
Figure 1: Simplified workflows of Boc and Fmoc SPPS cycles.
Performance Comparison: A Data-Driven Decision
The choice between Boc and Fmoc strategies is often dictated by the specific peptide sequence and desired outcome.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Insights |
| Deprotection Conditions | Nα: Moderate Acid (TFA) Final Cleavage: Strong Acid (HF) | Nα: Base (Piperidine) Final Cleavage: Moderate Acid (TFA) | The harsh final cleavage in Boc chemistry necessitates specialized equipment but can be advantageous for disrupting aggregates.[4][6] |
| Aggregation Proneness | Lower | Higher | The protonated state of the peptide chain during TFA deprotection in the Boc strategy helps to disrupt intermolecular hydrogen bonding that leads to aggregation.[6][7] |
| Side Reactions | t-butylation of sensitive residues (e.g., Trp, Met) | Aspartimide formation, especially at Asp-Gly or Asp-Asn sequences.[7] | Scavengers are crucial during Boc deprotection to prevent side reactions. Modified protecting groups can mitigate aspartimide formation in Fmoc synthesis. |
| Compatibility | Less suitable for acid-sensitive modifications. | More compatible with a wider range of post-synthesis modifications due to milder cleavage.[8] | The orthogonality of the Fmoc/tBu system allows for more versatile on-resin manipulations. |
| Automation Friendliness | Less common in modern automated synthesizers. | The standard for most modern automated peptide synthesizers. | The milder conditions and ease of monitoring (UV absorbance of the Fmoc group) make the Fmoc strategy highly amenable to automation.[3] |
Experimental Protocols: A Practical Guide
This protocol outlines a single coupling cycle using the Boc strategy.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Part 2: A Precursor for Precision Targeting: DTPA-tetra(t-Bu ester) in Radiolabeling
The core structure of this compound is a precursor to the bifunctional chelator DTPA-tetra(t-Bu ester).[9][10] This derivative of diethylenetriaminepentaacetic acid (DTPA) is instrumental in the field of nuclear medicine for the radiolabeling of monoclonal antibodies (mAbs) and other biologics for both diagnostic imaging and targeted radiotherapy.[]
Core Principles: Acyclic Flexibility vs. Macrocyclic Rigidity
The performance of DTPA-based chelators is best understood in comparison to the widely used macrocyclic chelator, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
-
DTPA (Acyclic): An open-chain chelator that can rapidly form complexes with radiometals at room temperature. However, its kinetic inertness can be lower than that of macrocyclic chelators, leading to potential in vivo dissociation of the radiometal.[12][13]
-
DOTA (Macrocyclic): A pre-organized macrocyclic structure that forms thermodynamically stable and kinetically inert complexes. Radiolabeling with DOTA often requires heating.[5][13]
Figure 2: General workflow for the preparation of radioimmunoconjugates.
Performance Comparison: A Data-Driven Selection
The choice of chelator is critical for the in vivo performance of a radioimmunoconjugate.
| Feature | DTPA Derivatives | DOTA Derivatives | Rationale & Insights |
| Radiolabeling Conditions | Typically room temperature, rapid.[8] | Often require heating (37-95°C).[12][14] | The flexibility of the acyclic DTPA allows for faster coordination with the metal ion. |
| In Vitro Stability (Serum) | Generally lower, with some dissociation observed.[7][12] | High stability, with minimal dissociation.[7][12] | The rigid macrocyclic structure of DOTA "cages" the radiometal more effectively, leading to higher kinetic inertness. |
| In Vivo Stability | Can show higher accumulation in non-target tissues due to dissociation.[12] | Generally exhibits lower off-target accumulation.[14] | The higher in vivo stability of DOTA complexes translates to better targeting and lower background signal. |
| Radiometal Compatibility | Broad, including ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu.[13][15] | Broad, including ⁶⁴Cu, ⁶⁸Ga, ⁹⁰Y, ¹⁷⁷Lu.[5][13] | The choice of chelator can be optimized for the specific radiometal being used. |
| Radiochemical Yield | Can be lower, especially under dilute conditions.[12] | High yields can be achieved, though sometimes requiring optimization of conditions.[7] | Newer derivatives of both DTPA and DOTA have been developed to improve radiolabeling efficiency. |
Table 3: Comparative In Vitro Serum Stability of ⁶⁴Cu-labeled Rituximab Conjugates [12]
| Chelator | % Intact Conjugate after 48h in Serum |
| p-SCN-Bn-DTPA | < 50% |
| p-SCN-Bn-DOTA | > 94% |
| p-SCN-NOTA | > 94% |
Experimental Protocols: A Practical Guide
This protocol outlines the conjugation of an isothiocyanate-derivatized DTPA to the lysine residues of an antibody.
-
Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a carbonate/bicarbonate buffer (pH 9.0).
-
Chelator Preparation: Dissolve the p-SCN-Bn-DTPA in DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DTPA-NCS solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the unreacted chelator and purify the DTPA-antibody conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.5).
-
-
Characterization: Determine the chelator-to-antibody ratio using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.
-
Reaction Setup:
-
To a sterile, pyrogen-free reaction vial, add the DTPA-antibody conjugate (typically 1 mg).
-
Add a suitable volume of ⁹⁰YCl₃ in 0.05 M HCl.
-
Adjust the pH of the reaction mixture to 5.0-5.5 with a metal-free acetate buffer.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) with a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 6.0). The radiolabeled antibody should remain at the origin, while free ⁹⁰Y will migrate with the solvent front.
-
-
Purification (if necessary): If the radiochemical purity is below 95%, purify the radioimmunoconjugate using a desalting column to remove any unbound ⁹⁰Y.
Conclusion
This compound is a multifaceted building block with significant applications in both peptide synthesis and the development of targeted radiopharmaceuticals. As Boc-Gly-OtBu, it is a key component of the robust Boc/Bzl SPPS strategy, which offers distinct advantages for the synthesis of aggregation-prone peptides. As a precursor to DTPA-tetra(t-Bu ester), it provides an accessible route to bifunctional chelators for the radiolabeling of biologics.
The choice between the Boc strategy and its Fmoc alternative in peptide synthesis, or between DTPA and DOTA-based chelators in radiolabeling, is not a matter of universal superiority but rather a nuanced decision based on the specific requirements of the molecule being synthesized and its intended application. A thorough understanding of the underlying chemistry, supported by the comparative data and protocols presented in this guide, will empower researchers to make strategic choices that optimize their synthetic and bioconjugation endeavors.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of (64)Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity, and in vitro/in vivo stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. connectsci.au [connectsci.au]
- 15. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to DOTA-Peptide Conjugate Synthesis
For researchers and drug development professionals, the synthesis of DOTA-peptide conjugates represents a critical step in creating targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications.[1][2][3] The robust DOTA chelator's ability to stably complex with a variety of medically relevant radionuclides, such as Gallium-68, Lutetium-177, and Yttrium-90, makes it an indispensable tool in nuclear medicine.[4][5][6] However, the success of the final radiolabeled product hinges entirely on the successful and high-purity synthesis of the DOTA-peptide conjugate precursor.
This guide provides an in-depth comparison of two primary, field-proven strategies for DOTA-peptide synthesis: On-Resin (Solid-Phase) Conjugation and Post-Purification (Solution-Phase) Conjugation . We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis to guide your selection of the optimal strategy for your specific peptide and research goals.
The Foundational Chemistry: Forming the Amide Bond
The conjugation of DOTA to a peptide is fundamentally an amide bond formation. This involves activating one of the four carboxyl groups of the DOTA molecule to make it susceptible to nucleophilic attack by a primary amine on the peptide—typically the N-terminal α-amino group or the ε-amino group of a lysine residue. The choice of when and how to perform this reaction dictates the overall synthetic workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Stability of Amine Protecting Groups: Boc vs. Cbz, Fmoc, and Troc
For researchers, scientists, and professionals in drug development and complex molecule synthesis, the selection of an appropriate amine protecting group is a critical decision that dictates the strategic direction of a synthetic route. The stability and selective lability of these groups are the cornerstones of orthogonal synthesis, enabling the precise and efficient construction of target molecules. This guide provides an in-depth, comparative analysis of the stability of the tert-butoxycarbonyl (Boc) group against three other widely used amine protecting groups: Carboxybenzyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and 2,2,2-trichloroethoxycarbonyl (Troc). This analysis is grounded in experimental data and provides practical protocols to empower you to make informed decisions in your synthetic endeavors.
The Principle of Orthogonality: A Chemist's Strategic Advantage
In the synthesis of multifaceted molecules, it is often necessary to unmask one functional group while leaving others intact. This is the essence of orthogonality in protecting group strategies.[1][2] An ideal set of protecting groups for a multi-step synthesis consists of groups that can be removed under distinct, non-interfering conditions.[3] The four protecting groups discussed herein—Boc, Cbz, Fmoc, and Troc—form a powerful toolkit for orthogonal synthesis due to their unique cleavage conditions:
Understanding the nuances of their stability and the precise conditions required for their removal is paramount for the successful execution of a complex synthetic strategy.
Comparative Stability Profile: A Quantitative Overview
The choice of a protecting group is fundamentally a question of stability. A protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps, yet be labile enough for facile removal when desired. The following table summarizes the stability of Boc, Cbz, Fmoc, and Troc under a variety of conditions, providing a quantitative basis for comparison.
| Condition | Reagent(s) | Boc Stability | Cbz Stability | Fmoc Stability | Troc Stability |
| Strong Acid | 50% TFA in DCM | Labile (fast) | Stable (slow cleavage with HBr/AcOH)[3] | Stable | Stable[8] |
| Weak Acid | Acetic Acid | Generally Stable | Stable | Stable | Stable |
| Strong Base | 1M NaOH | Stable[10] | Stable[1] | Labile | Stable |
| Amine Base | 20% Piperidine in DMF | Stable[10] | Stable | Labile (t½ ≈ 6-7 sec)[11] | Stable |
| Hydrogenolysis | H₂, Pd/C | Stable[10] | Labile | Quasi-labile[8] | Stable |
| Reductive Cleavage | Zn, Acetic Acid | Stable | Stable | Stable | Labile[8] |
This table serves as a guide for designing orthogonal protection schemes. For instance, the acid-lability of Boc is orthogonal to the base-lability of Fmoc, a cornerstone of solid-phase peptide synthesis (SPPS).[4][5] Similarly, the hydrogenolytic cleavage of Cbz is orthogonal to both Boc and Fmoc, providing further strategic flexibility.[3] The Troc group, with its unique reductive cleavage, adds another layer of orthogonality to this set.[9]
Deep Dive into Protecting Group Chemistry
A deeper understanding of the chemical properties of each protecting group is essential for anticipating potential challenges and optimizing reaction conditions.
Tert-Butoxycarbonyl (Boc)
The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its ease of introduction and clean, acid-catalyzed removal.[4]
Cleavage Mechanism: The deprotection of Boc proceeds via an E1 elimination mechanism. Protonation of the carbonyl oxygen by a strong acid is followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutene and regenerates a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[12]
DOT script for Boc Cleavage Mechanism
Caption: Acid-catalyzed cleavage of a Boc-protected amine.
Stability and Lability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation.[10] Its lability in acid is a key feature, with the rate of cleavage being dependent on the strength of the acid and the solvent.[13][14] For example, cleavage with neat trifluoroacetic acid (TFA) is typically complete within minutes, while cleavage with weaker acids like acetic acid requires more forcing conditions.[15]
Common Side Reactions and Mitigation:
-
t-Butylation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic residues such as tryptophan and methionine.[16]
-
Mitigation: This can be suppressed by the addition of "scavengers" such as triisopropylsilane (TIS), thioanisole, or water to the cleavage cocktail.[16]
-
Carboxybenzyl (Cbz or Z)
The Cbz group, introduced by Bergmann and Zervas in the 1930s, was a foundational development in peptide chemistry.[1]
Cleavage Mechanism: The most common method for Cbz deprotection is catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source, the benzylic C-O bond is cleaved to generate an unstable carbamic acid, which then decarboxylates to the free amine, toluene, and carbon dioxide.[7]
DOT script for Cbz Cleavage Mechanism
Caption: Catalytic hydrogenolysis of a Cbz-protected amine.
Stability and Lability: The Cbz group is stable to both acidic and basic conditions, making it a robust protecting group.[1][17] While generally considered orthogonal to Boc, it can be cleaved by strong acids such as HBr in acetic acid.[3]
Common Side Reactions and Mitigation:
-
Catalyst Poisoning: Sulfur-containing compounds can poison the palladium catalyst, leading to incomplete or slow reactions.
-
Mitigation: Ensure starting materials and solvents are free of sulfur-containing impurities.
-
-
Incomplete Hydrogenolysis: Steric hindrance around the Cbz group can slow down the reaction.
-
Mitigation: Increasing catalyst loading, hydrogen pressure, or reaction time may be necessary.
-
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is the lynchpin of modern solid-phase peptide synthesis (SPPS) due to its base-lability.[6]
Cleavage Mechanism: The Fmoc group is removed via a β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the elimination of the carbamate and the formation of a dibenzofulvene (DBF) intermediate, which is then trapped by the excess amine base.[18]
DOT script for Fmoc Cleavage Mechanism
Caption: Base-mediated cleavage of an Fmoc-protected amine.
Stability and Lability: The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz.[8] The rate of cleavage with amine bases is very fast, with a half-life of approximately 6-7 seconds in 20% piperidine in DMF.[11] Other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, often resulting in even faster deprotection.[18][19]
Common Side Reactions and Mitigation:
-
Diketopiperazine Formation: In dipeptides, particularly at the N-terminus, intramolecular cyclization can occur after Fmoc deprotection to form a diketopiperazine.
-
Mitigation: This can be minimized by using specialized dipeptide building blocks or by carefully controlling the coupling and deprotection times.
-
-
Aspartimide Formation: Peptides containing aspartic acid can undergo cyclization to form a five-membered aspartimide ring, which can lead to racemization and the formation of β-peptides.
-
Mitigation: Using bulky side-chain protecting groups on the aspartic acid can sterically hinder this side reaction.[16]
-
2,2,2-Trichloroethoxycarbonyl (Troc)
The Troc group is a useful alternative when orthogonality to acid-labile, base-labile, and hydrogenolytically cleaved groups is required.
Cleavage Mechanism: The Troc group is removed by a reductive elimination mechanism. A reducing agent, typically zinc in acetic acid, reduces the trichloromethyl group, which is followed by fragmentation to release the free amine, carbon dioxide, and 2,2-dichloroethene.[8][9]
DOT script for Troc Cleavage Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
The Strategic calculus of Synthesis: A Cost-Benefit Analysis of Tris(tert-butoxycarbonylmethyl)amine in Large-Scale Pharmaceutical Production
For researchers, scientists, and drug development professionals navigating the complex landscape of large-scale synthesis, the selection of building blocks and linkers is a critical decision with far-reaching implications for process efficiency, product quality, and overall cost-effectiveness. This guide provides an in-depth comparative analysis of tris(tert-butoxycarbonylmethyl)amine, a versatile linker, against its alternatives in the context of industrial pharmaceutical manufacturing, with a particular focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Tris(tert-butoxycarbonylmethyl)amine, with its central tertiary amine and three tert-butoxycarbonyl (Boc) protected carboxylic acid arms, offers a unique combination of a flexible alkyl scaffold and acid-labile protecting groups. This structure makes it a valuable tool in the construction of complex biomolecules where controlled, sequential bond formation is paramount. However, its adoption in large-scale synthesis necessitates a thorough evaluation of its benefits against its associated costs and the performance of alternative strategies.
I. The Pivotal Role in Advanced Therapeutics: ADCs and PROTACs
Tris(tert-butoxycarbonylmethyl)amine primarily serves as a linker in the synthesis of ADCs and PROTACs. In these modalities, the linker is not merely a spacer but a critical component that influences the stability, solubility, and biological activity of the final therapeutic agent. The Boc protecting groups on tris(tert-butoxycarbonylmethyl)amine allow for a modular and controlled synthetic approach, where the linker can be sequentially attached to the different components of the ADC or PROTAC. The acid-lability of the Boc groups is a key feature, enabling their removal under specific conditions without affecting other sensitive parts of the molecule.
II. Comparative Analysis: Tris(tert-butoxycarbonylmethyl)amine vs. Alternatives
A direct cost-benefit analysis requires a nuanced understanding of the alternatives. While compounds like Nitrilotriacetic acid (NTA) and Tris(2-carboxyethyl)phosphine (TCEP) are also trifunctional molecules, their primary applications as a chelating agent and a reducing agent, respectively, place them in a different functional category than tris(tert-butoxycarbonylmethyl)amine as a linker. Therefore, a more relevant comparison is with other linker strategies and protecting group methodologies used in large-scale synthesis.
A. Performance and Efficiency in Synthesis
The use of a pre-functionalized, Boc-protected linker like tris(tert-butoxycarbonylmethyl)amine can streamline the synthetic process. The Boc groups are stable under a wide range of reaction conditions, providing excellent orthogonality with other protecting groups like Fmoc and Cbz. This allows for a more controlled and predictable synthesis, potentially leading to higher overall yields and purity of the final product.
In contrast, alternative approaches might involve the on-the-fly construction of the linker, which can add complexity and introduce more purification steps, increasing the risk of yield loss at each stage.
B. Cost Considerations: A Multifaceted Equation
The cost-effectiveness of using tris(tert-butoxycarbonylmethyl)amine extends beyond the initial purchase price of the reagent. A comprehensive analysis must consider the following factors:
-
Raw Material Cost: While specific bulk pricing for tris(tert-butoxycarbonylmethyl)amine can vary, the cost of Boc-protected amino acids and similar building blocks is generally competitive, especially when considering the potential for improved yields and reduced rework in the overall synthesis.
-
Process Costs: A more streamlined synthesis with fewer steps and higher yields can significantly reduce process costs, including solvent usage, energy consumption, and labor.
-
Waste Disposal: Efficient synthesis pathways generate less waste, leading to lower disposal costs and a more environmentally friendly process.
-
Quality and Purity: Achieving high purity of the final product is paramount in pharmaceutical manufacturing. The use of well-defined, high-quality building blocks like tris(tert-butoxycarbonylmethyl)amine can simplify purification processes, reducing the costs associated with complex chromatography and quality control.
| Feature | Tris(tert-butoxycarbonylmethyl)amine | Alternative Linker Strategies (e.g., on-the-fly synthesis) |
| Synthesis Complexity | Modular, potentially fewer steps | More complex, potentially more steps and purifications |
| Protecting Group | Boc (acid-labile) | Varies (may require multiple protecting group strategies) |
| Orthogonality | High with other common protecting groups | Dependent on the chosen strategy |
| Potential Yield | Potentially higher due to fewer steps | May be lower due to cumulative losses |
| Overall Cost-Effectiveness | Favorable when considering process efficiency and purity | May be lower due to increased process complexity and lower yields |
III. Experimental Protocols and Methodologies
To provide a practical context for this analysis, the following section outlines a generalized experimental workflow for the large-scale synthesis of a key precursor and the subsequent deprotection, highlighting the practical advantages of the Boc protecting group strategy.
A. Large-Scale Synthesis of a Boc-Protected Amine Intermediate
The synthesis of Boc-protected amines on a large scale is a well-established industrial process. A general procedure is outlined below.
Protocol 1: Large-Scale Boc Protection of an Amine
Objective: To protect a primary or secondary amine with a tert-butoxycarbonyl (Boc) group on a multi-kilogram scale.
Materials:
-
Amine starting material
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate)
-
Water
-
Brine
Procedure:
-
In a large, appropriately sized reactor, dissolve the amine starting material in the chosen solvent.
-
Add the base to the reaction mixture.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reactor, maintaining the temperature at a controlled level (typically room temperature).
-
Stir the reaction mixture until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC, HPLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude Boc-protected amine.
-
Purify the crude product by recrystallization or chromatography, if necessary, to achieve the desired purity for the next synthetic step.
B. Deprotection of the Boc Group in a Large-Scale Setting
The removal of the Boc group is typically achieved under acidic conditions, which is a straightforward and scalable process.
Protocol 2: Large-Scale Deprotection of a Boc-Protected Amine
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from an amine on a large scale.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane (DCM), Dioxane)
-
Base for neutralization (e.g., Sodium bicarbonate, Sodium hydroxide)
-
Solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Water
-
Brine
Procedure:
-
In a suitable reactor, dissolve the Boc-protected amine in the chosen solvent.
-
Slowly add the acidic solution (TFA or HCl) to the reactor, maintaining a controlled temperature.
-
Stir the reaction mixture until the deprotection is complete, as monitored by an appropriate analytical method.
-
Carefully neutralize the reaction mixture by adding a base until the pH is neutral or slightly basic.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a drying agent.
-
Filter and concentrate the solution to obtain the deprotected amine.
-
Further purification may be performed if required.
IV. Visualization of the Synthetic Strategy
To illustrate the logical flow of utilizing a pre-functionalized, Boc-protected linker in a large-scale synthesis, the following diagram outlines the general workflow.
Caption: Workflow for large-scale synthesis using a pre-functionalized linker.
V. Conclusion: A Strategic Investment in Efficiency and Quality
The decision to incorporate tris(tert-butoxycarbonylmethyl)amine into a large-scale synthesis is a strategic one that extends beyond a simple comparison of raw material costs. Its well-defined structure, coupled with the robust and scalable nature of Boc protection and deprotection chemistry, offers a compelling case for its use in the industrial production of complex, high-value therapeutics like ADCs and PROTACs.
By streamlining the synthetic route, potentially increasing overall yields, and simplifying purification processes, the use of tris(tert-butoxycarbonylmethyl)amine can lead to significant long-term cost savings and a more reliable and efficient manufacturing process. For researchers and drug development professionals, a thorough evaluation of these factors is essential to making an informed decision that aligns with the goals of both scientific innovation and commercially viable production.
VI. References
-
(Reference to a relevant scientific journal or patent on the use of linkers in ADCs)
-
(Reference to a publication detailing the synthesis and application of PROTACs)
-
(Reference to a source on large-scale peptide or organic synthesis)
-
(Reference to a review on amine protecting groups in organic synthesis)
-
(Reference to a patent or publication on the industrial synthesis of a related compound)
A Senior Application Scientist's Guide to Boc Deprotection: Comparing the Efficiency of Acidic Reagents
<Step>
For researchers, scientists, and professionals in drug development, the strategic removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in the synthesis of complex molecules, particularly in peptide and medicinal chemistry.[1] The choice of deprotection reagent and conditions is paramount to achieving high yields and purity while preserving the integrity of other sensitive functional groups within a molecule.[1][2] This guide provides an objective comparison of common acidic reagents for Boc deprotection, supported by experimental data and detailed protocols.
The Boc group is favored for its stability under a wide range of conditions and its facile cleavage under acidic treatment.[3][4] The general mechanism of acidic Boc deprotection involves the protonation of the carbamate's carbonyl oxygen by an acid.[5][6] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6][7] This unstable intermediate then readily decarboxylates, releasing carbon dioxide and the free amine.[5][6]
The Mechanism of Acid-Catalyzed Boc Deprotection
The acid-catalyzed removal of the Boc group is a fundamental transformation in organic synthesis. The generally accepted mechanism proceeds through the following key steps:
References
A Senior Application Scientist's Guide to the Validation of Chelator Purity and Its Impact on Radiolabeling Efficiency
Introduction: The Imperative of Purity in Radiopharmaceutical Development
In the precise world of radiopharmaceuticals, the final product's efficacy and safety are inextricably linked to the quality of its constituent components. A radiopharmaceutical is typically composed of a radionuclide, a chelator that securely holds the metal ion, and a targeting biomolecule. The chelator, while a small molecule, plays a colossal role. It must form a kinetically inert and thermodynamically stable complex with the radiometal to prevent its release in vivo, which could lead to off-target radiation exposure and poor imaging quality.[1] The distribution of the final radiopharmaceutical within the body is critically dependent on the stability of the radiolabel and the overall purity of the preparation.[2]
This guide provides an in-depth technical comparison of methodologies to validate chelator purity and demonstrates, with supporting data and protocols, the profound impact that purity has on radiolabeling efficiency and the integrity of the final radiopharmaceutical. As scientists, our choices in the lab must be deliberate and justified; this guide illuminates the causality behind the stringent purity requirements in radiochemistry.
The Nature of Impurities and Their Mechanistic Impact
Chelator impurities are not a monolithic problem. They arise from various sources—synthesis byproducts, residual starting materials, or contamination—and interfere with radiolabeling through distinct mechanisms.
-
Competing Metal Ions: Trace metal contaminants are particularly pernicious. If a chelator preparation is contaminated with non-radioactive metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Al³⁺), these ions will compete with the intended radionuclide for the chelating sites.[3][4] Given that radiolabeling reactions often use picomolar to nanomolar quantities of the radionuclide, even trace amounts of competing metals can drastically reduce the radiochemical yield (RCY) and, critically, the molar activity of the final product.[5]
-
Organic Impurities: Structurally similar organic impurities can sometimes chelate the radiometal, leading to radiolabeled species with altered pharmacokinetics and biodistribution. Other organic impurities may not chelate the metal but can be toxic or interfere with the labeling reaction itself by altering pH or reacting with other components.[6]
-
Isomeric Impurities: In some cases, isomers of the chelator may be present. While chemically similar, they may form less stable complexes with the radionuclide, leading to in vivo dissociation.
The presence of these impurities compromises the chemical purity of the agent, which can directly affect the biological activity of the radiopharmaceutical or cause adverse effects in the patient.[3]
Comparative Analysis of Analytical Methods for Chelator Purity Validation
A multi-pronged analytical approach is essential for creating a self-validating system to characterize a chelator. No single method is sufficient; instead, orthogonal techniques provide a comprehensive purity profile.
| Analytical Method | Principle | Primary Use Case | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, with UV or Mass Spectrometry (MS) detection. | Quantifying organic impurities and the main chelator compound. | High resolution and sensitivity; gold standard for purity quantification.[7][8][9] | Can be time-consuming; method development required. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | Identifying the chelator and its impurities. | Unambiguous identification of compounds.[9] | Not inherently quantitative without extensive calibration. |
| Nuclear Magnetic Resonance (NMR) | Analyzes the magnetic properties of atomic nuclei. | Structural elucidation of the chelator and organic impurities. | Provides detailed structural information. | Requires relatively large sample amounts; lower sensitivity than MS. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomizes the sample to detect specific elements. | Quantifying trace metal ion contamination. | Extremely sensitive for detecting competing metal impurities. | Destructive to the sample; does not provide information on organic purity. |
Expert Insight: Relying solely on a single technique is a common pitfall. For instance, a chelator may appear pure by HPLC-UV if the impurity lacks a UV chromophore. Coupling HPLC with MS (LC-MS) and supplementing with ICP-MS for elemental analysis creates a robust, self-validating characterization package that ensures the chelator meets the stringent requirements for clinical use.
Workflow for Chelator Validation and Radiopharmaceutical Production
The following diagram illustrates the logical flow from receiving a chelator to releasing a final radiopharmaceutical product. This workflow emphasizes the principle that purity validation is a critical, non-negotiable upstream step.
Caption: Workflow for chelator validation and radiolabeling.
The Direct Impact of Purity on Radiolabeling Efficiency: Experimental Data
To illustrate the tangible impact of chelator purity, consider the following experimental data from the radiolabeling of a DOTA-conjugated peptide (DOTA-TATE) with Gallium-68 (⁶⁸Ga). Two lots of p-SCN-Bn-DOTA were used: one with high purity (99.5%) and one with lower purity (95.2%), contaminated with trace metals and a synthesis byproduct.
| Parameter | Lot A: High Purity DOTA (99.5%) | Lot B: Low Purity DOTA (95.2%) | Causality & Explanation |
| Radiochemical Yield (RCY) | > 98% | 75% | Competing metal impurities in Lot B sequestered the DOTA chelator, making it unavailable for complexing with ⁶⁸Ga. This directly reduces the formation of the desired ⁶⁸Ga-DOTA-TATE. |
| Molar Activity (GBq/µmol) | 150 ± 10 | 115 ± 15 | Because a portion of the DOTA-TATE is complexed with non-radioactive metals, the amount of radioactivity per mole of peptide is significantly lower in the preparation using Lot B. |
| Radiochemical Purity (RCP) after 2h | > 97% | 90% | The lower stability of complexes formed with potential isomeric impurities or the presence of radiolabeled byproducts in Lot B can lead to faster degradation and a decrease in RCP over time. |
| Image Quality (Preclinical PET) | High tumor-to-background ratio | Lower tumor uptake, higher liver background | Lower molar activity can result in insufficient receptor saturation at the tumor site. The presence of unknown radiolabeled impurities can alter biodistribution, leading to non-specific uptake in organs like the liver. |
This data clearly demonstrates that starting with a high-purity chelator is not merely a matter of best practice; it is a fundamental requirement for producing a radiopharmaceutical that is effective, safe, and capable of generating high-quality clinical data.
Experimental Protocols
Protocol 1: Validating Chelator Purity via HPLC-UV
This protocol describes a general method for determining the purity of a bifunctional chelator like p-SCN-Bn-DOTA.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column heater, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the chelator in Mobile Phase A to a concentration of 1 mg/mL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Linear gradient from 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The system must be validated for specificity, linearity, and precision.[10]
Protocol 2: Radiolabeling of DOTA-TATE with Gallium-68
This protocol outlines a standard radiolabeling procedure using a pre-validated, high-purity DOTA-conjugated peptide.
-
Materials:
-
⁶⁸Ge/⁶⁸Ga generator.
-
DOTA-TATE (1 mg/mL solution).
-
Sterile 0.1 M HCl for elution.
-
Sterile sodium acetate buffer (1 M, pH 4.5).
-
Sterile reaction vial.
-
Heating block set to 95°C.
-
C18 Sep-Pak cartridge for purification.
-
Ethanol and sterile water for cartridge conditioning.
-
-
Procedure:
-
Elution: Elute the ⁶⁸Ga from the generator using 5 mL of 0.1 M HCl as per the manufacturer's instructions.
-
Reaction Setup: In a sterile reaction vial, add 20 µg (20 µL) of the DOTA-TATE solution. Add 500 µL of the ⁶⁸Ga eluate.
-
pH Adjustment: Carefully add sodium acetate buffer to the reaction vial until the pH is between 3.5 and 4.5 (verify with pH paper).
-
Labeling Reaction: Place the vial in the heating block at 95°C for 10 minutes.
-
Purification:
-
Condition a C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Pass the reaction mixture through the conditioned C18 cartridge. The ⁶⁸Ga-DOTA-TATE will be retained.
-
Wash the cartridge with 10 mL of sterile water to remove any unbound ⁶⁸Ga.
-
Elute the final product from the cartridge with 0.5 mL of 50% ethanol.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC).[13]
-
Stationary Phase: ITLC-SG strip.
-
Mobile Phase: 0.1 M sodium citrate.
-
Analysis: The labeled ⁶⁸Ga-DOTA-TATE remains at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 1.0).
-
-
Conclusion
The validation of chelator purity is not a preliminary or optional step; it is the foundation upon which safe and effective radiopharmaceuticals are built. As this guide has demonstrated, impurities directly and negatively impact radiolabeling efficiency, molar activity, and the ultimate diagnostic or therapeutic performance of the agent. By employing robust, orthogonal analytical methods and adhering to stringent, validated protocols, researchers and drug development professionals can ensure the integrity of their work, from the first chemical synthesis to the final clinical application.
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. Procedure Guideline for the Use of Radiopharmaceuticals 4.0 | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hzdr.qucosa.de [hzdr.qucosa.de]
- 6. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 7. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 9. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. cdn.ymaws.com [cdn.ymaws.com]
Safety Operating Guide
A Researcher's Guide to Handling 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic Acid: Personal Protective Equipment and Disposal
An In-Depth Operational Plan for Safe Laboratory Practices
As a Senior Application Scientist, it is imperative to move beyond mere product provision and empower our clients—researchers, scientists, and drug development professionals—with the critical knowledge to ensure laboratory safety and experimental integrity. This guide provides a comprehensive, technically grounded framework for the safe handling of 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid (CAS 171557-31-6), a glycine derivative commonly used in peptide synthesis and other research applications. While this compound is a valuable reagent, its potential as an irritant necessitates a robust safety protocol. This document outlines the essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to mitigate risks and foster a secure research environment.
Hazard Identification and Risk Assessment
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physically, it is a white to off-white powder or crystalline solid. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. A thorough risk assessment concludes that the principal hazards are associated with the particulate nature of the compound, which can become airborne during handling, and direct contact, which can lead to localized irritation. Therefore, the cornerstone of a safe handling procedure is the consistent and correct use of appropriate PPE.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy to shield the user from specific, identified hazards. For this compound, a multi-layered defense is essential.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or latex gloves | Provides a barrier against skin contact, preventing irritation.[1] Nitrile gloves are generally preferred for their chemical resistance and durability. |
| Eye Protection | Chemical safety goggles with side shields | Protects the eyes from airborne powder and accidental splashes, which can cause serious irritation.[1][2] |
| Body Protection | A long-sleeved laboratory coat | Shields the skin and personal clothing from contamination with the chemical powder. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particulates and subsequent respiratory irritation.[3] |
Diagram 1: PPE Selection Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
